Potassium metaphosphate
Description
Structure
2D Structure
Properties
CAS No. |
7790-53-6 |
|---|---|
Molecular Formula |
HKO3P |
Molecular Weight |
119.078 g/mol |
InChI |
InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChI Key |
WYHQWCYKPJHRLP-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[K+] |
Canonical SMILES |
OP(=O)=O.[K] |
Other CAS No. |
7790-53-6 |
physical_description |
Fine white powder or crystals or colourless glassy platelets White solid; [Merck Index] White powder; [Strem Chemicals MSDS] |
solubility |
1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate |
Synonyms |
Potassium Metaphosphate; Kurrol’s Salt; Potassium Kurrol’s Salt; Potassium Metaphosphate; Potassium Phosphate (KPO3); Potassium Polymetaphosphate; Phosphenic Acid Potassium Salt |
Origin of Product |
United States |
Foundational & Exploratory
A Guide to the Laboratory Synthesis of Potassium Metaphosphate
This technical guide provides an in-depth overview of the common laboratory methods for the synthesis of potassium metaphosphate (KPO₃). The document is intended for researchers, scientists, and professionals in drug development and other scientific fields requiring high-purity inorganic compounds. This guide details various synthetic routes, experimental protocols, and the quantitative data associated with these processes.
Introduction
This compound (KPO₃) is an inorganic compound that exists as a white, crystalline solid.[1] It is a high-molecular-weight polymer with a degree of polymerization that can vary depending on the preparation method.[2] This compound is of significant interest in various applications, including as a fertilizer, a food additive, in the manufacturing of dental cements, and as a catalyst in chemical synthesis.[1][2] For laboratory use, the synthesis method is chosen based on the desired purity, yield, and the available starting materials and equipment.
This guide focuses on the most prevalent and accessible laboratory-scale synthesis methods for this compound.
Synthetic Methodologies
Several methods have been established for the synthesis of this compound. The most common approaches involve the thermal decomposition of potassium dihydrogen phosphate (B84403) and the reaction of a phosphorus source with a potassium salt.
Thermal Decomposition of Potassium Dihydrogen Phosphate (KH₂PO₄)
The thermal decomposition of potassium dihydrogen phosphate is a straightforward and widely used method for preparing this compound.[1][3] The reaction proceeds by heating KH₂PO₄ to a temperature above 400°C, leading to dehydration and the formation of a polymeric (KPO₃)n chain.[1][4]
The overall reaction can be represented as:
nKH₂PO₄ → (KPO₃)n + nH₂O
Studies have shown that this transformation occurs in stages. When heated, KH₂PO₄ first converts to intermediate polyphosphates (KnH₂PO₃n+₁) and eventually to this compound (KPO₃) with prolonged heating.[5] The final product can be an opaque, glassy substance upon cooling.[3]
Reaction of Phosphoric Acid (H₃PO₄) with Potassium Chloride (KCl)
Another common synthetic route is the reaction between phosphoric acid and potassium chloride.[6] This method can be performed over a wide range of temperatures, from 200°C to over 1000°C.[7] The simplified reaction is:
H₃PO₄ + KCl → KPO₃ + HCl + H₂O
A challenge with this method is the formation of a sticky, pasty phase at moderate temperatures. To circumvent this, a two-stage process has been developed. The initial reaction is carried out at a lower temperature (around 120-300°C), followed by a rapid increase in temperature to 560-850°C to yield the molten product.[8]
Reaction of Ammonium (B1175870) Dihydrogen Phosphate (NH₄H₂PO₄) with Potassium Chloride (KCl)
This method involves the reaction of ammonium dihydrogen phosphate with potassium chloride at elevated temperatures.[3] A key advantage of this process is the sublimation of the ammonium chloride byproduct, which simplifies the purification of the desired this compound.[3]
The reaction is as follows:
NH₄H₂PO₄ + KCl → KPO₃ + NH₄Cl(g) + H₂O(g)
The reaction is typically carried out at temperatures between 600°C and 900°C.[3]
Other Synthetic Routes
Other reported methods for the synthesis of this compound include the high-temperature reaction of phosphorus pentoxide (P₂O₅) with potassium chloride (KCl) and the reaction of the combustion products of elemental phosphorus with potassium chloride.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthesis methods.
| Synthesis Method | Starting Materials | Reaction Temperature (°C) | Reaction Time | Reported Yield/Purity | Reference(s) |
| Thermal Decomposition of KH₂PO₄ | Potassium Dihydrogen Phosphate (KH₂PO₄) | > 400 | > 8 hours | High Purity | [1][3][5] |
| Reaction of H₃PO₄ with KCl (Two-Stage) | Phosphoric Acid (H₃PO₄), Potassium Chloride (KCl) | 120-300 then 560-850 | ~18 hours | Not specified | [6][8] |
| Reaction of NH₄H₂PO₄ with KCl | Ammonium Dihydrogen Phosphate (NH₄H₂PO₄), KCl | 600 - 900 | 1 - 4 hours | Not specified | [3] |
| Reaction of P₂O₅ with KCl | Phosphorus Pentoxide (P₂O₅), KCl | High Temperature | Not specified | Not specified | [1] |
Experimental Protocols
Protocol for Thermal Decomposition of KH₂PO₄
-
Place a known quantity of pure potassium dihydrogen phosphate (KH₂PO₄) into a high-temperature resistant crucible (e.g., porcelain or alumina).
-
Place the crucible in a muffle furnace.
-
Heat the furnace to a temperature above 400°C. For complete conversion to KPO₃, a temperature of 519K (246°C) for over 8 hours has been reported to be effective.[5] Other sources suggest heating to 400°C.[3]
-
Maintain the temperature for a sufficient duration to ensure complete dehydration and polymerization. This can range from several hours to over 8 hours.[5]
-
After the reaction is complete, turn off the furnace and allow the crucible to cool to room temperature.
-
The resulting product, this compound, will be a white, glassy solid.[3]
-
Grind the solid into a fine powder for use.
Protocol for Two-Stage Reaction of H₃PO₄ with KCl
-
In a covered glass beaker, mix equimolar amounts of potassium chloride (KCl) and phosphoric acid (H₃PO₄). For example, use 65.0 grams of KCl and 101.5 grams of 84.22% H₃PO₄.[6]
-
Stage 1: Heat the mixture slowly on a hot plate to 120-130°C and maintain this temperature for approximately 18 hours to partially react the components.[6][8] This step is crucial to avoid excessive frothing and spattering.
-
Stage 2: Rapidly increase the temperature of the partially reacted mixture to between 560°C and 850°C.[8] This rapid heating helps to avoid the formation of a sticky, pasty intermediate phase.
-
The final product will be in a molten form.
-
Cool the molten product to obtain solid this compound. The rate of cooling can influence the water solubility of the final product.[8]
-
Crush the solidified product to the desired particle size.
Visualizations
Synthesis Workflow Diagrams
The following diagrams illustrate the logical workflows for the two primary synthesis methods detailed in this guide.
Caption: Workflow for the synthesis of this compound via thermal decomposition of KH₂PO₄.
Caption: Two-stage workflow for the synthesis of this compound from H₃PO₄ and KCl.
Chemical Transformation Pathway
The following diagram illustrates the chemical transformation occurring during the thermal decomposition of potassium dihydrogen phosphate.
Caption: Chemical pathway for the thermal decomposition of KH₂PO₄ to KPO₃.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. arpnjournals.org [arpnjournals.org]
- 6. datapdf.com [datapdf.com]
- 7. US3378340A - Process for the preparation of potassium phosphate - Google Patents [patents.google.com]
- 8. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Potassium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium metaphosphate (KPO₃), a long-chain inorganic polyphosphate, is a material of significant interest in various scientific and industrial fields, including as a component in specialty glasses, fertilizers, and food additives. In the pharmaceutical sciences, understanding its crystalline structure is crucial for its potential use as a biomaterial or in drug delivery systems. This technical guide provides a comprehensive overview of the crystal structure of this compound, detailing the crystallographic data, experimental protocols for its characterization, and the logical workflow of its structural analysis.
Introduction to this compound
This compound is a polymer with the empirical formula (KPO₃)n. The degree of polymerization is highly dependent on the preparation conditions[1]. It is often referred to as potassium Kurrol's salt and typically exists as white, monoclinic crystals[1]. The long-chain nature of this polyphosphate gives rise to interesting structural properties, including the potential for polymorphism, with at least one monoclinic and a possible rhombic form being reported[1]. The analysis of its crystal structure provides fundamental insights into its physical and chemical properties.
Crystal Structure Data
The most well-characterized crystalline form of this compound is the monoclinic polymorph. The structure consists of infinite chains of corner-sharing PO₄ tetrahedra, with potassium ions situated between the chains, providing charge balance. Key structural studies were conducted by Jost and Schulze, which form the basis of our current understanding[1].
Crystallographic Data for Monoclinic this compound
The following table summarizes the crystallographic data for the monoclinic form of this compound.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | |
| Lattice Parameters | a = 14.02 Å, b = 4.54 Å, c = 10.28 Å | |
| β = 78.5° | ||
| Formula Units (Z) | 8 | |
| Calculated Density | 2.45 g/cm³ | [1] |
Atomic Coordinates, Bond Lengths, and Bond Angles
Table 2: Fractional Atomic Coordinates (Exemplary)
| Atom | Wyckoff Site | x/a | y/b | z/c |
| K1 | 4e | 0.1234 | 0.5678 | 0.9012 |
| K2 | 4e | 0.4567 | 0.8901 | 0.2345 |
| P1 | 4e | 0.2345 | 0.6789 | 0.0123 |
| P2 | 4e | 0.5678 | 0.9012 | 0.3456 |
| O1 | 4e | 0.3456 | 0.7890 | 0.1234 |
| O2 | 4e | 0.6789 | 0.0123 | 0.4567 |
| O3 | 4e | 0.4567 | 0.8901 | 0.2345 |
| O4 | 4e | 0.7890 | 0.1234 | 0.5678 |
| O5 | 4e | 0.8901 | 0.2345 | 0.6789 |
| O6 | 4e | 0.1234 | 0.5678 | 0.9012 |
Table 3: Selected Bond Lengths (Å) and Bond Angles (°) (Exemplary)
| Bond | Length (Å) | Angle | Value (°) |
| P1 - O1 | 1.48 | O1 - P1 - O2 | 119.5 |
| P1 - O2 | 1.48 | O1 - P1 - O3(bridge) | 109.5 |
| P1 - O3(bridge) | 1.61 | O4(bridge) - P1 - O2 | 109.5 |
| P1 - O4(bridge) | 1.61 | O3(bridge) - P1 - O4(bridge) | 101.0 |
| K1 - O | 2.70 - 3.10 | P1 - O3 - P2 | 130.0 |
Experimental Protocols
Synthesis of this compound Single Crystals
High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis. The flux growth method is a suitable technique for obtaining single crystals of this compound.
Methodology: Flux Growth
-
Reactant Preparation: A mixture of potassium dihydrogen phosphate (B84403) (KH₂PO₄) and a suitable flux, such as a low-melting point alkali phosphate or borate (B1201080) mixture, is prepared. A typical molar ratio of KPO₃ to flux would be in the range of 1:5 to 1:10.
-
Crucible and Furnace Setup: The mixture is placed in a platinum crucible, which is then positioned in a high-temperature programmable furnace.
-
Heating and Soaking: The furnace is heated to a temperature above the melting point of the flux and the decomposition temperature of KH₂PO₄ (e.g., 800-900 °C) at a controlled rate (e.g., 100 °C/hour). The mixture is held at this temperature for an extended period (e.g., 10-20 hours) to ensure complete homogenization of the melt.
-
Slow Cooling: The furnace is then cooled down very slowly (e.g., 1-5 °C/hour) to a temperature just above the solidification point of the flux. This slow cooling allows for the nucleation and growth of large, well-formed single crystals of KPO₃.
-
Crystal Harvesting: Once the cooling program is complete, the crucible is removed from the furnace. The crystals can be mechanically separated from the solidified flux. Alternatively, the flux can be dissolved in a suitable solvent (e.g., hot water or dilute acid), leaving the insoluble KPO₃ crystals.
-
Crystal Selection: The harvested crystals are examined under an optical microscope to select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) for X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the crystal structure of a material.
Methodology:
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. This involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz polarization and absorption.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a crystal, which are sensitive to its structure and bonding.
Methodology:
-
Sample Preparation: A single crystal of this compound is placed on a microscope slide.
-
Spectrometer Setup: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution spectrometer is used. The laser is focused onto the crystal through a microscope objective.
-
Data Acquisition: The Raman scattered light is collected and dispersed by the spectrometer, and the spectrum is recorded by a CCD detector. Spectra are typically collected over a wavenumber range of 100-1400 cm⁻¹.
-
Spectral Analysis: The positions and intensities of the Raman bands are analyzed to identify the characteristic vibrational modes of the phosphate chains (e.g., P-O stretching and bending modes, P-O-P bridging modes).
Visualizations
Logical Workflow for Crystal Structure Analysis
References
"physical and chemical properties of potassium metaphosphate"
Potassium Metaphosphate: A Comprehensive Technical Guide
Abstract: This technical guide provides an in-depth overview of the physical and chemical properties of this compound (KPO₃). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this inorganic compound. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes fundamental chemical processes.
Physical Properties of this compound
This compound is a white, odorless, crystalline solid.[1][2] It can also appear as a powder or colorless glassy platelets.[3][4][5] The compound is known to be hygroscopic, meaning it can absorb moisture from the surrounding environment.[1][6] It exists as a high molecular weight polymer, and its exact properties can vary depending on the degree of polymerization, which is influenced by the preparation method.[7]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Citations |
| Molecular Formula | KPO₃ | [3][6][8][9][10] |
| Molecular Weight | 118.07 g/mol | [1][8][9][10][11] |
| Melting Point | 807 °C (1485 °F) | [8][10][12][13] |
| Boiling Point | 1320 °C (2408 °F) | [12][13] |
| Density | 2.393 g/cm³ | [8][10][12][13] |
| Solubility in Water | Slightly soluble to insoluble.[8][9] Solubility is slow and dependent on the polymeric form, often cited as 0.004 g/100 mL at 25°C.[3][4] | [3][4][8][9] |
| Solubility in Other Solvents | Soluble in dilute acids.[9][14] Readily soluble in ammonium (B1175870) citrate (B86180) solution.[2][9][12] Insoluble in ethanol. Soluble in aqueous solutions of alkali metal salts (except potassium).[7] | [2][7][9][12][14] |
| Appearance | White powder, colorless crystals, or pieces.[1][3][4][5][8] | [1][3][4][5][8] |
| Odor | Odorless | [2][3][4] |
Chemical Properties of this compound
This compound is the potassium salt of metaphosphoric acid.[9][12] It is a stable compound under normal conditions but can undergo decomposition at elevated temperatures.[1] Its aqueous solution is alkaline.[3][4]
Reactivity
-
Reaction with Water (Hydrolysis): Although only slightly soluble in water, this compound hydrolyzes to make phosphate (B84403) available.[2][9][12] The polymeric chains of (PO₃)n⁻ react with water, eventually forming orthophosphates.
-
Reaction with Acids and Bases: It is soluble in dilute acids.[9] In the presence of acids or bases, it can participate in various chemical reactions, leading to the formation of other phosphate compounds.[1]
-
Stability: this compound is stable under normal conditions.[1]
Thermal Decomposition
This compound is typically formed through the thermal decomposition of potassium dihydrogen phosphate (KH₂PO₄).[14][15] This process involves intramolecular dehydration and condensation at temperatures between 400-700°C.[2][14] The degree of polymerization of the resulting this compound depends on the heating temperature and duration.[7][14] At very high temperatures, alkali metaphosphates can be reduced in a single step where both the alkali metal and phosphorus are released.[16]
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of an inorganic salt like this compound can be determined using the capillary tube method with a melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is narrow.
Determination of Solubility
The shake-flask method is a common technique for determining the solubility of a sparingly soluble salt.[17]
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, dilute acid) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[17]
-
Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[17]
-
Analysis: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique, such as inductively coupled plasma-optical emission spectrometry (ICP-OES) to quantify potassium or phosphorus, or gravimetric analysis after evaporating the solvent.
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL).
Analysis of Thermal Decomposition
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal decomposition of compounds.
-
Instrumentation: A TGA/DSC instrument is used, which can precisely measure changes in mass and heat flow as a function of temperature.
-
Sample Preparation: A small, accurately weighed sample of the precursor, potassium dihydrogen phosphate (KH₂PO₄), is placed in a crucible (e.g., alumina).
-
Experimental Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).
-
Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature. The DSC instrument records the heat flow into or out of the sample.
-
Interpretation:
Mandatory Visualizations
The following diagrams illustrate key chemical pathways related to this compound.
Caption: Thermal decomposition pathway of KH₂PO₄ to form this compound.
Caption: Hydrolysis pathway of this compound in an aqueous solution.
References
- 1. CAS 7790-53-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Kands [kandschemical.com]
- 4. This compound|KMP|(KPO3)n|7790-53-6 - TongVo Chemicals [tongvo.cn]
- 5. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Jiayuan [jy-chemical.com]
- 7. This compound [drugfuture.com]
- 8. americanelements.com [americanelements.com]
- 9. This compound | 7790-53-6 [chemicalbook.com]
- 10. strem.com [strem.com]
- 11. echemi.com [echemi.com]
- 12. This compound for Sale [attelements.com]
- 13. 7790-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. arpnjournals.org [arpnjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Potassium Metaphosphate (CAS 7790-53-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium metaphosphate (KPO₃), identified by CAS number 7790-53-6, is a versatile inorganic polymer with a wide range of applications in various scientific and industrial sectors. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in biological signaling pathways and drug development. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and drug development fields.
Physicochemical Properties
This compound is a white, odorless, crystalline or glassy solid.[1] Its properties can vary depending on the degree of polymerization. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | KPO₃ | [2] |
| Molecular Weight | 118.07 g/mol | [2] |
| Appearance | White powder, crystals, or glassy platelets | [1] |
| Melting Point | 807 °C (1485 °F) | [2] |
| Boiling Point | 1320 °C | [3] |
| Density | 2.393 g/cm³ | [3] |
Table 2: Solubility and pH
| Property | Value | References |
| Water Solubility | Slowly soluble; solubility depends on the polymeric form. A common value cited is 0.004 g/100 mL at 25°C. | [4] |
| Solubility in other solvents | Soluble in dilute acids.[5] 1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate.[6] | [5][6] |
| pH | Not more than 7.8 (1% suspension) | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from various sources to provide a practical guide for laboratory work.
Synthesis of this compound
2.1.1. Thermal Decomposition of Monopotassium Phosphate (B84403)
This method involves the high-temperature dehydration of monopotassium phosphate (KH₂PO₄).
-
Materials:
-
Monopotassium phosphate (KH₂PO₄), high purity
-
Porcelain crucible
-
Muffle furnace
-
-
Procedure:
-
Place a known quantity of monopotassium phosphate into a porcelain crucible.
-
Heat the crucible in a muffle furnace to a temperature of 400-700°C.[6] The theoretical conversion can begin at around 200°C.[6]
-
Maintain this temperature for several hours to ensure complete intramolecular dehydration and condensation. The degree of polymerization of the resulting this compound is dependent on the heating temperature and duration.[6] For a higher degree of polymerization, heating up to 850°C can be employed.[6]
-
After the heating period, the molten product is cooled. The cooling rate can influence the solubility of the final product.[4] Slow cooling generally results in a water-insoluble form, while rapid quenching can produce a water-soluble form.[4]
-
The solidified this compound is then ground to a fine powder.
-
2.1.2. Reaction of Phosphoric Acid with Potassium Chloride
This method involves the reaction of phosphoric acid with a potassium salt, typically potassium chloride (KCl), at elevated temperatures.
-
Materials:
-
Phosphoric acid (H₃PO₄), 85%
-
Potassium chloride (KCl), crystalline
-
Glass beaker
-
Hot plate or heating mantle
-
Furnace
-
-
Procedure:
-
Prepare a mixture of phosphoric acid and potassium chloride in equimolar amounts in a glass beaker.[7]
-
Slowly heat the mixture on a hot plate to 120-130°C for approximately 18 hours to initiate the reaction and drive off water and some hydrogen chloride.[7]
-
Transfer the partially reacted mixture to a furnace.
-
Rapidly increase the temperature to 560-850°C to complete the reaction and form molten this compound.[4] This rapid heating helps to avoid the formation of a sticky, difficult-to-handle intermediate phase.[4]
-
The molten product is then cooled and solidified. As with the thermal decomposition method, the cooling rate will affect the properties of the final product.[4]
-
The resulting solid is crushed to obtain this compound powder.
-
Analytical Methods
2.2.1. Assay by Titration
This protocol describes a method to determine the purity of this compound by titrating the phosphate content.
-
Materials:
-
This compound sample
-
Nitric acid (HNO₃)
-
Ammonium (B1175870) molybdate (B1676688) solution
-
Potassium nitrate (B79036) (KNO₃) solution (1 in 100)
-
Sodium hydroxide (B78521) (NaOH) solution, 1 N (standardized)
-
Sulfuric acid (H₂SO₄) solution, 1 N (standardized)
-
Phenolphthalein (B1677637) indicator
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample.
-
In a flask, mix the sample with 15 mL of nitric acid and 30 mL of water.
-
Boil the mixture for 30 minutes to hydrolyze the metaphosphate to orthophosphate.
-
Cool the solution and dilute it with water to about 100 mL.
-
Heat the solution to 60°C and add an excess of ammonium molybdate solution to precipitate ammonium phosphomolybdate.
-
Maintain the temperature at 50°C for 30 minutes to ensure complete precipitation.
-
Filter the precipitate and wash it first with 0.5 N nitric acid and then with a 1 in 100 solution of potassium nitrate until the filtrate is no longer acidic to litmus (B1172312) paper.
-
Transfer the precipitate to a beaker and add 25 mL of water.
-
Dissolve the precipitate in a precisely measured volume (e.g., 50.0 mL) of 1 N sodium hydroxide solution.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess sodium hydroxide with 1 N sulfuric acid until the pink color disappears.
-
Calculate the amount of sodium hydroxide consumed by the precipitate, which is proportional to the phosphate content in the original sample.
-
2.2.2. Characterization by X-ray Diffraction (XRD) and Spectroscopy
-
X-ray Diffraction (XRD): XRD is a powerful technique to determine the crystalline structure of this compound. The analysis provides information on the phase purity and the degree of crystallinity.[8][9] The sample is ground into a fine powder and mounted on a sample holder. The XRD pattern is then recorded using a diffractometer with Cu Kα radiation.[8] The resulting diffraction pattern can be compared with standard reference patterns for this compound to confirm its identity and crystal structure.[8]
-
Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the phosphate groups in the polyphosphate chain.[9] These techniques provide insights into the molecular structure and bonding within the this compound polymer.[9]
Signaling Pathways and Biological Relevance
While direct involvement of this compound in specific signaling pathways is not extensively documented, its constituent, the polyphosphate chain, is a known signaling molecule in various biological systems. It is hypothesized that extracellular polyphosphate can initiate signaling cascades.
Hypothesized Polyphosphate Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway initiated by extracellular polyphosphate (polyP), which could be relevant for understanding the potential biological effects of soluble this compound.
This pathway suggests that extracellular polyphosphate can bind to a cell surface receptor, leading to the activation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which act as second messengers to trigger downstream cellular responses, including the release of intracellular calcium.[10]
Relevance in Drug Development
This compound and other polyphosphates have several applications and potential roles in drug development, primarily as excipients and as components of drug delivery systems.
Role as a Pharmaceutical Excipient
This compound is used as an excipient in pharmaceutical formulations.[11] Excipients are inactive substances that serve as the vehicle or medium for a drug or other active substance. The compatibility of an excipient with the active pharmaceutical ingredient (API) is crucial for the stability and efficacy of the final dosage form.[12] Drug-excipient compatibility studies are a critical part of the pre-formulation stage of drug development.[12][13]
The following workflow outlines the general process of evaluating an excipient like this compound for use in a new drug formulation.
Potential in Drug Delivery Systems
Recent research has explored the use of polyphosphates as vehicles for drug delivery.[14] Their ability to form nanoparticles with certain active ingredients, such as iron, suggests their potential for developing novel drug delivery systems.[14] These polyphosphate-based nanoparticles can offer advantages like sustained release and improved bioavailability of the encapsulated drug.[14]
Targeting Polyphosphate-Related Signaling Pathways
As illustrated in the signaling pathway diagram, the biological activities of polyphosphates present potential targets for drug discovery. For instance, inhibitors of the inositol polyphosphate pathway, which shares similarities with general polyphosphate signaling, are being investigated for their therapeutic potential in cancer.[15] By understanding how exogenous polyphosphates like this compound might interact with these pathways, new therapeutic strategies could be developed.
Conclusion
This compound is a well-characterized inorganic compound with a range of established and potential applications in scientific research and industry. Its physicochemical properties are well-defined, and various methods for its synthesis and analysis are available. While its direct role in biological signaling is an area requiring further investigation, the known functions of polyphosphates suggest intriguing possibilities for its application in drug development, not only as an excipient but also as a component of advanced drug delivery systems and a modulator of cellular signaling pathways. This guide provides a solid foundation for professionals seeking to understand and utilize the properties of this compound in their research and development endeavors.
References
- 1. Crystal structure of a polyphosphate kinase and its implications for polyphosphate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3650684A - Manufacture of this compound - Google Patents [patents.google.com]
- 4. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]
- 5. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. View Pharmaceutical Formulation Excipients for potassium phosphate (K-H3PO4(1:2)) [pharmacompass.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyphosphates as an effective vehicle for delivery of bioavailable nanoparticulate iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Potassium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium metaphosphate in various solvents. Given the nature of this compound, particularly its existence in various polymeric forms, its solubility is a complex subject. This document synthesizes available data, outlines experimental protocols for solubility determination, and presents logical workflows to aid researchers in the fields of materials science, drug development, and analytical chemistry.
Introduction to this compound
This compound ((KPO₃)ₙ) is a long-chain inorganic polymer. Its physical and chemical properties, most notably its solubility, are highly dependent on the degree of polymerization (the value of 'n') and its specific structural form. Commercial this compound is often a heterogeneous mixture of polymers with varying chain lengths, which can lead to variability in reported solubility data. It is crucial for researchers to characterize the specific form of this compound they are working with to understand its solubility behavior.
Factors Influencing Solubility
The solubility of this compound is not a straightforward parameter and is influenced by several key factors:
-
Degree of Polymerization: As a general trend, higher degrees of polymerization lead to lower solubility in water. Short-chain metaphosphates are typically more soluble than long-chain varieties like Kurrol's salt.
-
Crystalline vs. Amorphous Form: The method of preparation and subsequent cooling can significantly impact the structure. Rapid cooling of molten this compound can yield a more soluble, amorphous (glassy) form, whereas slow cooling promotes the formation of a less soluble crystalline structure.
-
Presence of Other Ions: The solubility of this compound in water can be enhanced in the presence of other alkali metal cations (e.g., Na⁺) due to ion exchange phenomena. The incorporation of divalent cations such as Ca²⁺ or Mg²⁺ into the phosphate (B84403) glass during manufacturing can also produce a more water-soluble product.
-
Temperature: While for many salts solubility increases with temperature, the effect on polymeric this compound is complex and not well-documented in readily available literature. For the more soluble forms, an increase in temperature would be expected to increase solubility.
-
pH of the Solvent: this compound exhibits higher solubility in acidic and alkaline solutions compared to neutral water.
Quantitative Solubility Data
Quantitative data on the solubility of this compound is sparse and highly dependent on the specific form of the material. The following table summarizes the available information. Researchers are strongly encouraged to determine the solubility of their specific this compound material experimentally.
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Remarks |
| Water | 25 | ~0.004 | This value is commonly cited for high molecular weight, crystalline forms (Kurrol's salt). The solubility is dependent on the degree of polymerization.[1][2][3] |
| Water | Not Specified | 8 - 17.06 | For a modified "water-soluble" potassium polymetaphosphate prepared with divalent cationic metal oxides.[4] |
| Dilute Acids | Not Specified | Soluble | Quantitative data is not readily available. |
| Ammonium (B1175870) Citrate Solution | Not Specified | Readily Soluble | This is a common solvent for phosphate fertilizers and indicates the availability of phosphorus and potassium. Quantitative data is not readily available. |
| Sodium Acetate Solution (4%) | Not Specified | 1 g dissolves in 100 mL | This indicates enhanced solubility in the presence of other salts.[5][6] |
| Ethanol | Not Specified | Reportedly soluble | One source suggests solubility, but this is likely an error as other potassium phosphates show decreased solubility in alcohols. Further verification is required.[1] |
| Methanol | Not Specified | No quantitative data available. | |
| Acetone | Not Specified | No quantitative data available. | |
| Glycerol | Not Specified | No quantitative data available. | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | No quantitative data available. | Many inorganic salts are soluble in DMSO.[7] |
Experimental Protocol for Solubility Determination
A precise experimental protocol for determining the solubility of a specific this compound sample is crucial. The following is a generalized method based on the principle of equilibrating a supersaturated solution and then quantifying the dissolved phosphate.
4.1. Materials and Equipment
-
This compound sample
-
Selected solvent (e.g., deionized water, ethanol, buffer solution)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer
-
Reagents for phosphate analysis (e.g., ammonium molybdate (B1676688), ascorbic acid, potassium antimony tartrate for the molybdenum blue method)
-
Fume hood
-
Drying oven
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of the this compound sample to a known volume of the chosen solvent in a sealed container.
-
Place the container in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the equilibration temperature) pipette.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter to remove any suspended particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification of Dissolved Phosphate:
-
Accurately dilute the filtered sample to a concentration range suitable for the chosen analytical method.
-
Molybdenum Blue Colorimetric Method:
-
To an aliquot of the diluted sample, add an acidic solution of ammonium molybdate and potassium antimony tartrate to form a phosphomolybdate complex.
-
Reduce the complex with ascorbic acid to form a stable blue-colored solution.
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 880 nm) using a UV-Vis spectrophotometer.
-
-
Gravimetric Method (as Quinolinium Phosphomolybdate):
-
Acidify an aliquot of the sample with nitric acid.
-
Add quimociac reagent to precipitate the phosphate as quinolinium phosphomolybdate.
-
Filter, wash, dry, and weigh the precipitate.
-
-
-
Calculation of Solubility:
-
From the concentration of phosphate in the analyzed sample, back-calculate the concentration in the original saturated solution.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
-
Data Reporting:
-
Report the determined solubility along with the specific form of this compound used, the solvent, the equilibration temperature, and the analytical method employed.
-
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a complex characteristic that is highly dependent on its polymeric nature and the surrounding environmental conditions. This guide has summarized the currently available, though limited, quantitative data and provided a robust experimental framework for researchers to determine the solubility of their specific materials. For professionals in drug development and other scientific fields, a thorough understanding and experimental determination of the solubility of the particular grade of this compound being used is essential for accurate formulation and application.
References
- 1. This compound - Kands [kandschemical.com]
- 2. scispace.com [scispace.com]
- 3. This compound|KMP|(KPO3)n|7790-53-6 - TongVo Chemicals [tongvo.cn]
- 4. US11820656B2 - Preparation method for water-soluble potassium polymetaphosphate - Google Patents [patents.google.com]
- 5. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
An In-depth Technical Guide to the Thermal Decomposition of Potassium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium metaphosphate (KPO₃) is a thermally stable inorganic polymer. Its thermal behavior is of significant interest in various scientific and industrial fields, including materials science and pharmaceutical formulation, where high-temperature processing may be involved. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, addressing its formation as a precursor to understanding its stability, its high-temperature decomposition pathway, and the associated experimental methodologies. Due to the high thermal stability of this compound, literature focusing specifically on its decomposition is limited; therefore, this guide combines documented evidence with inferences from the behavior of analogous alkali metal metaphosphates and fundamental principles of high-temperature inorganic chemistry.
Thermal Formation of this compound
The thermal stability of this compound is underscored by its formation as an end-product from the decomposition of other potassium phosphates, notably potassium dihydrogen phosphate (B84403) (KH₂PO₄).
The thermal decomposition of potassium dihydrogen phosphate proceeds through several stages, involving the formation of intermediate polyphosphates with the evolution of water. The process culminates in the formation of the more thermally stable this compound. This transformation is typically complete at temperatures around 246°C (519 K) after extended heating.[1]
Reaction Pathway for the Formation of this compound
The thermal decomposition of potassium dihydrogen phosphate to this compound can be represented by the following reaction pathway:
-
Step 1: Dimerization to Potassium Pyrophosphate 2 KH₂PO₄(s) → K₂H₂P₂O₇(s) + H₂O(g)
-
Step 2: Polymerization to Potassium Polyphosphates n K₂H₂P₂O₇(s) → (KPO₃)₂ₙ(s) + n H₂O(g)
-
Step 3: Final Conversion to this compound (KPO₃)₂ₙ(s) → 2n KPO₃(s)
Simultaneous thermogravimetric (TG), differential thermogravimetric (DTG), and differential thermal analysis (DTA) of potassium dihydrogen phosphate crystals show that it decomposes to potassium pyrophosphate and then to metaphosphate as the final product.[2]
Thermal Decomposition of this compound
This compound is a highly stable compound, with a melting point of approximately 810°C.[3] Its decomposition occurs at temperatures significantly above its melting point. Direct experimental data on its decomposition is scarce, but a plausible pathway can be inferred from the high-temperature chemistry of related inorganic salts.
The decomposition of molten this compound is expected to involve the breaking of the polyphosphate chain and the evolution of volatile phosphorus oxides, leaving behind a more potassium-rich phosphate residue.
Proposed Decomposition Pathway
At temperatures exceeding its melting point, molten this compound (KPO₃)ₙ is likely to undergo depolymerization and decomposition. The primary volatile product is expected to be phosphorus pentoxide (P₄O₁₀), with the solid residue becoming progressively richer in potassium oxide. A possible overall reaction is:
4(KPO₃)ₙ(l) → n P₄O₁₀(g) + 2n K₂O(s)
However, the decomposition is more likely to occur in steps, with the formation of intermediate potassium phosphates, such as potassium pyrophosphate (K₄P₂O₇) and potassium orthophosphate (K₃PO₄), before the complete evolution of phosphorus pentoxide.
Quantitative Thermal Analysis Data
| Thermal Event | Temperature (°C) | Technique | Notes |
| Formation from KH₂PO₄ | |||
| Onset of KH₂PO₄ Decomposition | ~220 | TGA | Initial water loss. |
| Formation of Intermediates | 230 - 310 | DTA/DSC | Endothermic events corresponding to the formation of pyrophosphates and polyphosphates.[2] |
| Completion of KPO₃ Formation | ~246 (after 8h) | XRD | Conversion to monoclinic this compound.[1] |
| Properties of KPO₃ | |||
| Polymorphic Transition | 452 | DTA | Phase transition of potassium polyphosphate KPO₃. |
| Melting Point | ~810 | - | Pure this compound.[3] |
| Decomposition of KPO₃ | |||
| Onset of Decomposition | > 900 (estimated) | TGA | Expected onset of mass loss from molten KPO₃. |
| Primary Decomposition Products | - | - | Gaseous P₄O₁₀ and a potassium-rich solid residue are expected. |
Experimental Protocols
To fully characterize the thermal decomposition of this compound, a combination of thermal analysis techniques is required. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This technique is crucial for determining the decomposition temperature range and identifying the evolved gaseous products.
-
Objective: To determine the temperature of mass loss and identify the gaseous decomposition products of this compound.
-
Instrumentation: A high-temperature simultaneous thermal analyzer (STA) capable of TGA-DSC measurements, coupled to a quadrupole mass spectrometer (QMS) via a heated capillary transfer line.
-
Sample Preparation: A small amount (5-10 mg) of high-purity, anhydrous this compound powder is placed in an alumina (B75360) or platinum crucible.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to at least 1200°C at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: High-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent side reactions.
-
MS Parameters: The mass spectrometer should be set to scan a mass-to-charge (m/z) range relevant to expected decomposition products (e.g., m/z 10-300). Key ions to monitor include those for water (m/z 18) and phosphorus oxides (e.g., P₄O₁₀ and its fragments).
-
-
Data Analysis: The TGA curve will indicate the temperature at which mass loss occurs. The corresponding ion currents from the MS will identify the gaseous species being evolved at those temperatures.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion, as well as any solid-state phase transitions.
-
Objective: To determine the melting point and enthalpy of fusion of this compound.
-
Instrumentation: A high-temperature differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in a platinum or alumina crucible.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 850°C) at a controlled heating rate (e.g., 10°C/min). An initial heating and cooling cycle can be performed to ensure good thermal contact and remove any thermal history.
-
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.
-
-
Data Analysis: The DSC curve will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak is used to calculate the enthalpy of fusion.
Conclusion
This compound is a thermally robust compound, representing a stable end-product of the thermal decomposition of less condensed potassium phosphates. Its high melting point of approximately 810°C is a testament to its stability. While direct experimental studies on its decomposition are not widely available, it is reasonable to conclude that its decomposition occurs at temperatures significantly above its melting point, likely proceeding through the evolution of volatile phosphorus oxides and the formation of a potassium-rich phosphate or oxide residue.
For professionals in fields where this compound may be subjected to high temperatures, it is crucial to recognize its high stability up to and beyond its melting point. The experimental protocols outlined in this guide provide a framework for conducting detailed investigations into its high-temperature behavior, should specific process conditions necessitate a more in-depth understanding of its decomposition kinetics and products. Further research, particularly using high-temperature TGA coupled with mass spectrometry, is warranted to definitively elucidate the decomposition mechanism of this compound.
References
In-Depth Technical Guide to Potassium Metaphosphate: Molecular Formula and Weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of potassium metaphosphate, focusing on its molecular formula, polymeric nature, and the experimental determination of its molecular weight. This compound is not a simple monomeric compound but rather a long-chain inorganic polymer with a variable degree of polymerization. This guide details the structure of this polymer and presents a summary of its key properties. Furthermore, it outlines detailed experimental protocols for the characterization of its molecular weight, a critical parameter for its application in various scientific and industrial fields, including drug development.
Introduction to this compound
This compound is an inorganic compound with the empirical formula KPO₃.[1][2] It is a white, crystalline, or glassy solid that is known for its high phosphorus and potassium content, making it a subject of interest in materials science, agriculture, and as a potential excipient in pharmaceutical formulations. A key characteristic of this compound is its existence as a high molecular weight polymer, often referred to as potassium polymetaphosphate or Kurrol's salt.[3] The degree of polymerization is highly dependent on the method of preparation, leading to a range of molecular weights and physicochemical properties.
The structure of this compound consists of long, unbranched chains of repeating phosphate (B84403) tetrahedra linked by shared oxygen atoms. This polymeric nature is crucial to its properties, such as its low solubility in water and its ability to form viscous solutions under certain conditions.
Molecular Formula and Weight
The fundamental repeating unit of this compound has the molecular formula KPO₃. The molecular weight of this monomeric unit is approximately 118.07 g/mol . However, as this compound is a polymer, its actual molecular weight is a multiple of this value, reflecting the number of repeating units (n) in the polymer chain, represented by the formula (KPO₃)n. The degree of polymerization 'n' can range from a few units to several thousand.
The polymeric nature of this compound means that a given sample will have a distribution of molecular weights. Therefore, it is typically characterized by average molecular weight values, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw).
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound monomer unit.
| Property | Value |
| Empirical Formula | KPO₃ |
| Molecular Weight (Monomer) | 118.07 g/mol |
| CAS Number | 7790-53-6 |
| Appearance | White powder or colorless crystals |
| Melting Point | 807 °C |
| Density | ~2.393 g/cm³ |
| Solubility in Water | Generally insoluble |
Experimental Protocols for Molecular Weight Determination
The determination of the molecular weight of polymeric this compound is essential for understanding and controlling its properties. Several analytical techniques can be employed for this purpose.
End-Group Titration
This classical method provides the number-average molecular weight (Mn) by quantifying the acidic end groups of the polyphosphate chains.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample and dissolve it in 100 mL of deionized water. This may require extended stirring or sonication due to its low solubility.
-
Cation Exchange: Pass 10 mL of the sample solution through a cation-exchange resin in the hydrogen form (H+). This replaces the potassium ions with protons, converting the polyphosphate salt into the corresponding polyphosphoric acid.
-
Titration: Titrate the resulting acidic solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).
-
Endpoint Detection: Use a pH meter to monitor the titration. Two equivalence points will be observed. The first, around pH 4.5, corresponds to the neutralization of the strongly acidic protons of all the phosphate groups. The second, around pH 9.5, corresponds to the neutralization of the weakly acidic protons of the terminal hydroxyl groups.
-
Calculation: The number-average degree of polymerization (n) can be calculated from the volumes of NaOH solution required to reach the two equivalence points. The number-average molecular weight (Mn) is then calculated by multiplying 'n' by the molecular weight of the KPO₃ monomer.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution, providing information on the molecular weight distribution.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a GPC/SEC column, a refractive index (RI) detector, and a pump capable of delivering a constant flow rate.
-
Eluent Preparation: A suitable eluent is crucial for dissolving the polymer and preventing interactions with the column packing. An aqueous buffer solution, such as 0.1 M sodium nitrate (B79036) with 0.02% sodium azide (B81097) (to prevent bacterial growth), is a common choice for water-soluble polymers and may be adapted for this compound dispersions.
-
Column Selection: Use a GPC/SEC column packed with a hydrophilic stationary phase suitable for aqueous applications. Columns with a range of pore sizes should be selected to cover the expected molecular weight distribution of the sample.
-
Calibration: Calibrate the GPC/SEC system using a series of narrow-distribution polymer standards with known molecular weights (e.g., polyethylene (B3416737) oxide or dextran (B179266) standards). A calibration curve of log(Molecular Weight) versus elution volume is constructed.
-
Sample Analysis: Dissolve a known concentration of the this compound sample in the eluent. The dissolution may be challenging and require specific conditions. Filter the solution through a 0.45 µm filter before injection into the GPC/SEC system.
-
Data Analysis: The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve.
Light Scattering
Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of polymers without the need for column calibration.
Methodology:
-
Instrumentation: A light scattering photometer equipped with a laser light source and a detector to measure the intensity of scattered light at various angles.
-
Sample Preparation: Prepare a series of dilute solutions of this compound in a suitable solvent (e.g., a salt solution to aid dissolution and suppress charge effects). The solutions must be optically clear and free from dust particles. Filtration through a 0.2 µm filter is essential.
-
Measurement: Measure the intensity of the scattered light from each solution at different angles. Also, measure the refractive index increment (dn/dc) of the polymer solution, which is the change in refractive index with concentration.
-
Data Analysis: The data is analyzed using a Zimm plot, which is a graphical method that extrapolates the scattered light intensity to zero concentration and zero angle. The weight-average molecular weight (Mw) is calculated from the intercept of the Zimm plot.
Visualization of this compound Structure
The following diagrams illustrate the conceptual structure of this compound.
Caption: From Monomer to Polymer.
The above diagram illustrates the transition from the basic empirical formula of this compound to its long-chain polymeric structure, highlighting the repeating phosphate units with associated potassium counter-ions.
Conclusion
This compound is a complex inorganic polymer whose molecular formula is best represented as (KPO₃)n, where 'n' can vary significantly. The molecular weight of this polymer is a critical parameter that dictates its physical and chemical properties. This guide has provided an in-depth overview of the nature of this compound and detailed methodologies for the experimental determination of its molecular weight. Accurate characterization using techniques such as end-group titration, GPC/SEC, and light scattering is imperative for researchers and professionals working with this versatile material in fields ranging from materials science to drug development.
References
A Comprehensive Technical Guide to the Synthesis of Kurrol's Salt (Potassium Metaphosphate)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the synthesis of Kurrol's salt, a long-chain potassium metaphosphate, (KPO₃)ₙ. Esteemed for its unique properties as a high-analysis, chloride-free fertilizer and its applications in the food industry, Kurrol's salt presents a compelling subject for scientific and industrial investigation.[1][2] This document details the primary synthesis methodologies, presents quantitative data in a structured format, and offers visual representations of the synthesis workflows and underlying chemical transformations.
Core Synthesis Methodologies
The synthesis of Kurrol's salt is predominantly achieved through two principal routes: the thermal decomposition of monopotassium phosphate (B84403) (KH₂PO₄) and the reaction of phosphoric acid (H₃PO₄) with potassium chloride (KCl). Both methods are effective in producing the polymeric this compound, with variations in reaction conditions influencing the final product's characteristics, such as chain length and solubility.
Thermal Decomposition of Monopotassium Phosphate (KH₂PO₄)
This method is a straightforward and widely utilized approach for producing Kurrol's salt. It involves the controlled heating of monopotassium phosphate, which results in the elimination of water and the subsequent polymerization of the metaphosphate units.
Experimental Protocol:
-
Starting Material: High-purity monopotassium phosphate (KH₂PO₄) is used as the precursor.
-
Heating Regimen: The KH₂PO₄ is placed in a suitable crucible (e.g., platinum or ceramic) and heated in a furnace.
-
Temperature and Duration: The temperature is elevated to a range of 400-700°C and maintained for a period of 0.5 to 4 hours.[3] Preferred conditions for achieving a high degree of polymerization are often cited as 500-650°C for 1-2 hours.[3]
-
Atmosphere: To facilitate the removal of evolved water, ammonia, and carbon dioxide (if urea (B33335) is used as an additive to prevent sticking), a stream of inert gas such as nitrogen or air can be passed over the surface of the reacting mixture.[3]
-
Cooling: The molten product is then cooled. The rate of cooling can influence the crystallinity and solubility of the final product. Slow cooling generally favors the formation of the water-insoluble, crystalline Kurrol's salt.
Quantitative Data Summary: Synthesis via KH₂PO₄ Decomposition
| Parameter | Value | Notes |
| Starting Material | Monopotassium Phosphate (KH₂PO₄) | High purity is recommended. |
| Temperature Range | 400 - 700°C[3] | Preferred range: 500 - 650°C.[3] |
| Reaction Time | 0.5 - 4 hours[3] | Preferred duration: 1 - 2 hours.[3] |
| Additive (Optional) | Urea (up to 1.1:1 molar ratio with KH₂PO₄) | Prevents adhesion to reactor walls.[3] |
| Resulting Chain Length | 500 - 700 metaphosphate units | With the use of urea additive.[3] |
Logical Workflow for KH₂PO₄ Decomposition
References
Early Investigations into Potassium Metaphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational, pre-1950 research on potassium metaphosphate (KPO₃), a compound of interest for its polymeric nature and potential applications. Early studies laid the groundwork for understanding its synthesis, physical properties, and chemical behavior. This document provides a detailed overview of these pioneering investigations, presenting key experimental data in a structured format and outlining the methodologies employed by early researchers.
Synthesis of this compound
Early research primarily focused on the production of this compound through the reaction of potassium chloride (KCl) with phosphoric acid (H₃PO₄) at elevated temperatures. A notable study from 1940 systematically investigated this reaction to determine the nature and composition of the resulting products.[1] The overarching reaction can be represented as:
KCl + H₃PO₄ → KPO₃ + HCl + H₂O[1]
However, the formation of intermediate products and the polymeric nature of this compound mean this equation is a simplification of a more complex process.
Experimental Protocol: Reaction of Potassium Chloride and Phosphoric Acid (1940)
This protocol is based on the methodologies described in a 1940 industrial and engineering chemistry journal.[1]
Materials:
-
C.P. (Chemically Pure) Potassium Chloride
-
Phosphoric Acid (84.22%)
Procedure:
-
Mixtures of 65.0 grams of C.P. potassium chloride and 101.5 grams of 84.22% phosphoric acid were placed in covered glass beakers.[1]
-
The beakers were heated slowly on a hot plate to 120-130°C for approximately 18 hours to prevent frothing and spattering.[1] During this initial heating, a loss in weight was observed due to the volatilization of water and hydrogen chloride.[1]
-
Following the initial treatment, the temperature was increased to higher temperatures, with specific experiments conducted at 700°C and 900°C, to produce the insoluble, high-temperature form of this compound.[1]
Analysis of Products: The resulting products were analyzed to determine the composition of both the water-soluble and water-insoluble fractions. The analytical methods employed included:
-
Total Phosphorus: Molybdate (B1676688) method.[1]
-
Metaphosphate Phosphorus: Direct gravimetric procedure.[1]
-
Pyrophosphate Phosphorus: Direct gravimetric method.[1]
-
Potassium: Perchlorate method.[1]
-
Chlorine: Silver chloride-nitric acid method.[1]
-
Primary and Secondary Hydrogen: Titration with 0.1 N alkali using methyl orange and phenolphthalein (B1677637) as indicators.[1]
The logical workflow for the synthesis and analysis can be visualized as follows:
Physical and Chemical Properties
Early studies characterized this compound as a high molecular weight polymer, with its degree of polymerization dependent on the preparation conditions.[2] The properties of the high-temperature, insoluble crystalline form were of particular interest.
Quantitative Data from Early Studies
The following table summarizes the quantitative data on the composition and properties of this compound as reported in the 1940 study.[1]
| Property | Value / Observation | Reference |
| Theoretical Composition | ||
| Potassium (K) | 39.87% | [1] |
| Phosphorus Pentoxide (P₂O₅) | 60.13% | [1] |
| Hygroscopicity | ||
| Relative Humidity < 71% | Very little moisture absorption; samples remained dry and free-flowing after 30 days. | [1] |
| Relative Humidity = 81% | 2.7% increase in weight; appeared slightly moist. | [1] |
| Relative Humidity = 93% | Sample became wet and caked. | [1] |
| Solubility | ||
| In pure water | The high-temperature form is practically water-insoluble.[1] | [1] |
| In salt solutions | Soluble in aqueous solutions of alkali metal salts (except potassium).[2] Soluble in ammonium (B1175870) citrate (B86180) and oxalate (B1200264) solutions.[1] | [1][2] |
The relationship between relative humidity and moisture absorption can be visualized as a simple logical flow:
Early Analytical Procedures
The characterization of this compound in early studies relied on established wet chemistry techniques. A common assay involved the hydrolysis of the metaphosphate to orthophosphate, followed by precipitation and titration.
Experimental Protocol: Assay of this compound
The following protocol is a typical example of the analytical methods used in the early 20th century.
Procedure:
-
Accurately weigh approximately 200 mg of this compound.
-
Mix with 15 mL of nitric acid and 30 mL of water.
-
Boil the mixture for 30 minutes to ensure complete hydrolysis to orthophosphate.
-
Cool the solution and dilute it with water to about 100 mL.
-
Heat the solution to 60°C.
-
Add an excess of ammonium molybdate solution and maintain the temperature at 50°C for 30 minutes to precipitate ammonium phosphomolybdate.
-
Filter the precipitate and wash it sequentially with 0.5 N nitric acid and a 1% potassium nitrate (B79036) solution until the filtrate is no longer acidic to litmus (B1172312) paper.
-
Transfer the precipitate to a beaker with 25 mL of water.
-
Dissolve the precipitate in a known excess of 1 N sodium hydroxide (B78521) solution (e.g., 50.0 mL).
-
Add phenolphthalein as an indicator and titrate the excess sodium hydroxide with 1 N sulfuric acid.
The workflow for this assay can be diagrammed as follows:
Conclusion
The early studies on this compound, particularly those conducted in the first half of the 20th century, were instrumental in establishing the fundamental methods for its synthesis and characterization. Researchers of that era meticulously documented the reaction conditions and analytical procedures, providing a solid foundation for future investigations into this complex inorganic polymer. The data on its physical properties, such as its low hygroscopicity and insolubility in water, hinted at its potential for applications where stability is paramount. These foundational works remain a valuable reference for scientists and professionals in materials science and chemical development.
References
An In-depth Technical Guide to the Structural Characterization of Potassium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core analytical techniques used for the structural characterization of potassium metaphosphate (KPO₃), a compound of interest in various fields due to its existence in both long-chain crystalline (Kurrol's salt) and amorphous glassy forms.[1][2][3] Understanding the precise atomic arrangement, connectivity, and thermal properties is critical for controlling its functionality in applications ranging from biomaterials and fertilizers to food additives.[4]
The following sections detail the experimental protocols and data interpretation for X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Raman & Infrared), and Thermal Analysis (DSC).
dot digraph "Potassium_Metaphosphate_Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1. General Experimental Workflow", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_sample" { label="Sample Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="KPO₃ Sample\n(Crystalline Powder or Glass)"]; }
subgraph "cluster_techniques" { label="Analytical Techniques"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRD [label="X-ray Diffraction (XRD)"]; NMR [label="³¹P Solid-State NMR"]; VibSpec [label="Vibrational Spectroscopy\n(Raman / IR)"]; Thermal [label="Thermal Analysis (DSC)"]; }
subgraph "cluster_info" { label="Derived Structural Information"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; XRD_Info [label="Crystal Structure\nPhase ID, Lattice Parameters"]; NMR_Info [label="Local P Environment\nQⁿ Species, Connectivity"]; VibSpec_Info [label="Vibrational Modes\nFunctional Groups (P-O-P, PO₂)"]; Thermal_Info [label="Thermal Transitions\nGlass Transition (Tg), Tₘ"]; }
Sample -> {XRD, NMR, VibSpec, Thermal} [color="#5F6368"]; XRD -> XRD_Info [color="#5F6368"]; NMR -> NMR_Info [color="#5F6368"]; VibSpec -> VibSpec_Info [color="#5F6368"]; Thermal -> Thermal_Info [color="#5F6368"]; } Caption: General experimental workflow for KPO₃ characterization.
X-ray Diffraction (XRD)
X-ray Diffraction is the primary technique for distinguishing between the amorphous (glassy) and crystalline states of KPO₃. For crystalline polymorphs, it provides definitive information on the crystal structure, space group, and unit cell dimensions. Crystalline this compound, often referred to as Kurrol's salt, is known to exist in several polymorphic forms, most commonly monoclinic or orthorhombic.[5][6]
Experimental Protocol
-
Sample Preparation: A representative sample of KPO₃ (approx. 200 mg) is finely ground into a homogeneous powder using an agate mortar and pestle. This step is crucial to ensure random orientation of the crystallites and to minimize preferred orientation effects in the resulting diffraction pattern.
-
Mounting: The fine powder is packed into a flat sample holder, and the surface is gently leveled with a glass slide to ensure it is flush with the holder's surface.
-
Instrumentation: Data is collected using a powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å).
-
Data Acquisition: The instrument is typically operated at 40 kV and 30-40 mA. The diffraction pattern is recorded over a 2θ range of 10° to 80°, with a step size of 0.01-0.02° and a counting time of 1-30 seconds per step.
Data Interpretation and Presentation
A crystalline KPO₃ sample will produce a diffraction pattern with a series of sharp, well-defined Bragg peaks at specific 2θ angles. In contrast, an amorphous KPO₃ glass will yield a pattern with a very broad, diffuse hump (or halo) over a wide 2θ range, indicating the absence of long-range atomic order.
The positions of the Bragg peaks are used to determine the lattice parameters of the crystal structure. Below are the crystallographic data for two known polymorphs of KPO₃.
| Property | Polymorph 1 (Orthorhombic)[6] | Polymorph 2 (Monoclinic)[7] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma (No. 62) | C2/m (No. 12) |
| Lattice Parameters | a = 4.505 Å | a = 16.26 Å |
| b = 5.937 Å | b = 6.10 Å | |
| c = 12.807 Å | c = 4.19 Å | |
| α = 90° | α = 90° | |
| β = 90° | β = 103.89° | |
| γ = 90° | γ = 90° |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ³¹P Magic Angle Spinning (MAS) NMR is a powerful technique that probes the local chemical environment of phosphorus nuclei. It is highly effective for characterizing the phosphate (B84403) network structure, distinguishing between different phosphate tetrahedra linkages (Qⁿ terminology, where n is the number of bridging oxygen atoms), and identifying subtle structural differences between crystalline and amorphous forms. For metaphosphates, the structure is dominated by Q² units (two bridging oxygens), forming long chains.
Experimental Protocol
-
Sample Preparation: The powdered KPO₃ sample is packed into a zirconia rotor (e.g., 4 mm diameter).
-
Instrumentation: Spectra are acquired on a solid-state NMR spectrometer, typically operating at a high magnetic field strength (e.g., 11.7 Tesla).
-
Data Acquisition:
-
Technique: ³¹P MAS NMR is performed using a direct polarization (single-pulse) sequence.
-
Spinning Speed: The rotor is spun at the magic angle (54.74°) at a high rate (e.g., 15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.
-
Pulse Sequence: A 60° tip angle pulse is often used with a long recycle delay (e.g., 300-600 s) to ensure full relaxation of the phosphorus nuclei for quantitative analysis.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to an external standard of 85% H₃PO₄.[8]
-
Data Interpretation and Presentation
The resulting ³¹P NMR spectrum provides information based on the chemical shift of the resonance peaks.
-
Crystalline KPO₃ (c-KPO₃): Shows sharp resonance lines, indicative of well-defined, ordered phosphorus environments. Often, multiple sharp peaks are observed, corresponding to crystallographically non-equivalent phosphorus sites within the unit cell. For c-KPO₃, two main resonances are typically seen at approximately -18 and -20 ppm, both assigned to Q² species in different local environments.[9]
-
Amorphous KPO₃ (v-KPO₃): Displays broad, overlapping peaks. The broadening arises from a distribution of bond angles and lengths, leading to a range of slightly different phosphorus environments characteristic of a disordered glassy state. The main signal is still centered in the Q² region.[9]
| Phosphate Species | Structural Unit | Typical ³¹P Chemical Shift (δ) Range | Notes |
| Orthophosphate | Q⁰ (Isolated PO₄) | ~ 0 ppm | Often observed as a minor impurity or a hydrolysis product.[9] |
| Pyrophosphate | Q¹ (End-group) | ~ -10 ppm | Indicates chain termination; present in small amounts in pure metaphosphate samples.[9] |
| Metaphosphate | Q² (Middle-group) | -18 to -25 ppm | The dominant species in KPO₃. Crystalline form shows sharp peaks at ~-18 and -20 ppm. [9] |
Vibrational Spectroscopy (Raman and Infrared)
Raman and Infrared (IR) spectroscopy are complementary techniques that measure the vibrational modes of molecules. For this compound, these techniques provide a detailed fingerprint of the phosphate chain structure, identifying the characteristic vibrations of P-O-P bridges and terminal P=O or PO₂⁻ groups.
Experimental Protocol (Raman)
-
Sample Preparation: A small amount of the powdered KPO₃ sample is placed on a glass microscope slide or into a sample cup.
-
Instrumentation: A Raman spectrometer equipped with a monochromatic laser source is used. A common choice for inorganic phosphates is a 785 nm laser to minimize fluorescence.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are typically collected over a wavenumber range of 200 to 1400 cm⁻¹. Parameters such as laser power (e.g., 50 mW) and acquisition time (e.g., 5-10 seconds) are optimized to achieve a good signal-to-noise ratio.
Data Interpretation and Presentation
The spectra reveal distinct bands corresponding to specific vibrational modes within the (PO₃)⁻ chains. The primary bands for metaphosphates are highly characteristic.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~1300 | νₐₛ(PO₂) | Asymmetric stretching of terminal PO₂ groups.[7] |
| ~1175 | νₛ(PO₂) | Symmetric stretching of terminal PO₂ groups.[7] |
| ~1030 | νₐₛ(P-O-P) | Asymmetric stretching of the P-O-P bridging bonds. |
| ~680 - 770 | νₛ(P-O-P) | Symmetric stretching of the P-O-P bridging bonds.[7][10] |
| ~580 | δ(O-P-O) | Bending/deformation modes of the phosphate tetrahedron.[10] |
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining the thermal properties of amorphous KPO₃ glass, most notably its glass transition temperature (Tg). The presence of a Tg is a definitive characteristic of an amorphous or glassy material.
Experimental Protocol
-
Sample Preparation: A small amount of the KPO₃ sample (5-20 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in a DSC cell.
-
Data Acquisition: The measurement is typically performed under a continuous flow of inert gas, such as nitrogen (e.g., 50 mL/min). A common procedure involves:
-
An initial heating ramp to erase the sample's thermal history.
-
A controlled cooling ramp.
-
A second heating ramp at a constant rate (e.g., 10 °C/min or 10 K/min), during which the data is recorded.
-
-
Tg Determination: The glass transition is observed as a step-like change in the heat flow curve on the second heating scan. The Tg is typically reported as the midpoint of this transition.
Data Interpretation and Presentation
The DSC thermogram provides critical information about the material's phase.
-
Amorphous KPO₃: Will show a distinct glass transition (Tg), followed by an exothermic peak if the glass crystallizes upon heating (Tx), and finally an endothermic peak for melting (Tm).
-
Crystalline KPO₃: Will not exhibit a glass transition but will show a sharp endothermic peak corresponding to its melting point.
| Thermal Property | Typical Value for KPO₃ Glass |
| Glass Transition (Tg) | 254 - 330 °C[1][11] |
| Crystallization Onset (Tx) | Varies based on purity/heating rate |
| Melting Point (Tm) | ~810 °C |
dot digraph "KPO3_Structure_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 2. Technique Outputs for Amorphous vs. Crystalline KPO₃", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_amorphous" { label="Amorphous (Glassy) KPO₃"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amorphous_XRD [label="XRD: Broad Halo"]; Amorphous_NMR [label="³¹P NMR: Broad Peaks"]; Amorphous_DSC [label="DSC: Glass Transition (Tg) Observed"]; }
subgraph "cluster_crystalline" { label="Crystalline KPO₃"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystalline_XRD [label="XRD: Sharp Bragg Peaks"]; Crystalline_NMR [label="³¹P NMR: Sharp Resonances"]; Crystalline_DSC [label="DSC: No Glass Transition"]; }
KPO3_Sample [label="KPO₃ Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Technique [label="Characterization\nTechnique", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
KPO3_Sample -> Technique; Technique -> Amorphous_XRD; Technique -> Crystalline_XRD; Technique -> Amorphous_NMR; Technique -> Crystalline_NMR; Technique -> Amorphous_DSC; Technique -> Crystalline_DSC; } Caption: Comparison of analytical signatures for KPO₃ forms.
Conclusion
A multi-technique approach is essential for the comprehensive structural characterization of this compound. X-ray diffraction serves as the definitive tool for identifying crystallinity and determining lattice structure. ³¹P MAS NMR provides invaluable insight into the local atomic environment and phosphate connectivity. Vibrational spectroscopies offer a detailed fingerprint of the covalent bonding within the phosphate chains, while thermal analysis is crucial for defining the properties of the amorphous state. Together, these methods provide the detailed structural understanding required for the targeted design and quality control of KPO₃-based materials.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. gjphosphate.com [gjphosphate.com]
- 3. kirj.ee [kirj.ee]
- 4. guidechem.com [guidechem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mp-13981: KPO3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Materials Data on KPO3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
Methodological & Application
Application Notes and Protocols: Potassium Metaphosphate in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium metaphosphate, a long-chain polyphosphate, serves as a multifunctional ingredient in the food industry.[1][2] Its applications extend beyond simple preservation, encompassing roles as an emulsifier, stabilizer, and texturizer.[1][3] In food preservation, it primarily functions by controlling moisture, chelating metal ions that catalyze oxidation, and regulating pH.[4][5] These properties contribute to extending the shelf life and maintaining the quality of various food products, particularly meat, poultry, and seafood.[1][4]
Mechanism of Action in Food Preservation
The preservative effects of this compound are attributed to the general mechanisms of polyphosphates. These long-chain molecules interact with various components in the food matrix to inhibit spoilage.
-
Water Retention: Polyphosphates are highly hydrophilic and can bind to water molecules, which helps to maintain moisture in food products like meat and seafood.[4] This action is crucial for preventing dehydration and maintaining texture during storage and cooking.[4]
-
Chelation of Metal Ions: this compound can sequester metal ions, such as iron and copper, which act as catalysts for oxidative reactions.[6] By binding these ions, it helps to prevent lipid oxidation, which is a major cause of flavor and color deterioration in fatty foods.[4]
-
pH Regulation: Phosphates can act as buffering agents, helping to maintain a stable pH in food products.[5] This is important because pH can influence microbial growth and enzymatic activity.[5]
-
Interaction with Proteins: Polyphosphates can interact with proteins in food, such as those in muscle tissue. This interaction can lead to an unfolding of the protein structure, exposing more sites for water binding and improving the overall texture and juiciness of the product.
Caption: General mechanism of this compound in food preservation.
Applications and Efficacy Data
This compound is utilized in a variety of food products to enhance quality and extend shelf life. While specific quantitative data for this compound is limited in publicly available literature, the effects of polyphosphates, in general, are well-documented.
Meat and Poultry Products
In meat and poultry, polyphosphates are used to improve water-holding capacity, reduce cooking loss, and inhibit lipid oxidation.[7][8][9]
| Food Product | Phosphate Type (Concentration) | Efficacy Metric | Result | Reference |
| Freeze-dried Cooked Chicken | 3% Kena (polyphosphate blend) + 4% NaCl | Sensory (Juiciness, Tenderness) | Increased scores | [7] |
| Broiler Chickens | Polyphosphate solution injection | Sensory (Tenderness, Juiciness) | Significantly more tender and juicy | [6] |
| Restructured Goat Meat | 0.4% Tetra-potassium pyrophosphate (TPP) | Cooking Yield & Moisture Retention | Significantly improved | [10] |
| Wheat Bran Chicken Sausage | 0.2% Complex Phosphate | Sensory (Overall Acceptability) | Highest scores | [9] |
Seafood Products
In seafood, polyphosphates help to retain moisture, which is crucial for maintaining texture and yield, especially in frozen products. They also help to prevent the development of off-flavors and odors by inhibiting oxidation.[4][11]
| Food Product | Phosphate Type (Concentration) | Efficacy Metric | Result | Reference |
| Frozen Shrimp, Fish, Shellfish | 3-10% Compound Phosphate Solution | Water Holding Capacity | Effectively improved | [4] |
| Frozen Shrimp, Fish, Shellfish | 3-10% Compound Phosphate Solution | Fat Oxidation | Inhibited | [4] |
Experimental Protocols
The following are generalized protocols for applying and evaluating the efficacy of this compound in food preservation. Researchers should optimize concentrations and treatment times for specific food matrices.
Protocol for Application of this compound to Meat Products
This protocol describes a method for treating meat with a this compound solution to improve water retention and extend shelf life.
Caption: Workflow for applying this compound to meat samples.
Methodology:
-
Solution Preparation: Prepare a 2-5% (w/v) solution of food-grade this compound in chilled, distilled water. Ensure the solution is fully dissolved.
-
Sample Preparation: Cut meat into uniform portions (e.g., 100g steaks or 50g ground meat patties).
-
Application:
-
Immersion: Immerse the meat samples in the this compound solution for a specified time (e.g., 30 minutes to 2 hours) at a controlled low temperature (e.g., 4°C).
-
Injection: Inject the this compound solution into the meat samples to achieve a target concentration (e.g., 0.5% of the final product weight).
-
-
Draining: After immersion, allow the samples to drain for a set period (e.g., 15 minutes) to remove excess surface solution.
-
Packaging and Storage: Package the treated and control (untreated) samples in vacuum-sealed bags and store them under refrigeration (e.g., 4°C).
-
Analysis: Conduct analyses at regular intervals (e.g., 0, 3, 7, 10, and 14 days) to evaluate the effects of the treatment.
Protocol for Determination of Water Holding Capacity (WHC)
This protocol measures the ability of a meat sample to retain water, which is an indicator of juiciness and yield.[12][13][14][15][16]
Methodology:
-
Sample Preparation: Take a known weight (e.g., 5g) of the treated or control meat sample.
-
Centrifugation: Place the sample in a centrifuge tube with a supportive mesh to separate the meat from the expelled liquid. Centrifuge at a specified speed and time (e.g., 3,000 x g for 15 minutes).
-
Measurement: Carefully remove the meat sample and weigh it. The difference between the initial and final weights represents the water loss.
-
Calculation:
-
% Water Loss = [(Initial Weight - Final Weight) / Initial Weight] * 100
-
% Water Holding Capacity = 100 - % Water Loss
-
Protocol for Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation, to assess the extent of oxidative rancidity.[9][17][18][19][20]
Caption: Experimental workflow for the TBARS assay.
Methodology:
-
Sample Homogenization: Homogenize a known weight of the food sample (e.g., 5g) with a trichloroacetic acid (TCA) solution.
-
Filtration/Centrifugation: Filter or centrifuge the homogenate to obtain a clear extract.
-
Reaction: Mix the extract with a 2-thiobarbituric acid (TBA) solution and heat in a water bath (e.g., 95°C for 30 minutes) to develop a pink color.
-
Absorbance Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Calculation: Calculate the TBARS value (expressed as mg of malondialdehyde per kg of sample) using a standard curve prepared with a malondialdehyde standard.
Protocol for Sensory Evaluation
Sensory evaluation is crucial to determine the consumer acceptability of the treated food product. A trained panel or consumer panel can be used.[21]
Methodology:
-
Sample Preparation: Cook the treated and control samples under identical, standardized conditions. Cut them into uniform pieces and label them with random three-digit codes.
-
Panelists: Use a trained sensory panel (8-12 members) or a consumer panel (at least 30 participants).
-
Evaluation: Ask panelists to evaluate the samples for attributes such as appearance, aroma, flavor, tenderness, juiciness, and overall acceptability using a hedonic scale (e.g., 9-point scale where 1 = dislike extremely and 9 = like extremely).
-
Data Analysis: Analyze the sensory scores statistically (e.g., using ANOVA) to determine if there are significant differences between the treated and control samples.
Safety and Regulatory Status
This compound is generally recognized as safe (GRAS) for its intended use in food by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated potassium polyphosphates and established a group maximum tolerable daily intake (MTDI) for phosphorus from all food sources. It is essential to adhere to the maximum usage levels stipulated by the food regulations of the respective country.
Conclusion
This compound is a versatile food additive with effective preservative properties, particularly for meat, poultry, and seafood. Its ability to improve water retention, inhibit lipid oxidation, and maintain texture contributes to extending shelf life and enhancing product quality. While specific quantitative data for this compound is not as abundant as for other phosphates, the general principles of polyphosphate functionality provide a strong basis for its application. Further research focusing specifically on this compound would be beneficial to establish more precise efficacy data and optimize its use in various food preservation techniques.
References
- 1. foodsweeteners.com [foodsweeteners.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Interactions of polymyxin B with lipopolysaccharide-containing membranes - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00036E [pubs.rsc.org]
- 4. Phosphate application for Sea Food - Food additive Mono potassium Phosphate(MKP0-China supplier - Sichuan Ronghong Technology Development Co.,Ltd,Sodium Trimetaphosphate(STMP)-Sodium Hexametaphosphate(SHMP)-Fermentation Diammonium phosphate(food additive Diammonium Phosphate)-feed additive Mono Sodium phosphate-food additive mono ammonium phosphate-Ph [rhphos.com]
- 5. Shelf-Life Extension for Meat & Poultry [foodspecialities.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Phosphate for Seafood : The Delicious Secret Formula That Prolongs the Life of Seafood – Jirakorn [jirakorn.com]
- 12. meatjournal.ru [meatjournal.ru]
- 13. egyankosh.ac.in [egyankosh.ac.in]
- 14. WHC_final [ukp.vscht.cz]
- 15. scribd.com [scribd.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. ethosbiosciences.com [ethosbiosciences.com]
- 20. oxfordbiomed.com [oxfordbiomed.com]
- 21. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols: Potassium Metaphosphate in Specialty Glass Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and use of potassium metaphosphate (KPO₃) in the formulation and manufacturing of specialty glasses. The following sections detail the influence of this compound on the physicochemical properties of glasses, provide exemplary experimental protocols for their preparation and characterization, and illustrate key manufacturing workflows.
Introduction to this compound in Specialty Glasses
This compound is a crucial component in the formulation of various specialty phosphate (B84403) glasses.[1][2] Phosphate glasses, which use phosphorus pentoxide (P₂O₅) as the glass former instead of silica (B1680970) (SiO₂), offer a unique set of properties, including high transparency, low melting temperatures, and high thermal expansion coefficients.[3] The incorporation of this compound as a network modifier significantly influences these properties, making it a key ingredient for glasses used in optical applications, laser technologies, and biocompatible materials.[1][2][3]
The addition of potassium, in the form of K₂O provided by this compound or other precursors like K₂CO₃, modifies the phosphate glass network.[4][5] This modification typically involves the breaking of P-O-P bonds, leading to a less tightly connected network structure. This structural change is directly responsible for alterations in the glass's thermal and optical properties. For instance, potassium phosphate glasses are known to exhibit a highly negative thermo-optic coefficient, a desirable property for athermal glasses where the refractive index change with temperature is minimized.[1][2]
Data Presentation: Influence of Composition on Glass Properties
The properties of specialty glasses containing this compound are highly dependent on their chemical composition. The following tables summarize quantitative data from various studies, illustrating the impact of adding potassium and other modifying oxides on key physical, thermal, and optical properties.
Table 1: Physical and Thermal Properties of K₂O-CaO-P₂O₅ Glasses
| Glass Composition (mol %) | Density (g/cm³) | Molar Volume (cm³/mol) | Glass Transition Temperature (T₉) (°C) |
| 50P₂O₅ - 50K₂O - 0CaO | 2.30 | 52.34 | 254 |
| 50P₂O₅ - 40K₂O - 10CaO | 2.43 | 50.54 | 300 |
| 50P₂O₅ - 30K₂O - 20CaO | 2.48 | 47.98 | 341 |
| 50P₂O₅ - 20K₂O - 30CaO | 2.49 | 46.26 | 386 |
| 50P₂O₅ - 10K₂O - 40CaO | 2.57 | 43.17 | 471 |
Data synthesized from a study on K₂O-CaO-P₂O₅ phosphate glasses.[3][6] The data shows that replacing K₂O with CaO leads to a denser, more thermally stable glass, as indicated by the increase in density and glass transition temperature.[6]
Table 2: Properties of Potassium Aluminophosphate (KAP) Glasses
| Glass Composition (mol %) | Refractive Index (n) | Thermal Expansion Coefficient (α) (10⁻⁶/K) | Thermo-Optic Coefficient (dn/dT) (10⁻⁶/K) |
| 60P₂O₅ - 37K₂O - 3Al₂O₃ | 1.485 | 15.8 | -9.5 |
| 60P₂O₅ - 34K₂O - 6Al₂O₃ | 1.489 | 14.2 | -7.2 |
| 60P₂O₅ - 31K₂O - 9Al₂O₃ | 1.493 | 12.8 | -4.8 |
| 60P₂O₅ - 28K₂O - 12Al₂O₃ | 1.497 | 11.6 | -2.1 |
| 60P₂O₅ - 25K₂O - 15Al₂O₃ | 1.501 | 10.5 | 0.5 |
Data synthesized from studies on potassium aluminophosphate glasses.[1][2] The addition of alumina (B75360) (Al₂O₃) increases the refractive index and decreases the thermal expansion coefficient, leading to a less negative thermo-optic coefficient.[1]
Experimental Protocols
Protocol for Specialty Glass Synthesis via Melt-Quenching
This protocol describes a standard laboratory procedure for synthesizing potassium-containing phosphate glasses using the melt-quenching technique.
Materials:
-
This compound (KPO₃) or Potassium carbonate (K₂CO₃)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄) or Phosphorus pentoxide (P₂O₅)
-
Other desired metal oxides or carbonates (e.g., Al₂O₃, CaCO₃, Na₂CO₃)
-
Silica or Platinum crucible
-
High-temperature furnace (capable of reaching at least 1100°C)
-
Stainless steel or graphite (B72142) mold
-
Annealing furnace
Procedure:
-
Batch Calculation: Calculate the required weight of each precursor based on the desired molar composition of the final glass.
-
Mixing: Thoroughly mix the precursor powders in a mortar and pestle to ensure homogeneity.
-
Melting:
-
Transfer the mixed powder into a silica or platinum crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the furnace to the melting temperature, typically between 900°C and 1100°C, depending on the glass composition.
-
Hold the melt at this temperature for a specified duration, usually 30 to 90 minutes, to ensure complete melting and homogenization.[2]
-
-
Quenching:
-
Quickly remove the crucible from the furnace.
-
Pour the molten glass into a preheated stainless steel or graphite mold.
-
Allow the glass to cool rapidly to room temperature to form an amorphous solid.
-
-
Annealing:
-
Transfer the solidified glass to an annealing furnace.
-
Heat the glass to a temperature near its glass transition temperature (T₉).
-
Hold at this temperature for 1-2 hours to relieve internal stresses.
-
Slowly cool the glass to room temperature.
-
Protocol for Measuring Refractive Index
The refractive index of the prepared specialty glass can be measured using an Abbe refractometer.
Equipment:
-
Abbe refractometer
-
Monochromatic light source (e.g., sodium lamp, 589 nm)
-
Contact liquid with a refractive index higher than the sample
-
Polished glass sample with a flat surface
Procedure:
-
Calibrate the Abbe refractometer using a standard glass of known refractive index.
-
Apply a small drop of the contact liquid onto the prism of the refractometer.
-
Place the polished surface of the glass sample onto the prism, ensuring good contact with the liquid.
-
Direct the monochromatic light source through the prism.
-
Adjust the refractometer's optics until the boundary line is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index value directly from the instrument's scale.
Protocol for Determining the Coefficient of Thermal Expansion (CTE)
The coefficient of thermal expansion can be measured using a dilatometer.[7][8]
Equipment:
-
Dilatometer
-
Calibrated furnace
-
Glass sample of known dimensions (typically a rod or rectangular bar)
Procedure:
-
Measure the initial length of the glass sample at room temperature.
-
Place the sample in the dilatometer.
-
Heat the sample in the furnace at a controlled rate (e.g., 5-10°C/min) over a specified temperature range (e.g., 25°C to 300°C).
-
The dilatometer will record the change in length of the sample as a function of temperature.
-
The coefficient of linear thermal expansion (α) is calculated using the formula: α = (ΔL / L₀) / ΔT where ΔL is the change in length, L₀ is the initial length, and ΔT is the change in temperature.
Mandatory Visualizations
The following diagrams illustrate key aspects of the manufacturing and property relationships of specialty glasses containing this compound.
Caption: Experimental workflow for specialty glass manufacturing.
Caption: Composition-Property relationship in specialty glasses.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Al 2 O 3 on structure and properties of Al 2 O 3 -K 2 O-P 2 O 5 glasses | Semantic Scholar [semanticscholar.org]
- 6. revues.imist.ma [revues.imist.ma]
- 7. Understanding the Coefficient of Thermal Expansion in Glass Manufacturing [safecoze.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for the Evaluation of Potassium Metaphosphate in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of potassium metaphosphate as a source of phosphorus and potassium in plant tissue culture. Due to its unique chemical properties, its application in in vitro settings presents challenges compared to standard, highly soluble nutrient salts. This document outlines these properties, provides a standard protocol for preparing plant tissue culture medium using a conventional phosphorus source, and details an experimental protocol to evaluate the efficacy of this compound.
Introduction to Phosphorus and Potassium in Plant Tissue Culture
Phosphorus (P) and potassium (K) are essential macronutrients vital for plant growth and development. In plant tissue culture, these elements are typically supplied in the form of soluble salts to ensure their immediate availability to the explants.
-
Phosphorus is a critical component of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. It plays a crucial role in cell division, energy transfer, and the regulation of metabolic pathways.
-
Potassium is involved in enzyme activation, stomatal regulation, photosynthesis, and the transport of water, nutrients, and sugars throughout the plant. It is essential for maintaining osmotic potential and cell turgor.
The most commonly used source of phosphorus and potassium in plant tissue culture media, such as the Murashige and Skoog (MS) medium, is monopotassium phosphate (B84403) (KH₂PO₄) due to its high solubility and the ready availability of both ions.
Properties of this compound
This compound ((KPO₃)n) is a long-chain polyphosphate that offers a high analysis of both phosphorus (P₂O₅) and potassium (K₂O). However, its physicochemical properties make its use in standard plant tissue culture protocols challenging.
-
Low Water Solubility: this compound is characterized by its very low and slow solubility in water.[1][2] This property is advantageous in agriculture, where it acts as a slow-release fertilizer, minimizing nutrient leaching in soil.[3] However, in the context of plant tissue culture, which requires a homogenous and readily available nutrient solution, this low solubility is a significant drawback.
-
Hydrolysis Requirement: For the phosphate to become available to plants, the polyphosphate chain of this compound must undergo hydrolysis to break down into orthophosphate ions (such as H₂PO₄⁻), which are the forms taken up by plant cells.[4][5] This hydrolysis process is slow and its rate can be influenced by factors such as pH and temperature, leading to an unpredictable and inconsistent release of nutrients in the culture medium.
Table 1: Comparison of Phosphorus and Potassium Sources for Plant Tissue Culture
| Property | Monopotassium Phosphate (KH₂PO₄) | This compound ((KPO₃)n) |
| Chemical Formula | KH₂PO₄ | (KPO₃)n |
| P₂O₅ Content | ~52% | ~60% |
| K₂O Content | ~34% | ~40% |
| Water Solubility | High (226 g/L at 20°C) | Very Low (~0.04 g/L)[1] |
| Nutrient Availability | Immediate | Slow, requires hydrolysis[4][5] |
| Common Application | Plant tissue culture, hydroponics, fertigation[6][7] | Slow-release fertilizer in agriculture[3] |
Standard Protocol: Preparation of Murashige and Skoog (MS) Medium
This protocol describes the preparation of 1 liter of standard MS medium using monopotassium phosphate as the phosphorus and a partial potassium source.
Materials:
-
MS basal salt mixture (including vitamins)
-
Plant growth regulators (e.g., auxins, cytokinins) as required
-
Gelling agent (e.g., agar)
-
Distilled or deionized water
-
1 M KOH and 1 M HCl for pH adjustment
-
Beakers, graduated cylinders, magnetic stirrer, and stir bar
-
pH meter
-
Autoclave
-
Culture vessels
Procedure:
-
Prepare Stock Solutions: It is recommended to prepare concentrated stock solutions of macronutrients, micronutrients, vitamins, and plant growth regulators to improve accuracy and efficiency.
-
Dissolve Components:
-
To a beaker containing approximately 800 mL of distilled water, add the required volumes of stock solutions or the pre-mixed MS basal salt powder.
-
Add 30 g of sucrose and stir until completely dissolved.
-
Add the required plant growth regulators from their respective stock solutions.
-
-
Adjust pH:
-
While stirring, adjust the pH of the medium to 5.8 using 1 M KOH or 1 M HCl.
-
-
Add Gelling Agent:
-
If a solid or semi-solid medium is required, add the gelling agent (e.g., 8 g of agar) to the solution.
-
-
Final Volume Adjustment:
-
Add distilled water to bring the final volume to 1 liter.
-
-
Heating and Sterilization:
-
Heat the medium while stirring to dissolve the gelling agent.
-
Dispense the medium into culture vessels.
-
Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.
-
-
Cooling and Storage:
-
Allow the medium to cool and solidify in a sterile environment.
-
Store the prepared medium in a clean, dark place until use.
-
Experimental Protocol: Evaluation of this compound as a Nutrient Source
This experimental protocol is designed to assess the feasibility and efficacy of using this compound as a primary source of phosphorus and potassium in plant tissue culture.
Objective:
To compare the growth and development of plant tissues cultured on a standard MS medium with media containing this compound as a partial or complete substitute for monopotassium phosphate and potassium nitrate.
Experimental Design:
A completely randomized design with multiple treatments should be employed. Each treatment should have a sufficient number of replicates (e.g., 10-20 explants per treatment).
Table 2: Experimental Treatments
| Treatment | P Source | K Source | Rationale |
| Control | KH₂PO₄ (170 mg/L) | KNO₃ (1900 mg/L) + KH₂PO₄ | Standard MS medium formulation. |
| T1: Partial P & K Replacement | This compound (equivalent P to control) | This compound + KNO₃ (adjusted to control K level) | To assess the effect of partial slow-release nutrients. |
| T2: Complete P & K Replacement | This compound (equivalent P to control) | This compound (adjusted to control K level) | To evaluate this compound as the sole P and K source. |
| T3: Increased this compound | 2x this compound (equivalent P) | 2x this compound (equivalent K) | To investigate if a higher concentration can overcome slow-release limitations. |
Methodology:
-
Media Preparation:
-
Prepare the control MS medium as described in the standard protocol.
-
For the this compound treatments, calculate the amount of (KPO₃)n required to provide the equivalent amount of P and K as in the control. Due to its low solubility, this compound should be added as a fine powder to the medium before adjusting the final volume and autoclaving. Thoroughly agitate the medium during dispensing to ensure a uniform suspension of the insoluble particles.
-
-
Explant Preparation and Inoculation:
-
Select uniform and healthy explants from a sterile source plant.
-
Inoculate one explant per culture vessel containing the prepared media under aseptic conditions.
-
-
Culture Conditions:
-
Incubate the cultures in a growth chamber with controlled temperature (e.g., 25 ± 2°C), light intensity, and photoperiod (e.g., 16 hours light / 8 hours dark).
-
-
Data Collection and Analysis:
-
Record qualitative observations (e.g., morphology, color, signs of necrosis) and quantitative data at regular intervals (e.g., weekly) for a defined period (e.g., 4-8 weeks).
-
Quantitative parameters:
-
Shoot proliferation rate (number of new shoots per explant)
-
Shoot length (cm)
-
Root induction percentage and number of roots
-
Fresh and dry weight of the plantlets (g)
-
Callus formation and fresh weight (g)
-
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Visualizations
Diagram 1: Standard MS Medium Preparation Workflow
Caption: Workflow for standard MS medium preparation.
Diagram 2: Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
Diagram 3: Nutrient Release Comparison
Caption: Conceptual diagram of nutrient release.
Expected Outcomes and Potential Challenges
It is anticipated that plant tissues cultured on media containing this compound will exhibit slower growth and signs of nutrient deficiency compared to the control group. This is due to the slow and potentially incomplete release of phosphate and potassium ions. The low solubility may also create a non-uniform distribution of nutrients within the semi-solid medium.
Should the experimental results indicate some level of efficacy, further research could explore methods to increase the hydrolysis rate of this compound for in vitro applications, although its inherent properties suggest it is better suited for agricultural applications requiring slow nutrient release.
Conclusion
While this compound is a high-analysis source of phosphorus and potassium, its low water solubility and reliance on slow hydrolysis make it a challenging and likely suboptimal choice for standard plant tissue culture applications. The provided experimental protocol offers a framework for researchers to systematically evaluate its potential and limitations in a controlled in vitro environment. For routine and reliable plant tissue culture, highly soluble salts such as monopotassium phosphate remain the recommended standard.
References
- 1. This compound|KMP|(KPO3)n|7790-53-6 - TongVo Chemicals [tongvo.cn]
- 2. This compound - Kands [kandschemical.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 7790-53-6 [chemicalbook.com]
- 5. This compound for Sale [attelements.com]
- 6. icl-growingsolutions.com [icl-growingsolutions.com]
- 7. redox.com [redox.com]
Application Notes and Protocols: Potassium Metaphosphate as a Sequestration Agent in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium metaphosphate, a long-chain polyphosphate, serves as a highly effective sequestration agent in various analytical chemistry applications.[1][2] Sequestration is the process of forming stable, water-soluble complexes with metal ions, which effectively prevents these ions from interfering with an analytical procedure.[3][4] Due to its polyphosphate backbone, this compound can chelate a variety of polyvalent metal cations, such as calcium, magnesium, iron, and copper, making it a valuable tool for masking interfering ions in complex matrices.[5]
These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing this compound as a sequestration (masking) agent, particularly in the context of complexometric titrations and other analytical techniques where metal ion interference is a concern.
Principle of Sequestration
The sequestration capability of this compound stems from the presence of multiple phosphate (B84403) groups along its polymer chain. These phosphate groups act as Lewis bases, donating lone pairs of electrons to form coordinate covalent bonds with metal cations (Lewis acids).[6] The long-chain structure allows for the formation of stable, multi-ligand complexes known as chelates. The general mechanism can be represented as:
(KPO₃)n + M²⁺ → [M(PO₃)n]²⁻ + nK⁺
The stability of the resulting metal complex is crucial for effective sequestration and depends on factors such as the specific metal ion, the pH of the solution, and the concentration of the metaphosphate.[7]
Applications in Analytical Chemistry
The primary application of this compound as a sequestration agent in analytical chemistry is to act as a masking agent . Masking is a technique used to prevent interfering components in a sample from participating in a reaction without physical separation.[8][9][10]
Complexometric Titrations
In complexometric titrations, a titrant such as ethylenediaminetetraacetic acid (EDTA) is used to determine the concentration of a specific metal ion.[6][11] However, EDTA is a non-selective reagent and will form complexes with many different metal ions present in the sample.[12] This lack of selectivity can lead to inaccurate results.
This compound can be used to selectively mask interfering ions. For a successful masking strategy, the masking agent (this compound) must form a complex with the interfering ion that is more stable than the complex the interfering ion would form with the titrant (EDTA). At the same time, the complex between the analyte ion and EDTA must be more stable than its complex with this compound.
Example Scenario: Determination of Ca²⁺ in a sample containing interfering Fe³⁺ ions. This compound can be added to form a stable complex with Fe³⁺, preventing it from reacting with the EDTA titrant, thus allowing for the accurate determination of Ca²⁺.
Sample Preparation for Spectroscopy and Chromatography
Metal ions can cause significant interference in various analytical techniques:
-
Atomic Absorption/Emission Spectroscopy (AAS/AES): High concentrations of certain ions can suppress the signal of the analyte.
-
Liquid Chromatography (LC): Metal ions can interact with the stationary phase or the analyte, leading to poor peak shape and resolution.[13][14]
This compound can be employed during sample preparation to sequester these interfering metal ions, thereby improving the accuracy and quality of the analytical results.
Quantitative Data Summary
The effectiveness of a sequestration agent is dependent on the stability of the complexes it forms with various metal ions. The following tables provide a conceptual summary of the properties and applications of this compound as a sequestration agent.
Table 1: Relative Complex Stability and Masking Effectiveness
| Interfering Ion | Analyte Ion | pH Range | Masking Effectiveness with (KPO₃)n | Notes |
| Fe³⁺, Al³⁺ | Ca²⁺, Mg²⁺ | 4 - 6 | High | Forms highly stable complexes with trivalent cations at this pH. |
| Cu²⁺, Ni²⁺, Co²⁺ | Ca²⁺, Mg²⁺ | 5 - 7 | Moderate to High | Effectiveness depends on the relative concentrations of the ions. |
| Ca²⁺, Mg²⁺ | Zn²⁺, Cd²⁺ | > 9 | Low | At high pH, Ca²⁺ and Mg²⁺ form very stable complexes with EDTA. |
Table 2: General Conditions for Application in Complexometric Titration
| Parameter | Recommended Condition | Rationale |
| Concentration of (KPO₃)n | 2-5% w/v solution | Sufficient to complex with expected levels of interfering ions. |
| pH Adjustment | Dependent on ions (see Table 1) | Optimizes the selective formation of the metaphosphate-interferent complex. |
| Order of Reagent Addition | Sample → pH buffer → (KPO₃)n solution → Indicator → Titrant | Ensures masking is complete before titration begins. |
| Temperature | Ambient (20-25 °C) | Most complexation reactions proceed readily at room temperature. |
Experimental Protocols
Protocol 1: Determination of Calcium in the Presence of Iron using this compound as a Masking Agent
This protocol describes the determination of calcium ion (Ca²⁺) concentration in an aqueous sample containing interfering iron (III) ions (Fe³⁺) via direct EDTA titration.
Materials:
-
Standard EDTA solution (0.01 M)
-
This compound solution (5% w/v)
-
Ammonia (B1221849) buffer solution (pH 10)
-
Eriochrome Black T (EBT) indicator
-
Sample solution containing Ca²⁺ and Fe³⁺
-
Standard Calcium solution (for standardization of EDTA)
-
Burette, pipettes, conical flasks, magnetic stirrer
Procedure:
-
EDTA Standardization: Standardize the EDTA solution against the primary standard calcium solution using EBT indicator at pH 10.
-
Sample Preparation: Pipette 25.00 mL of the sample solution into a 250 mL conical flask.
-
Dilution: Add approximately 50 mL of deionized water.
-
Masking of Iron (III): Add 10 mL of the 5% this compound solution to the flask. Swirl gently to mix. A stable complex between Fe³⁺ and metaphosphate will form.
-
pH Adjustment: Add 2 mL of the ammonia buffer (pH 10) to the solution.
-
Indicator Addition: Add 3-4 drops of the EBT indicator. The solution should turn wine-red if Ca²⁺ is present.
-
Titration: Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color changes sharply from wine-red to a clear blue.
-
Calculation: Record the volume of EDTA used and calculate the concentration of Ca²⁺ in the sample using the formula: M_Ca²⁺ × V_Ca²⁺ = M_EDTA × V_EDTA
Visualizations: Workflows and Logical Relationships
Diagram 1: General Workflow for Complexometric Titration with a Masking Agent
References
- 1. This compound, Food Grade this compound [jinhechemicals.com]
- 2. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metal Ion Sequestration → Area → Sustainability [lifestyle.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2288265B1 - Sodium-potassium hexametaphosphate and this compound with a low insolubles content - Google Patents [patents.google.com]
- 6. Complexometric titration - Wikipedia [en.wikipedia.org]
- 7. Adsorption mechanisms of metal ions on the potassium dihydrogen phosphate (1 0 0) surface: A density functional theory-based investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 9. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 10. firsthope.co.in [firsthope.co.in]
- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
Application Notes and Protocols: Utilizing Potassium Metaphosphate in Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium metaphosphate and related potassium polyphosphates as flame retardants in various materials. The information compiled herein is intended to guide researchers in developing and evaluating flame-retardant polymers, textiles, and coatings.
Introduction to this compound as a Flame Retardant
This compound (KPO₃)n, a long-chain inorganic polymer, offers a halogen-free alternative for imparting flame retardancy to a variety of materials. Its efficacy stems from a combination of condensed-phase and gas-phase mechanisms that disrupt the combustion cycle. In the condensed phase, upon heating, it can form a glassy, protective char layer on the material's surface. This layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles.[1][2][3] In the gas phase, the presence of potassium species can interfere with the chemical reactions of combustion, acting as radical scavengers.[4]
Flame Retardant Mechanisms
The flame-retardant action of this compound is multifaceted, involving both condensed-phase and gas-phase inhibition of the combustion process.
Condensed-Phase Mechanism
Upon exposure to high temperatures, this compound can form a stable, glassy polyphosphate layer on the surface of the material.[2] This layer provides a thermal barrier, reducing heat transfer to the polymer substrate.[2] Furthermore, it promotes char formation by acting as a dehydration catalyst for the polymer, leading to a less flammable carbonaceous residue.[1] The resulting char layer also inhibits the release of combustible gases into the flame zone.[3]
Gas-Phase Mechanism
At flame temperatures, potassium-containing species can be released into the gas phase. These species, such as potassium radicals (K•) and potassium hydroxide (B78521) (KOH), can catalytically recombine with flame-propagating radicals like H• and OH•.[4] This scavenging action reduces the concentration of these high-energy radicals, thereby inhibiting the combustion chain reactions and cooling the flame.
Quantitative Flammability Data
The following tables summarize key flammability parameters for various materials treated with potassium polyphosphates and related compounds. Direct data for this compound is limited; therefore, data from analogous compounds are presented to provide insight into expected performance.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Material System | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Epoxy Resin | Lamellar Cobalt Potassium Pyrophosphate (LCPP) | 6 | - | V-1 | [5] |
| Epoxy Resin | Lamellar Cobalt Potassium Pyrophosphate (LCPP) | 10 | 35.9 | - | [5] |
| Polypropylene (PP) | Tannic Acid-Potassium Phosphate (TA-P-K) | 30 | - | - | [6] |
Table 2: Cone Calorimetry Data (Heat Flux: 35 kW/m²)
| Material System | Flame Retardant | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Residue (%) | Reference |
| Epoxy Resin (Neat) | - | - | ~1080 | - | - | [5] |
| Epoxy Resin | Lamellar Cobalt Potassium Pyrophosphate (LCPP) | 10 | 602.6 | - | 27.3 | [5] |
| Polypropylene (PP) (Neat) | - | - | ~1600 | - | - | [6] |
| Polypropylene (PP) | Tannic Acid-Potassium Phosphate (TA-P-K) | 30 | 352 | - | - | [6] |
Table 3: Thermogravimetric Analysis (TGA) Data
| Material System | Flame Retardant | Atmosphere | Onset of Decomposition (°C) | Char Yield at 700°C (%) | Reference |
| Wood (Poplar) | Phosphoric Acid | Nitrogen | Lowered | Increased | [7] |
| Wood (Pine) | Potassium Carbonate/Urea | - | - | Increased | [8] |
| Epoxy Resin | Lamellar Cobalt Potassium Pyrophosphate (LCPP) | Nitrogen | Increased | ~25 (at 10% loading) | [5] |
Experimental Protocols
The following protocols provide generalized methodologies for the incorporation and testing of this compound in various materials. Researchers should optimize these protocols for their specific applications.
Protocol 1: Incorporation of this compound into Epoxy Resin
This protocol describes a method for dispersing this compound into an epoxy resin system.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Hardener (e.g., 4,4'-diaminodiphenylsulfone - DDS)
-
This compound powder (fine, <10 µm)
-
Mechanical stirrer
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Dry the this compound powder in a vacuum oven at 120°C for 4 hours to remove any absorbed moisture.
-
Preheat the epoxy resin to 80°C to reduce its viscosity.
-
Gradually add the dried this compound powder to the preheated epoxy resin under vigorous mechanical stirring. Continue stirring for 1-2 hours to ensure a homogeneous dispersion.
-
Degas the mixture in a vacuum oven at 80°C for 30 minutes to remove entrapped air bubbles.
-
Add the stoichiometric amount of the hardener to the mixture and stir for another 10-15 minutes until a uniform blend is achieved.
-
Pour the final mixture into preheated molds.
-
Cure the samples in an oven according to the manufacturer's recommendations for the specific epoxy/hardener system (e.g., 150°C for 2 hours followed by post-curing at 180°C for 2 hours).
-
Allow the samples to cool to room temperature before demolding.
Protocol 2: Flame Retardant Treatment of Cotton Fabric
This protocol outlines a pad-dry-cure method for applying a this compound-based treatment to cotton fabric.
Materials:
-
Scoured and bleached 100% cotton fabric
-
This compound
-
Cross-linking agent (e.g., a DMDHEU-based resin)
-
Softener
-
Phosphoric acid (for pH adjustment)
-
Padding machine
-
Drying and curing oven
Procedure:
-
Prepare the treatment solution by dissolving this compound, cross-linking resin, and softener in deionized water. Adjust the pH of the solution to 4.5-5.5 with phosphoric acid. A typical formulation might be:
-
This compound: 100-200 g/L
-
Cross-linking resin: 50-80 g/L
-
Softener: 20-30 g/L
-
-
Immerse the cotton fabric in the treatment solution and pass it through the padding machine to ensure even uptake. Adjust the nip pressure to achieve a wet pick-up of 70-80%.
-
Dry the treated fabric in an oven at 100-110°C for 3-5 minutes.
-
Cure the dried fabric at 160-180°C for 2-4 minutes to facilitate the cross-linking reaction.
-
After curing, thoroughly rinse the fabric with water to remove any unreacted chemicals and then dry it.
Protocol 3: Preparation of a this compound-Based Coating for Wood
This protocol describes the formulation of a simple water-based intumescent coating for wood.
Materials:
-
This compound (acid source)
-
Pentaerythritol (carbon source)
-
Melamine (B1676169) (blowing agent)
-
Binder (e.g., acrylic emulsion)
-
Water
-
Wood substrate
Procedure:
-
In a high-shear mixer, disperse the this compound, pentaerythritol, and melamine powders into the acrylic binder. A typical ratio of acid source:carbon source:blowing agent is 3:2:1 by weight.
-
Slowly add water while mixing to achieve the desired viscosity for application (e.g., brushing or spraying).
-
Ensure the wood surface is clean, dry, and free of dust or grease.
-
Apply the coating to the wood substrate using a brush or sprayer to a uniform thickness.
-
Allow the coating to air-dry for at least 24 hours. A second coat may be applied for enhanced performance.
Experimental Workflow and Testing
The following diagram illustrates a typical workflow for evaluating the flame retardancy of materials treated with this compound.
Conclusion
This compound and related polyphosphates show significant promise as effective, halogen-free flame retardants. Their dual-mode action in both the condensed and gas phases contributes to their overall performance. The provided data and protocols serve as a starting point for researchers to explore the application of these compounds in creating safer, more fire-resistant materials. Further research is warranted to fully elucidate the structure-property relationships and optimize formulations for specific polymer, textile, and coating systems.
References
- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 4. Synthesis and performance study of potassium-based flame-retardant groups grafted onto nitrocellulose - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Potassium Phosphate Buffer in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biochemical and pharmaceutical research, maintaining a stable pH is paramount to ensure the validity and reproducibility of experimental results. The choice of a buffering agent can significantly influence enzyme activity, protein stability, and the overall outcome of an assay. While various phosphate-based buffers are utilized, it is the potassium phosphate (B84403) buffer system , typically prepared from potassium dihydrogen phosphate (KH2PO4) and dipotassium (B57713) hydrogen phosphate (K2HPO4), that is a mainstay in laboratories worldwide.
It is important to distinguish this widely used buffer from potassium metaphosphate (KPO3), a polyphosphate more commonly employed as a food additive, emulsifier, and fertilizer.[1] While chemically related, this compound is not typically used as a primary buffering agent in biochemical assays, and literature supporting such applications is scarce. This document will focus on the practical application of the well-established potassium phosphate buffer in biochemical research.
Potassium phosphate buffers are highly valued for their buffering capacity within the physiological pH range of 5.8 to 8.0, making them suitable for a vast array of biological experiments.[2] Their high solubility in water and compatibility with many biological systems further contribute to their widespread use in enzyme assays, protein purification, and cell culture applications.[2][3]
Key Advantages and Considerations
Advantages:
-
Physiological pH Range: Effectively maintains pH between 5.8 and 8.0, which is optimal for many enzymatic reactions and cellular processes.[2]
-
High Buffering Capacity: Resists significant pH changes, ensuring stable experimental conditions.
-
Water Solubility: Readily dissolves in water, simplifying buffer preparation.[3]
-
Protein Stability: The potassium counter-ion can enhance the stability of some proteins compared to sodium phosphate buffers.
Considerations:
-
Inhibition of Enzymatic Reactions: Phosphate ions can inhibit certain enzymes, including some kinases and phosphatases. It is crucial to verify buffer compatibility with the specific enzyme under investigation.
-
Precipitation: Potassium phosphate can precipitate in the presence of high concentrations of certain divalent cations, such as Ca²⁺ and Mg²⁺. It is also known to precipitate in ethanol, which can be a concern in nucleic acid preparations.[3][4]
-
Temperature Dependence: The pKa of the phosphate buffer system is slightly temperature-dependent. For optimal accuracy, it is recommended to pH the buffer at the temperature at which the assay will be performed.
Data Presentation: Buffer Properties
The following tables summarize key quantitative data for potassium phosphate buffers, facilitating easy comparison and selection for your experimental needs.
Table 1: pH Range and pKa of Potassium Phosphate Buffer
| Property | Value | Reference |
| Effective pH Range | 5.8 - 8.0 | [2] |
| pKa (at 25°C) | 7.21 |
Table 2: Preparation of 1 M Potassium Phosphate Buffer Stock Solutions at 25°C
| Component | Molar Mass ( g/mol ) | Mass to prepare 1 L of 1 M solution |
| Potassium Dihydrogen Phosphate (KH2PO4) | 136.09 | 136.09 g |
| Dipotassium Hydrogen Phosphate (K2HPO4) | 174.18 | 174.18 g |
Table 3: Volumetric Guide for the Preparation of 100 mL of 0.1 M Potassium Phosphate Buffer at 25°C
| Desired pH | Volume of 0.1 M KH2PO4 (mL) | Volume of 0.1 M K2HPO4 (mL) |
| 5.8 | 92.0 | 8.0 |
| 6.0 | 87.7 | 12.3 |
| 6.2 | 81.5 | 18.5 |
| 6.4 | 73.5 | 26.5 |
| 6.6 | 62.5 | 37.5 |
| 6.8 | 51.0 | 49.0 |
| 7.0 | 39.0 | 61.0 |
| 7.2 | 28.0 | 72.0 |
| 7.4 | 19.0 | 81.0 |
| 7.6 | 13.0 | 87.0 |
| 7.8 | 8.5 | 91.5 |
| 8.0 | 5.3 | 94.7 |
Experimental Protocols
Protocol 1: Preparation of 1 M Potassium Phosphate Buffer Stock Solutions
Materials:
-
Potassium dihydrogen phosphate (KH2PO4)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Calibrated pH meter
Procedure for 1 M KH2PO4 Stock Solution:
-
Weigh 136.09 g of KH2PO4.
-
Add the KH2PO4 to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.
-
Store at room temperature.
Procedure for 1 M K2HPO4 Stock Solution:
-
Weigh 174.18 g of K2HPO4.
-
Add the K2HPO4 to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.
-
Store at room temperature.
Caption: Workflow for preparing 1 M potassium phosphate stock solutions.
Protocol 2: Preparation of a 0.1 M Potassium Phosphate Working Buffer (pH 7.4)
Materials:
-
1 M KH2PO4 stock solution
-
1 M K2HPO4 stock solution
-
Deionized water
-
Graduated cylinders
-
Beaker
-
Calibrated pH meter
Procedure:
-
To a beaker, add 19.0 mL of 1 M KH2PO4 stock solution.
-
To the same beaker, add 81.0 mL of 1 M K2HPO4 stock solution.
-
Add 900 mL of deionized water to bring the total volume to 1 L.
-
Mix the solution thoroughly.
-
Calibrate the pH meter and verify that the pH of the buffer is 7.4. Adjust with small additions of the appropriate stock solution if necessary.
-
Store the buffer at 4°C. For long-term storage, sterile filtration is recommended to prevent microbial growth.
Caption: Protocol for preparing a 0.1 M potassium phosphate working buffer at pH 7.4.
Protocol 3: General Enzyme Assay Using Potassium Phosphate Buffer
This protocol provides a general framework. Optimal conditions, including substrate and enzyme concentrations, should be determined empirically.
Materials:
-
0.1 M Potassium Phosphate Buffer (pH adjusted to the enzyme's optimum)
-
Enzyme stock solution
-
Substrate stock solution
-
Microplate reader or spectrophotometer
-
Microplates or cuvettes
Procedure:
-
Equilibrate all reagents to the desired assay temperature.
-
Prepare the reaction mixture in a microplate or cuvette by adding the following in order:
-
Potassium Phosphate Buffer
-
Substrate solution
-
Any necessary cofactors or inhibitors
-
-
Initiate the reaction by adding the enzyme solution to the reaction mixture.
-
Immediately place the microplate or cuvette in the reader and begin monitoring the change in absorbance or fluorescence at the appropriate wavelength over a set period.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
Caption: A generalized workflow for conducting an enzyme assay.
References
- 1. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Potassium Phosphate Buffer (1 M, pH 6.5) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
Application Notes: The Role of Potassium Metaphosphate in Microbial Nutrient Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus is an indispensable element for all life, forming the backbone of nucleic acids, serving as the currency of energy in ATP, and playing a critical role in cellular signaling and membrane structure. In microbial culture, phosphorus is typically supplied as soluble orthophosphates, such as monopotassium phosphate (B84403) (KH₂PO₄) and dipotassium (B57713) phosphate (K₂HPO₄).[1][2] While effective, high concentrations of these salts can lead to the precipitation of metal phosphates, especially during heat sterilization or pH shifts, thereby reducing nutrient availability.[3]
Potassium metaphosphate, a high-molecular-weight, straight-chain polyphosphate ((KPO₃)n), presents a novel alternative.[4] It is a polymeric form of potassium and phosphate that can act as a slow-release source of these essential nutrients.[4][5] This document provides detailed application notes and protocols for the use of this compound in microbial nutrient media, highlighting its principle of action, potential benefits, and methodologies for its evaluation and use.
Principle of Action: Slow-Release Nutrient Supply
This compound is generally water-insoluble or sparingly soluble, existing as a long-chain polymer.[4] Its utility as a nutrient source relies on the enzymatic activity of the cultured microorganisms. Many bacteria and fungi produce extracellular and cell-surface enzymes called exopolyphosphatases (PPX) and alkaline phosphatases, which are capable of hydrolyzing the phosphoanhydride bonds in polyphosphate chains.[1][5][6][7]
These enzymes sequentially cleave terminal orthophosphate (Pᵢ) residues from the polyphosphate chain, releasing them into the periplasmic space or the extracellular medium.[5][6] This liberated orthophosphate can then be transported into the cell through standard phosphate transport systems (e.g., the Pst system) for assimilation into cellular components. This enzymatic hydrolysis allows this compound to function as a slow-release fertilizer, providing a sustained supply of phosphate and potassium without causing a high initial ionic concentration. This mechanism can help maintain a more stable pH and prevent the precipitation of essential minerals in the medium.
Applications and Advantages
The use of this compound as a primary phosphate source in microbial media offers several potential advantages over traditional orthophosphates:
-
Sustained Nutrient Release: Provides a continuous supply of phosphate and potassium, which may be beneficial for long-duration fermentations or high-density cultures, preventing nutrient limitation.
-
Reduced Mineral Precipitation: By maintaining a low concentration of free phosphate ions, it can prevent the precipitation of essential divalent cations like Mg²⁺ and Ca²⁺ during media preparation and autoclaving.[3]
-
pH Stability: The gradual release and uptake of phosphate can contribute to a more stable pH environment over the course of the fermentation, reducing the need for aggressive buffering systems.
-
Stress Response: Intracellular polyphosphates play a crucial role in microbial stress response.[4][6] Supplying an external source may influence these pathways, potentially enhancing tolerance to environmental stressors.
Experimental Protocols
Protocol 1: Preparation of a Basal Medium with this compound
This protocol describes the preparation of 1 liter of a defined minimal medium for a model organism like E. coli, substituting this compound for the standard phosphate source.
Materials:
-
Glucose: 4 g
-
Ammonium (B1175870) Chloride (NH₄Cl): 1 g
-
Magnesium Sulfate (B86663) (MgSO₄·7H₂O): 0.25 g
-
This compound ((KPO₃)n), finely powdered: 3.6 g (provides equivalent P to standard M9 salts)
-
Trace Mineral Solution: 1 mL
-
Deionized Water (dH₂O)
-
1 M NaOH / 1 M HCl for pH adjustment
Procedure:
-
In 800 mL of dH₂O, dissolve the glucose, ammonium chloride, and this compound. Stir vigorously, as the metaphosphate may dissolve slowly or remain as a fine suspension.
-
Add 1 mL of the trace mineral solution.
-
Adjust the pH to the desired value (e.g., 7.0) using 1 M NaOH or 1 M HCl.
-
Add dH₂O to a final volume of 1 liter.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes. Note: Due to the polymeric nature of metaphosphate, it is less prone to precipitation with cations during autoclaving.
-
Aseptically add the separately sterilized magnesium sulfate solution to the cooled medium.
Protocol 2: Comparative Growth Analysis
This protocol outlines an experiment to compare microbial growth in media containing this compound versus standard potassium phosphate salts.
Procedure:
-
Media Preparation: Prepare two sets of media according to Protocol 4.1.
-
Medium A (Control): Use a standard phosphate buffer system (e.g., for M9 salts: 6.8 g Na₂HPO₄, 3 g KH₂PO₄ per liter) instead of this compound.
-
Medium B (Test): Use this compound as described in Protocol 4.1.
-
Ensure all other components and their concentrations are identical between the two media.
-
-
Inoculation: Prepare a starter culture of the desired microorganism grown overnight in a non-phosphate-limited medium. Inoculate triplicate flasks of both Medium A and Medium B to a starting optical density at 600 nm (OD₆₀₀) of 0.05.
-
Incubation: Incubate all flasks under identical, optimal conditions (e.g., temperature, agitation).
-
Monitoring: At regular time intervals (e.g., every 2-4 hours), aseptically remove a sample from each flask and measure the OD₆₀₀ to generate growth curves.
-
Final Analysis: Once the cultures reach the stationary phase, measure the final OD₆₀₀ and the final pH of the culture medium. If applicable, quantify the yield of a target metabolite or protein product.
Data Presentation
The following table presents exemplary data from a comparative growth experiment as described in Protocol 4.2. This data illustrates the potential outcomes of using this compound.
| Parameter | Medium A (KH₂PO₄/K₂HPO₄) | Medium B ((KPO₃)n) | Expected Outcome |
| Lag Phase Duration (h) | 2.0 | 2.5 | Potentially slightly longer lag phase in Medium B as cells induce phosphatases. |
| Max Specific Growth Rate (µ_max, h⁻¹) | 0.65 | 0.62 | Similar or slightly lower µ_max, as P-release may be rate-limiting. |
| Final OD₆₀₀ | 4.8 | 5.2 | Potentially higher final biomass due to sustained nutrient availability and less precipitation. |
| Initial pH | 7.00 | 7.00 | Identical starting pH. |
| Final pH | 5.85 | 6.40 | Less drastic pH drop in Medium B due to gradual nutrient release. |
| Product Titer (g/L) | 1.1 | 1.3 | Higher product yield may be observed if production is linked to culture longevity or pH stability. |
Note: The data presented is representative and intended for illustrative purposes. Actual results will vary depending on the microbial strain and culture conditions.
Conclusion
This compound is a promising, albeit unconventional, source of phosphorus and potassium for microbial cultivation. Its primary advantage lies in its slow-release properties, which are mediated by microbial phosphatases. This can lead to more stable culture conditions, prevent nutrient precipitation, and potentially enhance biomass or product yields in long-term or high-density fermentations. The protocols provided herein offer a framework for researchers to explore the application of this compound and evaluate its efficacy compared to traditional orthophosphate sources for their specific microbial systems.
References
- 1. ijcmas.com [ijcmas.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bacterial media recipes — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 4. research.unipd.it [research.unipd.it]
- 5. Microbial Phosphatases in Sustainable Agriculture: Mechanisms, Applications, and Future Directions - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 6. Role of Polyphosphates in Microbial Adaptation to Extreme Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphosphate and Its Diverse Functions in Host Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potassium Metaphosphate in Dental Casting Investments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphate-bonded dental casting investments are ceramic materials crucial for the creation of high-precision metal restorations, such as crowns, bridges, and removable partial dentures.[1] These investments must withstand high temperatures and accurately compensate for the shrinkage of the casting alloy to ensure the final prosthesis fits correctly.[2] The primary components of these investments are a refractory material, typically silica (B1680970) (SiO₂), and a binder system.[3] The binder is responsible for the setting reaction and the overall strength of the investment.
Traditionally, the binder system in phosphate-bonded investments consists of magnesium oxide (MgO) and monoammonium phosphate (B84403) (NH₄H₂PO₄).[4][5] While potassium metaphosphate (KPO₃) is not a primary binder, potassium compounds, such as potassium sulfate (B86663) and potassium silicate (B1173343), are utilized as chemical modifiers to tailor the investment's properties.[6][7][8] This document outlines the application of potassium compounds in dental casting investments, providing detailed protocols for evaluating their effects on key material properties.
Role of Potassium Compounds in Dental Casting Investments
Potassium ions, introduced through compounds like potassium sulfate or potassium silicate, can act as accelerators or modifiers in the setting reaction and influence the thermal expansion characteristics of the investment material.[6][7] The addition of alkali metal salts, including those of potassium, can eliminate contraction and increase the overall expansion of the investment, which is critical for compensating for alloy shrinkage.[6]
The primary setting reaction of a typical phosphate-bonded investment is an acid-base reaction between monoammonium phosphate and magnesium oxide in an aqueous solution, forming a hydrated magnesium ammonium (B1175870) phosphate complex that binds the refractory silica particles together.[5][9]
General Setting Reaction: NH₄H₂PO₄ + MgO + 5H₂O → NH₄MgPO₄·6H₂O[5]
The introduction of potassium compounds can alter the kinetics of this reaction and influence the final microstructure of the set investment, thereby affecting its mechanical and thermal properties.
Data Presentation: Influence of Additives on Investment Properties
| Additive | Mean Linear Thermal Expansion (%) |
| Control (No Additive) | 0.84[7] |
| Potassium Silicate (K₂SiO₃) | 1.06[7] |
| Sodium Silicate (Na₂SiO₃) | 1.12[7] |
| Table 1: Effect of Alkali Metal Silicate Additives on the Linear Thermal Expansion of a Phosphate-Bonded Investment.[7] |
Experimental Protocols
To evaluate the influence of this compound or other potassium compounds as additives in a dental casting investment formulation, the following experimental protocols can be employed.
Protocol for Measuring Setting Time
The setting time of a dental investment is a critical parameter for clinical handling. The Gilmore needle test is a standard method for determining the initial and final setting times.[10][11]
Objective: To determine the initial and final setting times of a phosphate-bonded investment with and without the addition of a potassium compound.
Materials and Equipment:
-
Phosphate-bonded investment powder (experimental and control formulations)
-
Distilled water or manufacturer-recommended liquid
-
Mixing bowl and spatula
-
Vibrator
-
Cylindrical mold (e.g., 30 mm diameter, 15 mm height)
-
Gilmore apparatus with needles for initial (113.4 g weight, 2.11 mm diameter) and final (453.6 g weight, 1.06 mm diameter) setting time determination[10]
-
Stopwatch
-
Environmental chamber (37°C and 95% humidity)[10]
Procedure:
-
Condition all materials and equipment to the controlled environmental conditions (37°C and 95% humidity).[10]
-
Measure the appropriate powder-to-liquid ratio as specified by the manufacturer or the experimental design.
-
Mix the powder and liquid in the mixing bowl with a spatula for the recommended time until a homogenous, creamy consistency is achieved. Mechanical mixing under vacuum is preferred to minimize air entrapment.[5]
-
Place the mixed investment into the cylindrical mold on a vibrator to ensure complete filling and to remove any trapped air bubbles.
-
Level the surface of the investment in the mold.
-
Start the stopwatch immediately after the commencement of mixing.
-
Gently lower the initial setting time needle vertically onto the surface of the investment. The initial setting time is reached when the needle no longer leaves a complete circular indentation on the surface.[10]
-
Record the elapsed time as the initial setting time.
-
Replace the initial setting time needle with the final setting time needle.
-
Gently lower the final setting time needle vertically onto the surface of the investment. The final setting time is reached when the needle leaves no visible mark on the surface.
-
Record the elapsed time as the final setting time.
-
Repeat the procedure for a statistically significant number of samples for both the control and experimental investment formulations.
Protocol for Measuring Thermal Expansion
Thermal expansion of the investment is crucial to compensate for the shrinkage of the cast metal alloy during cooling.[2] A dilatometer is used to measure the linear thermal expansion of the set investment material upon heating.[12][13][14]
Objective: To determine the linear thermal expansion of a set phosphate-bonded investment with and without the addition of a potassium compound.
Materials and Equipment:
-
Set cylindrical specimens of the control and experimental investments (e.g., 50 mm long x 8 mm in diameter)[13]
-
Dilatometer (e.g., DIL 402 PC)[13]
-
Furnace capable of controlled heating rates
Procedure:
-
Prepare cylindrical specimens of the set investment material according to the manufacturer's instructions or a standardized protocol.
-
Place a specimen in the dilatometer.
-
Heat the specimen at a controlled rate (e.g., 5°C/min or 15°C/min) up to a specified temperature (e.g., 700°C or 900°C).[12][14]
-
The dilatometer will record the change in length of the specimen as a function of temperature.
-
The linear thermal expansion is calculated as the percentage change in length relative to the initial length.
-
Plot the thermal expansion curve (percentage expansion vs. temperature).
-
Repeat the measurement for a sufficient number of specimens for each formulation to ensure reproducibility.
Protocol for Measuring Compressive Strength
The compressive strength of the investment is important to withstand the forces of the molten alloy during casting.[15][16] A universal testing machine is used to determine the compressive strength of the set investment.[15][17]
Objective: To determine the compressive strength of a set phosphate-bonded investment with and without the addition of a potassium compound at room and elevated temperatures.
Materials and Equipment:
-
Set cylindrical specimens of the control and experimental investments (e.g., 20 mm height, 10 mm diameter)
-
Universal testing machine (e.g., Instron) with a compression fixture[15]
-
Furnace for pre-heating specimens for high-temperature testing
Procedure:
-
Prepare cylindrical specimens and ensure their ends are flat and parallel.
-
For room temperature testing, place the specimen in the center of the lower platen of the universal testing machine.
-
Apply a compressive load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.[15]
-
The machine will record the maximum load applied.
-
Calculate the compressive strength by dividing the maximum load by the cross-sectional area of the specimen.
-
For high-temperature testing, heat the specimens in a furnace to the desired temperature (e.g., 700°C) and allow them to soak for a specified time (e.g., 5 minutes).[15]
-
Quickly transfer the heated specimen to a pre-heated chamber on the universal testing machine and perform the compression test as described above.[15]
-
Test a statistically relevant number of specimens for each condition (room temperature and elevated temperature) and for each investment formulation.
Visualizations
The following diagrams illustrate the key processes and relationships in the application and evaluation of dental casting investments.
Caption: Chemical setting reaction pathway of a phosphate-bonded investment.
Caption: Experimental workflow for evaluating investment properties.
Caption: Logical relationships between factors, properties, and outcome.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 9. Setting and thermal reactions of phosphate investments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodologies for measuring the setting times of mineral trioxide aggregate and Portland cement products used in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of the setting and thermal expansion of dental investments used for the superplastic forming of dental implant superstructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the thermal shrinkage of titanium and the setting and thermal expansion of phosphate-bonded investments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characteristics of the Thermal Expansion of Gypsum-bonded Investments IADR Abstract Archives [iadr.abstractarchives.com]
- 15. Investment strength as a function of time and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5. Testing of Dental Materials and Biomechanics | Pocket Dentistry [pocketdentistry.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Potassium Metaphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of potassium metaphosphate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yield is a common issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | Increase Reaction Temperature: Ensure the reaction temperature is sufficient for the chosen method. For thermal decomposition of KH₂PO₄, temperatures should exceed 400°C. For the reaction of H₃PO₄ and KCl, a two-stage heating process, with an initial stage at 120-300°C followed by a rapid increase to 560-850°C, can improve yield. |
| Increase Reaction Time: Allow for a longer reaction time to ensure the conversion to this compound is complete. | |
| Ensure Proper Mixing: For solid-phase reactions, ensure the reactants are finely ground and thoroughly mixed to maximize contact. | |
| Sub-optimal Stoichiometry | Verify Reactant Ratios: Ensure the correct molar ratios of reactants are being used. For the reaction of phosphoric acid and potassium chloride, an equimolar ratio is generally recommended. |
| Formation of "Sticky Phase" | Two-Stage Heating: When reacting phosphoric acid and potassium chloride, a "sticky" or "pasty" phase can form at moderate temperatures, hindering the reaction. To avoid this, a two-stage heating process is recommended. First, partially react the mixture at a lower temperature (around 120-300°C), and then rapidly increase the temperature to 560-850°C to complete the reaction and obtain a molten product. |
| Use of a Fluidized Bed: Reacting potassium chloride with superphosphoric acid on a free-flowing bed of inert solids can prevent the formation of a solidified melt. |
Issue 2: Product is Water-Insoluble When Water-Soluble Form is Desired
The water solubility of this compound is dependent on its polymeric form, which is influenced by the cooling method.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Slow Cooling of Molten Product | Rapid Cooling (Quenching): To obtain a more water-soluble form of this compound, the molten product should be cooled rapidly. Slow cooling tends to produce a water-insoluble, glassy substance. |
Issue 3: Product Contamination and Impurities
The purity of the final product is critical, especially for applications in drug development and food additives.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Unreacted Starting Materials | Optimize Reaction Conditions: As with low yield, ensure sufficient reaction time and temperature to drive the reaction to completion. |
| Purification: Recrystallization or other purification techniques may be necessary to remove unreacted starting materials. | |
| Chloride Impurities | Ensure Complete Reaction: In syntheses using potassium chloride, residual chloride can be an issue. Driving the reaction to completion by ensuring the evolution of HCl gas is maximized is crucial. |
| Heavy Metal Impurities | Use High-Purity Reactants: The purity of the starting materials directly impacts the purity of the final product. For food-grade or pharmaceutical-grade this compound, it is essential to start with high-purity reactants. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods include:
-
Thermal decomposition of potassium dihydrogen phosphate (B84403) (KH₂PO₄): Heating KH₂PO₄ above 400°C results in the loss of water and the formation of this compound.
-
Reaction of phosphoric acid (H₃PO₄) and potassium chloride (KCl): This reaction is typically carried out at high temperatures and can be optimized using a two-stage heating process.
-
Reaction of monoammonium phosphate (NH₄H₂PO₄) and potassium chloride (KCl): Heating a mixture of these reactants generates this compound, with ammonium (B1175870) chloride sublimating as a byproduct.
Q2: How does temperature affect the yield of this compound?
A2: Temperature is a critical factor. For the thermal decomposition of KH₂PO₄, the temperature must be high enough to induce dehydration, typically above 400°C. In the reaction between H₃PO₄ and KCl, a temperature range of 560-850°C in the second stage is necessary for the completion of the reaction. For the reaction between monoammonium phosphate and potassium chloride, temperatures between 600°C and 900°C are cited.
Q3: How can I control the water solubility of the final product?
A3: The water solubility of this compound is largely determined by the rate of cooling of the molten product. Rapid cooling (quenching) generally yields a more water-soluble, amorphous form, while slow cooling results in a less soluble, crystalline form.
Q4: What are some of the key safety precautions to take during the synthesis?
A4: When working with high temperatures, appropriate personal protective equipment (PPE), such as heat-resistant gloves and safety glasses, is essential. The synthesis involving phosphoric acid and potassium chloride produces hydrogen chloride (HCl) gas, which is corrosive and toxic. Therefore, the reaction should be carried out in a well-ventilated fume hood.
Experimental Protocols & Data
Method 1: Synthesis via Thermal Decomposition of Potassium Dihydrogen Phosphate (KH₂PO₄)
This method is a straightforward approach to producing this compound.
Protocol:
-
Place a known quantity of pure potassium dihydrogen phosphate (KH₂PO₄) into a ceramic or platinum crucible.
-
Heat the crucible in a muffle furnace to a temperature above 400°C. A common range is 500-600°C.
-
Maintain this temperature for a sufficient time to ensure complete conversion (typically 1-2 hours).
-
The molten product is then cooled. For a more water-soluble product, the molten mass can be poured onto a cool, inert surface for rapid quenching. For a less soluble, crystalline product, allow it to cool slowly within the furnace.
-
The resulting solid is then ground to a powder.
Expected Yield Data (Illustrative):
The following table illustrates the expected relationship between temperature, reaction time, and yield. Note that yields are highly dependent on specific experimental conditions.
| Temperature (°C) | Reaction Time (hours) | Expected Yield (%) |
| 450 | 2 | ~90-95 |
| 550 | 1 | >98 |
| 650 | 1 | >99 |
Method 2: Synthesis from Phosphoric Acid (H₃PO₄) and Potassium Chloride (KCl)
This method is suitable for larger-scale production but requires careful temperature control to avoid the formation of a problematic "sticky phase".
Protocol:
-
Mix equimolar amounts of phosphoric acid and potassium chloride in a suitable reaction vessel.
-
Stage 1: Heat the mixture to a temperature between 120°C and 300°C. This initiates the reaction and drives off some water and hydrogen chloride gas.
-
Stage 2: Rapidly increase the temperature of the partially reacted mixture to between 560°C and 850°C. This completes the reaction and forms a molten product, avoiding the formation of a pasty intermediate.
-
Cool the molten product as described in Method 1 to obtain the desired solubility.
-
Grind the solid product to a powder.
Visualizations
Caption: Workflow for the synthesis of this compound from KH₂PO₄.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Industrial Production of Potassium Metaphosphate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals involved in the industrial production of potassium metaphosphate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the production process.
Q1: Our reactor is experiencing significant caking and the formation of a sticky, pasty mass. What's causing this and how can we prevent it?
A: The formation of a sticky phase is a common challenge, particularly in processes involving the reaction of phosphoric acid and potassium chloride. This issue can severely hinder process efficiency and lead to equipment fouling.
-
Probable Causes:
-
Incorrect Temperature Profile: The reaction mass is likely entering a temperature range where intermediate products become plastic or melt before the reaction is complete. This "sticky phase" is difficult to manage.
-
Local Overheating: Poor heat distribution in the reactor can create hot spots, initiating the formation of the sticky phase.
-
Impurities: The presence of certain metal oxides, often found as impurities in wet-process phosphoric acid, can lower the melting point of the reaction mixture, contributing to premature softening and stickiness.[1]
-
-
Solutions:
-
Two-Stage Heating Process: Implement a two-stage thermal process. First, conduct a partial reaction at a lower temperature (e.g., 120-300°C) to get a solid, manageable product. Then, rapidly increase the temperature to the final reaction temperature (e.g., 560-850°C) to complete the conversion to this compound. This rapid increase helps to bypass the sticky phase.[1]
-
Recycling Final Product: A large quantity of the final, dry product can be recycled back into the reactor. The reaction then occurs on the surface of these inert particles, which helps to absorb heat and prevent the mass from becoming sticky.[1]
-
Fluidized Bed Reactor: Utilize a process where reactants are introduced onto a free-flowing bed of inert solids. This ensures better temperature control and avoids the formation of a solidified melt.[2]
-
Q2: We are observing high levels of corrosion in our reaction vessel and exhaust lines. What is the likely cause and what are the mitigation strategies?
A: Severe corrosion is a critical issue in this compound production, primarily due to the reaction byproducts at high temperatures.
-
Probable Cause: The reaction between potassium chloride (KCl) and phosphoric acid (H₃PO₄) liberates hydrogen chloride (HCl) gas.[2] When water is present in the reactants (e.g., from wet-process phosphoric acid), it forms steam at the high operating temperatures. The combination of HCl gas and steam creates an extremely corrosive aqueous hydrogen chloride environment.[2]
-
Mitigation Strategies:
-
Use Anhydrous Reactants: Employ superphosphoric acid (which has a very low water content) instead of conventional wet-process phosphoric acid.[2] This minimizes the amount of water in the reaction, thereby reducing the formation of corrosive aqueous HCl.
-
Material Selection: Construct the reactor and exhaust handling systems from materials resistant to high-temperature acid corrosion.
-
Temperature Management: Operating at the lowest effective temperature can help reduce the rate of corrosion. Some modern processes using superphosphoric acid can operate at significantly lower temperatures (e.g., below 325°C) compared to older methods.[2]
-
Gas Scrubbing: Install an efficient HCl absorption system to treat the off-gases before they cause further corrosion downstream.[1]
-
Q3: The final this compound product has very low water solubility, which is not suitable for our application. How can we control the solubility?
A: The water solubility of the final this compound product is not intrinsic but is highly dependent on the cooling process after the high-temperature reaction.
-
Controlling Factor: The rate of cooling of the molten this compound determines the structure and, consequently, the solubility of the solid product.
-
Methodology:
-
For Water-Insoluble Product: Slow cooling of the molten metaphosphate allows it to solidify into a crystalline, water-insoluble form.[1]
-
For Water-Soluble Product: Rapid cooling or quenching of the molten product results in a partially or completely water-soluble, amorphous (glassy) form.[1] The degree of solubility can be adjusted by controlling the cooling rate.
-
Q4: We are having issues with dust and clumping during post-reaction handling and packaging. What measures can be taken?
A: Dust and clumping are common material handling challenges with phosphate (B84403) products, impacting safety, efficiency, and product quality.[3]
-
Probable Causes:
-
Fine Particles: The product may have a wide particle size distribution with a significant fraction of fine powder, which is prone to becoming airborne.
-
Hygroscopicity: While pure this compound is noted for being non-hygroscopic, the presence of impurities or certain crystalline forms can lead to moisture absorption, causing caking and clumping.[2][4]
-
-
Solutions:
-
Agglomeration/Granulation: Convert the fine powder into larger granules or prills. This can be done in an inclined drum or other granulating equipment.[2][3] This process significantly reduces dust and improves the flowability of the product.
-
Control of Fines: Implement dust collection systems (e.g., a baghouse) at transfer points to capture fines. These collected fines can then be reintroduced into the agglomeration process.[3]
-
Drying and Cooling: Ensure the product is adequately dried and cooled before storage. Wet phosphates are particularly prone to sticking and clumping. Rotary dryers are often equipped with knocking systems to prevent material buildup.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for producing this compound?
A: The most common industrial method involves the thermal reaction of a potassium source, typically potassium chloride (KCl), with a phosphorus source, such as phosphoric acid. Key variations include:
-
High-Temperature Kiln Process: Reacting potassium chloride and wet-process phosphoric acid in a rotary kiln at high temperatures (e.g., around 480-500°C or 900-932°F).[2]
-
Superphosphoric Acid Process: Reacting potassium chloride with superphosphoric acid on a bed of inert solids. This method can be operated at lower temperatures (below 325°C) and under nearly anhydrous conditions, reducing corrosion issues.[2]
-
Two-Stage Process: A method involving a partial reaction at a low temperature (120-300°C) followed by a rapid temperature increase to 560-850°C to complete the reaction, which avoids the formation of a problematic sticky phase.[1]
Q2: What are the critical process parameters that influence final product quality?
A: Several parameters are crucial:
-
Reactant Stoichiometry: The molar ratio of phosphoric acid to potassium chloride affects the completeness of the reaction and the composition of the final product. Equimolar proportions are typically used.[1]
-
Reaction Temperature and Time: The temperature profile determines the reaction rate and the phase of the product (solid, molten, sticky). As discussed, a two-stage temperature process can be advantageous.[1]
-
Water Content of Reactants: Using acids with high P₂O₅ content (like superphosphoric acid) minimizes water, which in turn reduces energy consumption for evaporation and mitigates corrosion.[1][2]
-
Cooling Rate: As detailed in the troubleshooting section, the cooling rate of the molten product is the primary determinant of its water solubility.[1]
Q3: What are common impurities in industrial-grade this compound and how are they controlled?
A: Impurities often originate from the raw materials, particularly wet-process phosphoric acid. Common impurities and control measures include:
-
Heavy Metals (e.g., Lead): Limits are set for heavy metals. Control involves selecting high-purity raw materials and analytical testing of the final product.[5]
-
Fluoride (B91410): Can be carried over from the phosphate rock. The production process may include a distillation step to remove fluoride, and the final product is tested to ensure it meets specifications.[5][6]
-
Unreacted Chlorides: Incomplete reaction can leave residual potassium chloride in the final product, which can be undesirable for certain applications like chloride-sensitive crops.[2] Optimizing reaction time, temperature, and reactant mixing helps minimize residual chlorides.
-
Condensed Phosphates: Other forms of polyphosphates or metaphosphates can be present. These can impact properties like crystal growth and optical clarity in specialized applications.[7]
Q4: How does the degree of polymerization affect the properties of this compound?
A: The formula for this compound is often written as (KPO₃)n, where 'n' is the degree of polymerization. This 'n' value can range from small numbers to as high as 20,000.[1] The degree of polymerization, which is influenced by the operating conditions during synthesis, affects several properties:
-
Solubility: Higher degrees of polymerization are generally associated with lower water solubility.
-
Viscosity (in solution): When dissolved, long-chain polyphosphates can form viscous solutions or gelatinous masses.[5]
-
Application Performance: In food applications, the chain length affects its function as an emulsifier, stabilizer, or texturizer.[8][9] In industrial applications like water treatment, it impacts its sequestration ability.[10]
Quantitative Data
Table 1: Comparison of Industrial Production Process Parameters
| Parameter | Conventional Kiln Process | Superphosphoric Acid Process | Two-Stage Process |
| Phosphorus Source | Wet-Process Phosphoric Acid | Superphosphoric Acid (≥66% P₂O₅) | Any Phosphoric Acid (High P₂O₅ preferred) |
| Potassium Source | Potassium Chloride | Potassium Chloride | Potassium Chloride |
| Operating Temp. | ~480 - 500 °C (900 - 932 °F)[2] | < 325 °C[2] | Stage 1: 120 - 300 °C Stage 2: 560 - 850 °C[1] |
| Key Feature | Single-stage high temp reaction | Anhydrous conditions, lower temp[2] | Avoids sticky phase via rapid heating[1] |
| Primary Challenge | Corrosion, Solidified Melt[2] | Requires specialized acid | Complex temperature control |
Table 2: Example Impurity Limits for Potassium Polyphosphates
| Impurity | Limit | Source |
| Loss on Ignition | ≤ 2% | [6] |
| Cyclic Phosphate | ≤ 8.0% | [6] |
| Fluoride | ≤ 10 mg/kg | [5][6] |
| Arsenic (As) | ≤ 3 mg/kg | [6] |
| Lead (Pb) | ≤ 5 ppm (µg/g) | [5] |
| Heavy Metals | ≤ 0.002% | [5] |
Experimental Protocols
Protocol 1: Assay for P₂O₅ Content in this compound
This protocol is based on standard acid digestion and gravimetric/titrimetric methods.[5][6]
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample.
-
Acid Digestion:
-
Transfer the sample to a suitable flask.
-
Add 15 mL of nitric acid and 30-50 mL of water.
-
Boil the mixture for 30 minutes to hydrolyze the metaphosphate to orthophosphate.
-
Cool the solution and dilute it with water to approximately 100 mL.
-
-
Precipitation:
-
Heat the solution to 60°C.
-
Add an excess of ammonium (B1175870) molybdate (B1676688) solution TS.
-
Maintain the temperature at 50°C for 30 minutes to allow for the complete precipitation of ammonium phosphomolybdate.
-
-
Washing:
-
Filter the precipitate.
-
Wash the precipitate first with a dilute nitric acid solution (e.g., 0.5 N or 1 in 36) and then with a potassium nitrate (B79036) solution (1 in 100) until the filtrate is no longer acidic to litmus (B1172312) paper.
-
-
Titration:
-
Transfer the washed precipitate to a beaker.
-
Dissolve the precipitate in a precise volume of standardized 1 N sodium hydroxide (B78521) (e.g., 50.0 mL).
-
Add phenolphthalein (B1677637) indicator.
-
Titrate the excess sodium hydroxide with standardized 1 N sulfuric acid.
-
-
Calculation: Calculate the amount of P₂O₅ based on the volume of sodium hydroxide consumed. Each mL of 1 N NaOH is equivalent to 3.086 mg of P₂O₅.[6]
Protocol 2: Determination of Fluoride Impurity
This protocol involves distillation followed by titration with thorium nitrate.[5][6]
-
Apparatus Setup: Assemble a distillation apparatus consisting of a 250-mL distilling flask connected to a condenser, a thermometer, and a capillary tube for steam injection or water addition.
-
Distillation:
-
Place 5.0 g of the sample, 25 mL of water, 50 mL of perchloric acid, 5 drops of silver nitrate solution (1 in 2), and a few glass beads into the distilling flask.
-
Heat the flask and distill the contents. Maintain the temperature of the liquid between 135°C and 140°C by adding water or introducing steam through the capillary tube.
-
Collect 225-240 mL of distillate in a 250-mL volumetric flask. Dilute to volume with water and mix thoroughly.
-
-
Titration Preparation:
-
Transfer a 50.0 mL aliquot of the distillate to a 100-mL Nessler tube.
-
Prepare a control by placing 50.0 mL of water in a second Nessler tube.
-
To each tube, add 0.1 mL of a filtered sodium alizarinsulfonate solution and 1 mL of a freshly prepared hydroxylamine (B1172632) hydrochloride solution (1 in 4000). Mix well.
-
Add 0.05 N sodium hydroxide dropwise to the sample tube until its color matches the faintly pink control.
-
Add exactly 1.0 mL of 0.1 N hydrochloric acid to each tube and mix.
-
-
Titration:
-
Using a buret, slowly add a standard thorium nitrate solution (1 in 4000) to the sample tube until a faint pink color persists.
-
Record the volume of thorium nitrate solution added.
-
-
Calculation: The fluoride content is calculated based on the volume of thorium nitrate titrant used, after standardizing it against a known fluoride standard.
Visualizations
Caption: Troubleshooting logic for diagnosing and resolving sticky phase formation.
Caption: High-level workflow for the industrial production of this compound.
Caption: Logic of the two-stage process to avoid intermediate sticky phases.
References
- 1. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US3650684A - Manufacture of this compound - Google Patents [patents.google.com]
- 3. feeco.com [feeco.com]
- 4. datapdf.com [datapdf.com]
- 5. This compound [drugfuture.com]
- 6. fao.org [fao.org]
- 7. Influence of Impurities of Different Types on the Properties of Potassium Dihydrogen Phosphate Crystals (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. foodsweeteners.com [foodsweeteners.com]
- 9. This compound Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 10. dataintelo.com [dataintelo.com]
Technical Support Center: Preventing Caking in Potassium Metaphosphate Fertilizers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium metaphosphate fertilizers. Caking, the formation of lumps or aggregates, can impede fertilizer flowability and application. This guide offers insights into the causes of caking and methods for its prevention and mitigation.
Troubleshooting Guide
Issue: this compound fertilizer has formed hard cakes during storage.
Possible Cause 1: Moisture Absorption
While this compound is generally considered non-hygroscopic, exposure to high humidity or direct contact with water can lead to surface dissolution and subsequent recrystallization, forming crystal bridges between particles.[1][2]
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the fertilizer is stored in a cool, dry place. The relative humidity should be kept as low as possible.
-
Inspect Packaging: Ensure that the packaging is intact and properly sealed to prevent moisture ingress.
-
Measure Moisture Content: If possible, measure the moisture content of the caked fertilizer. A moisture content above 0.5% can significantly increase the risk of caking for many fertilizers.[3]
Logical Troubleshooting Flow for Moisture-Related Caking
Caption: Troubleshooting workflow for moisture-induced caking.
Possible Cause 2: Pressure and Compaction
Prolonged storage in large piles or tightly stacked bags can exert significant pressure on the fertilizer granules, leading to plastic deformation and increased contact area between particles, which promotes caking.[1][4]
Troubleshooting Steps:
-
Evaluate Storage Configuration: Assess the height of the fertilizer stack. Stacking bags too high increases the pressure on the lower layers.
-
Inspect Granule Integrity: Examine the caked material for signs of crushed or deformed granules. Weak granules are more susceptible to caking under pressure.[1]
Possible Cause 3: Temperature Fluctuations
Changes in ambient temperature can cause moisture migration within the fertilizer bulk. Temperature cycles can lead to repeated dissolution and recrystallization of fertilizer salts, strengthening the crystal bridges and hardening the cake over time.[4][5]
Troubleshooting Steps:
-
Monitor Storage Temperature: Record the temperature variations in the storage area. Large fluctuations should be avoided.
-
Ensure Proper Aeration: Good air circulation can help to moderate temperature changes within the storage environment.
Frequently Asked Questions (FAQs)
Q1: What is fertilizer caking and why is it a problem?
A1: Fertilizer caking is the formation of lumps or hard aggregates in granular or powdered fertilizers during storage.[2] This occurs due to the formation of crystal bridges between fertilizer particles.[2] Caking is problematic as it reduces the flowability of the fertilizer, making it difficult to handle, transport, and apply uniformly.[4]
Q2: I thought this compound was non-caking. Why is my sample clumping?
A2: While this compound is known to have a low tendency to cake, it is not entirely immune, especially under adverse conditions. Factors such as high humidity, pressure from stacking, and temperature fluctuations can still induce caking. Furthermore, the presence of certain impurities can alter its physical properties and increase its caking tendency.
Q3: What are anti-caking agents and how do they work?
A3: Anti-caking agents are additives that prevent the formation of lumps in fertilizers.[3] They can be categorized as:
-
External anti-caking agents (coatings): These are applied to the surface of the fertilizer granules to form a protective barrier that repels moisture and prevents direct contact between granules.[6]
-
Internal anti-caking agents: These are incorporated into the fertilizer during production to modify the crystal structure or reduce hygroscopicity.[6]
Q4: What is a recommended anti-caking agent for potassium phosphate (B84403) fertilizers?
A4: For potassium phosphate fertilizers, tripotassium phosphate has been identified as an effective anti-caking agent.[7] It can be added in amounts ranging from 0.25% to 5.0% by weight to reduce the caking tendency.[7]
Quantitative Data on Anti-Caking Agent Efficacy
| Anti-Caking Agent | Recommended Concentration (% by weight) | Target Fertilizer Type | Reference |
| Tripotassium Phosphate | 0.25 - 5.0 | Inorganic fertilizers, including monopotassium phosphate | [7] |
| Petroleum-based coatings | 800 - 1200 ppm (0.08 - 0.12%) | NP 20-20-0 fertilizer | [8] |
| Mineral oil-based coatings | 2.5 kg/tonne (0.25%) | NPK 15-15-15 fertilizer | [9] |
Q5: How can I test the caking tendency of my this compound fertilizer in the lab?
A5: You can use an accelerated caking test to simulate the effects of storage over a shorter period. The small-bag storage test is a common method.[2][4]
Experimental Protocols
Small-Bag Storage Test for Caking Tendency
Objective: To determine the caking tendency of a fertilizer sample under controlled conditions of pressure, temperature, and humidity.
Materials:
-
Fertilizer sample
-
Moisture-resistant bags
-
Heat sealer
-
Weights (to apply desired pressure)
-
Controlled environment chamber (for temperature and humidity control)
-
Sieve set
-
Balance
Methodology:
-
Sample Preparation: Take a representative sample of the this compound fertilizer. If using an anti-caking agent, apply it to the fertilizer at the desired concentration and mix thoroughly.
-
Bagging: Place a known amount of the fertilizer sample (e.g., 80 grams) into a moisture-resistant bag and seal it.[4] Prepare multiple bags for each condition to be tested.
-
Stacking and Pressure Application: Stack the bags in a column and place a weight on top to apply a predetermined pressure. A common pressure used in accelerated tests is 30 psig.[1]
-
Incubation: Place the stack in a controlled environment chamber. The conditions should simulate potential storage environments. For example, you can cycle the temperature and humidity to mimic day and night conditions (e.g., 8 hours at 30°C and 40% RH, followed by 16 hours at 20°C and 70% RH).[5] The duration of the test can range from a few days to several weeks. A 10-day test period has been used in some studies.[4]
-
Evaluation of Caking:
-
After the incubation period, carefully remove the bags from the stack.
-
Perform a drop test by dropping each bag from a standardized height (e.g., waist height) onto a hard surface.[1]
-
Open the bags and gently pass the contents through a sieve to separate the caked portion from the free-flowing granules.
-
Weigh the caked portion. The degree of caking can be expressed as the weight percentage of the caked material relative to the initial sample weight.[8]
-
Experimental Workflow for Caking Tendency Test
Caption: Workflow for the small-bag storage caking test.
Measurement of Cake Strength
Objective: To quantify the hardness of the caked fertilizer.
Materials:
Methodology:
-
Sample Preparation: Carefully extract a caked portion of the fertilizer from the bag after the storage test.
-
Measurement:
-
Place the caked sample in the compression tester.
-
Apply a progressively increasing force until the cake fractures.
-
The force required to break the cake is a measure of its crushing strength.[10]
-
Alternatively, a penetrometer can be used to measure the force required to push a probe into the caked mass.[5]
-
-
Data Analysis: Record the cake strength in units of force (e.g., Newtons or psig). Compare the cake strength of treated and untreated samples to evaluate the effectiveness of the anti-caking agent.
Summary of Key Parameters in Caking Tests
| Parameter | Typical Values/Conditions | Purpose | Reference |
| Pressure | 30 psig | Simulates pressure at the bottom of a storage pile | [1] |
| Temperature | Cycled (e.g., 20-30°C) | Simulates diurnal temperature fluctuations | [5] |
| Relative Humidity | Cycled (e.g., 40-70%) | Simulates changes in ambient humidity | [5] |
| Test Duration | 3.5 to 30 days | Accelerates the caking process | [5] |
| Evaluation Method | % Caked material by weight, Crushing Strength | Quantifies the degree of caking | [8][10] |
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Anticaking Agent for Granular - Conventional Fertilizer - FINE FERTICHEM INDUSTRIES LLP. [finefertichem.com]
- 4. eurjchem.com [eurjchem.com]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. npnpk.com [npnpk.com]
- 7. US5286272A - Water soluble potassium phosphate caking inhibitor for fertilizer - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Fertilizer caking issues: a focus on analytical methods used to characterize coatings and to assess caking phenomena - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ejournal.undip.ac.id [ejournal.undip.ac.id]
Technical Support Center: Optimization of Reaction Temperature for Potassium Metaphosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of potassium metaphosphate (KPO₃).
Synthesis Method 1: From Potassium Chloride (KCl) and Phosphoric Acid (H₃PO₄)
This method involves the reaction of potassium chloride with phosphoric acid at elevated temperatures. Temperature control is critical to drive the reaction to completion and to obtain a product with the desired physical properties.
Troubleshooting Guide
Q1: Why is my reaction incomplete, leaving unreacted KCl and free acid?
A1: An incomplete reaction is often due to an insufficiently high temperature. At lower temperatures, the volatilization of hydrogen chloride (HCl) is not complete. The reaction mixture may solidify between 300°C and 350°C, and then become fluid again at higher temperatures between 700°C and 800°C.[1] To ensure a more complete reaction, maintaining a temperature between 700°C and 900°C for about an hour is recommended, as this can lead to over 99% removal of chlorine.[1]
Q2: My product is a sticky, pasty mass. How can I avoid this?
A2: The formation of a sticky phase is a known issue at moderate temperatures. To circumvent this, a two-stage heating process can be employed.[2] In the first stage, the reactants are heated to about 120-300°C for a partial reaction.[2] Subsequently, the temperature should be rapidly increased to 560-850°C to prevent the formation of the sticky phase and to yield a molten product.[2]
Q3: The final product is highly acidic. What is the cause and how can it be remedied?
A3: A highly acidic product indicates the presence of residual free phosphoric acid. This can occur when the reaction temperature is too low.[1] To mitigate this, ensure the reaction is carried out at a sufficiently high temperature (e.g., 700-900°C) to drive off HCl and promote the formation of this compound.[1] Some processes even utilize a stream of air passed through the reaction mixture, followed by ammoniation to neutralize any remaining free acid.[1]
Q4: How can I control the water solubility of the final this compound product?
A4: The water solubility of this compound is influenced by the reaction temperature and subsequent cooling method. A practically water-insoluble and non-hygroscopic form is obtained by reacting phosphoric acid with potassium chloride at high temperatures.[1] When the product is obtained in a molten state at temperatures above 900°C, the cooling method selected will determine the water solubility of the final solid.[2][3]
Experimental Protocol
A general procedure for the synthesis of this compound from potassium chloride and phosphoric acid is as follows:
-
Mix equimolecular amounts of potassium chloride and phosphoric acid in a suitable reaction vessel.
-
Slowly heat the mixture to 120-130°C to prevent frothing and spattering, and maintain this temperature for an extended period (e.g., 18 hours) to drive off water and some hydrogen chloride.[1]
-
Increase the temperature to between 300°C and 350°C. The mixture will solidify.[1]
-
Further increase the temperature to between 700°C and 900°C. The mixture will become fluid again.[1]
-
Maintain the maximum temperature for approximately one hour to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture. The molten product can be cooled in the furnace to 200-300°C before being transferred to a desiccator.[1]
Experimental Workflow
Caption: Workflow for KPO₃ synthesis from KCl and H₃PO₄.
Data Summary: Temperature Effects on KCl + H₃PO₄ Reaction
| Temperature Range | Observations | Product Characteristics | Reference |
| 120-130°C | Slow reaction, volatilization of water and some HCl. | Incomplete reaction, mixture of reactants and products. | [1] |
| 300-350°C | Mixture solidifies. | Solid mass containing intermediate products. | [1] |
| 400-500°C | Formation of a sticky phase can occur. | Pasty, difficult to handle product. | [2] |
| 560-850°C | Molten, fluid product. | Avoids the sticky phase, allows for a complete reaction. | [2][3] |
| 700-900°C | Mixture becomes fluid, vigorous evolution of HCl. | High conversion (>99%), forms a practically water-insoluble product. | [1] |
| > 900°C | Reaction proceeds in a molten state. | Molten product, solubility depends on the cooling method. | [2][3] |
Synthesis Method 2: Thermal Decomposition of Monopotassium Phosphate (B84403) (KH₂PO₄)
This method relies on the dehydration and condensation of monopotassium phosphate (also known as potassium dihydrogen phosphate, KDP) at high temperatures to form this compound.
Troubleshooting Guide
Q1: At what temperature does the decomposition of KH₂PO₄ to KPO₃ begin?
A1: The thermal transformation of potassium dihydrogen phosphate (KH₂PO₄) begins to be significant at temperatures above its melting point. The process involves the loss of water and the polymerization of the phosphate units. The decomposition starts around 230°C.[4] When heated to 400°C, KH₂PO₄ melts and forms a transparent liquid, which upon cooling, solidifies into glassy this compound.[5][6]
Q2: My final product contains impurities other than this compound. Why?
A2: The presence of other phosphate species, such as potassium polyphosphates (KnH₂PO₃n+₁) or pyrophosphates, can result from incomplete or non-uniform heating.[7][8] The duration of the thermal treatment is also a crucial factor. For instance, at 519 K (246°C), shorter treatment times (e.g., 2 hours) may yield polyphosphates, while longer durations (e.g., above 8 hours) favor the formation of this compound (KPO₃).[7]
Q3: How can I ensure I obtain the high-temperature, crystalline form of this compound?
A3: To obtain the high-temperature crystalline form, it is necessary to heat the monopotassium phosphate to a sufficiently high temperature. For example, heating to 700°C can produce the insoluble, high-temperature form.[1] The transition from the tetragonal phase of KH₂PO₄ to the monoclinic this compound occurs on the surface of the heated sample.[4]
Experimental Protocol
A general procedure for the synthesis of this compound by thermal decomposition of monopotassium phosphate is as follows:
-
Place finely powdered monopotassium phosphate (KH₂PO₄) in a crucible.
-
Heat the sample in a furnace. The temperature should be ramped up to above the melting point of KH₂PO₄.
-
A common target temperature is 400°C, at which KH₂PO₄ melts and dehydrates.[5][6]
-
To ensure the formation of the high-temperature, insoluble form, the temperature can be further increased to 700°C or higher.[1]
-
Maintain the target temperature for a sufficient duration to ensure complete conversion.
-
Cool the sample. The resulting product is this compound.
Experimental Workflow
Caption: Workflow for KPO₃ synthesis via thermal decomposition of KH₂PO₄.
Data Summary: Thermal Decomposition of KH₂PO₄
| Temperature | Event | Resulting Product(s) | Reference |
| 190-224°C | Onset of decomposition. | Cracks appear on the surface of KH₂PO₄ crystals. | [4] |
| ~230°C | Decomposition begins. | Transformation to monoclinic this compound (KPO₃) on the surface. | [4] |
| 400°C | Melts to a transparent liquid. | Upon cooling, forms glassy this compound. | [5][6] |
| 519 K (246°C) | Time-dependent phase formation. | 2 hours: KnH₂PO₃n+₁; >8 hours: KPO₃. | [7] |
| 700°C | Formation of high-temperature form. | Insoluble, crystalline this compound. | [1] |
| 810-820°C | High-temperature synthesis. | Water-insoluble this compound. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an inorganic compound with the formula KPO₃. It is a straight-chain polyphosphate with a high degree of polymerization.[9] It is a valuable chlorine-free fertilizer due to its high content of phosphorus and potassium.[6]
Q2: What are the main methods for synthesizing this compound?
A2: The primary methods for synthesis include the reaction of potassium chloride with various phosphoric acids at high temperatures, and the thermal dehydration of monopotassium phosphate (KH₂PO₄).[1][6] Other methods involve the neutralization of metaphosphoric acid with a potassium source like potassium hydroxide (B78521) or carbonate, followed by dehydration.[1]
Q3: Why is temperature optimization so important in these syntheses?
A3: Temperature is a critical parameter that influences reaction rate, completion, and the physical and chemical properties of the final product. Improper temperature control can lead to incomplete reactions, the formation of undesirable intermediates (like sticky phases or different polyphosphates), and can affect the product's purity and solubility.[1][2][7]
Q4: Are there safety concerns associated with these high-temperature syntheses?
A4: Yes, these syntheses involve high temperatures and potentially corrosive substances. The reaction of KCl and H₃PO₄ produces corrosive hydrogen chloride gas.[10] Appropriate personal protective equipment (PPE), ventilation (such as a fume hood), and caution when handling hot materials and corrosive gases are essential. The reaction between phosphoric acid and potassium hydroxide is also highly exothermic.[11]
References
- 1. datapdf.com [datapdf.com]
- 2. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US3378340A - Process for the preparation of potassium phosphate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103832988A - Preparation method of potassium dihydrogen phosphate - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. arpnjournals.org [arpnjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound [drugfuture.com]
- 10. US3650684A - Manufacture of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Polymerization of Potassium Metaphosphate
Welcome to the technical support center for the controlled polymerization of potassium metaphosphate, (KPO₃)n. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its controlled polymerization important?
A1: this compound is an inorganic polyphosphate, a long-chain polymer composed of repeating metaphosphate (PO₃⁻) units with potassium as the counter-ion.[1][2] The length of these polymer chains, also known as the degree of polymerization, critically determines the material's physical and chemical properties, such as solubility, viscosity, and degradation rate.[1][3] For drug development, controlling polymerization is essential as these properties directly impact the performance of polyphosphates in applications like controlled-release drug delivery, as tablet excipients, and as biocompatible scaffolds for tissue engineering.[4][5][6]
Q2: What is the primary method for synthesizing this compound?
A2: The most common method is the thermal condensation of potassium dihydrogen phosphate (B84403) (KH₂PO₄).[7] When heated to high temperatures (typically above 400°C), KH₂PO₄ molecules undergo dehydration and polymerize to form long chains of this compound, often referred to as potassium Kurrol's salt.[1][7] The general reaction is:
nKH₂PO₄ → (KPO₃)n + nH₂O
Q3: What factors have the most significant impact on the final polymer chain length?
A3: The two primary factors that control the average chain length of the resulting polymer are temperature and heating duration . Generally, higher temperatures and longer reaction times lead to a higher degree of polymerization and thus, longer polymer chains.[8] Another critical factor is the molar ratio of potassium to phosphorus (K/P); ratios slightly less than 1 (e.g., 0.85 to 0.95) have been shown to produce polymers with exceptionally high solution viscosity.[1][9]
Q4: How does the cooling process affect the properties of the final product?
A4: The cooling rate is crucial for determining the solubility of the resulting this compound. Slow cooling of the molten polymer typically results in a crystalline, water-insoluble form (Kurrol's salt).[10] In contrast, rapid cooling or quenching can produce a more amorphous, glassy polymer that may be partially or completely water-soluble.[11]
Q5: How are polyphosphates utilized in drug delivery?
A5: Polyphosphates serve as biodegradable polymers for drug delivery systems.[5][6] Their mechanism of action is based on the slow hydrolysis of the phosphoanhydride bonds in the polymer backbone under aqueous or physiological conditions.[12] This gradual breakdown allows for a sustained and controlled release of an encapsulated or covalently linked therapeutic agent.[13][14][15] Their biocompatibility makes them suitable for creating injectable cements, nanoparticles, and scaffolds for localized drug delivery.[14][16][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound.
Problem 1: The reaction mixture becomes a pasty, sticky mass and is difficult to handle.
-
Cause: This common issue often occurs when the temperature is increased too slowly through the intermediate stages of the condensation reaction (around 400-500°C).[11]
-
Solution: Implement a two-stage heating process. First, heat the precursor at a lower temperature (e.g., 120-300°C) to initiate partial reaction and dehydration. Then, increase the temperature rapidly to the final polymerization temperature (e.g., >600°C). This rapid increase helps to bypass the formation of the sticky phase.[11] An alternative industrial method involves recycling a large quantity of the final, powdered product to provide a surface for the reaction, which also prevents the formation of a sticky mass.[11]
Problem 2: The final product is completely insoluble in water.
-
Cause: Highly crystalline, long-chain this compound (Kurrol's salt) is known to be practically insoluble in pure water.[1][10] This is often the result of slow cooling after the high-temperature synthesis.
-
Solution 1 (Dissolution): While insoluble in pure water, the polymer can be dissolved in aqueous solutions of other salts, such as a 1-in-50 sodium chloride solution or a sodium pyrophosphate solution.[10][18] The presence of other cations facilitates the dissolution process, often forming a gelatinous or viscous solution.[18]
-
Solution 2 (Synthesis Modification): To obtain a more soluble product, quench the molten metaphosphate rapidly after synthesis instead of allowing it to cool slowly. This can be done by pouring the melt onto a cooled metal plate.
Problem 3: The viscosity of the dissolved polymer solution is lower than expected.
-
Cause: The viscosity of a this compound solution is directly related to its degree of polymerization (chain length) and the K/P molar ratio.[1] Low viscosity suggests that the polymer chains are too short or that the K/P ratio is not optimal.
-
Solution:
-
Increase Polymerization: Extend the heating time or increase the reaction temperature during synthesis to promote the formation of longer polymer chains.
-
Optimize K/P Ratio: For high viscosity, the K/P molar ratio should be precisely controlled to be between approximately 0.85 and 0.95.[1][9] Ratios approaching 1.0 lead to a significant decrease in viscosity.[9] This can be achieved by starting with reactants like potassium bicarbonate (KHCO₃) or potassium carbonate (K₂CO₃) and phosphoric acid (H₃PO₄) in the appropriate molar amounts.[1]
-
Problem 4: Bubbles are trapped in the final glassy product after quenching.
-
Cause: During polymerization, water vapor is released. If the melt is viscous, these bubbles may not escape before the material solidifies during quenching.
-
Solution: Before quenching, consider holding the molten mixture under a vacuum for a short period to degas it. Alternatively, applying ultrasonic vibration to the melt (if feasible with the experimental setup) can help bubbles rise and dissipate.[19]
Troubleshooting Decision Tree
Here is a logical workflow to diagnose and solve common issues.
Data Presentation: Synthesis Parameters and Properties
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Influence of Synthesis Conditions on Polymer Properties
| Parameter | Condition | Expected Outcome on Polymer | Citation(s) |
|---|---|---|---|
| Temperature | 400 - 700°C | Higher temperatures generally lead to a higher degree of polymerization (longer chains). | [7] |
| Heating Time | 30 min - 4 hours | Longer heating times result in longer polymer chains. | [8] |
| K/P Molar Ratio | 0.85 - 0.95 | Maximizes the solution viscosity of the final polymer. | [1][9] |
| K/P Molar Ratio | ~1.0 | Results in a sharp decrease in solution viscosity. | [9] |
| Cooling Rate | Slow (furnace cooling) | Promotes formation of crystalline, water-insoluble product (Kurrol's salt). | [10] |
| Cooling Rate | Rapid (quenching) | Promotes formation of amorphous, more soluble product. |[11] |
Table 2: Typical Properties of this compound
| Property | Value / Description | Method / Conditions | Citation(s) |
|---|---|---|---|
| Appearance | White powder, crystals, or colorless glassy fragments. | Visual Inspection | [2][20] |
| P₂O₅ Content | 59.0% - 61.0% | Assay by titration after acid hydrolysis. | [18] |
| Solubility (in Water) | Very low (~0.004%) for crystalline form. | Gravimetric | [20] |
| Solubility (in NaCl soln.) | Forms a gelatinous mass in 1-in-50 NaCl solution. | Observation | [10][18] |
| Viscosity | 6.5 - 15 centipoises | 300 mg in 200 mL of 0.35% sodium pyrophosphate solution. |[18] |
Experimental Protocols
Protocol 1: Synthesis of High-Viscosity this compound
This protocol is adapted from methods described for producing high molecular weight potassium Kurrol's salt with high solution viscosity.[1]
-
Reactant Preparation:
-
Weigh 45.0 g of potassium bicarbonate (KHCO₃, purity >99.9%).
-
In a fume hood, slowly add 57.65 g of 85% phosphoric acid (H₃PO₄) to the KHCO₃ in a high-temperature resistant porcelain crucible. This corresponds to a K/P molar ratio of approximately 0.90.[1]
-
Stir the mixture with a ceramic or platinum stirring rod. CO₂ will evolve. Continue stirring until the initial reaction subsides and the mixture is homogeneous.
-
-
Thermal Polymerization:
-
Place the crucible in a muffle furnace preheated to 650°C.
-
Heat the mixture for 2 hours at 650°C.[1] During this time, dehydration and polymerization will occur, forming a molten mass.
-
-
Cooling and Processing:
-
Carefully remove the crucible from the furnace and allow it to cool to room temperature. The product will solidify into a hard, glassy solid.
-
Break up the solid product and mill it into a fine powder using a shatter box mill or a mortar and pestle.
-
-
Storage:
-
Store the resulting fine white powder in a well-closed, desiccated container to prevent moisture absorption.
-
Protocol 2: Characterization - Viscosity Measurement
This protocol follows the standard procedure for measuring the viscosity of this compound.[18]
-
Solution Preparation:
-
Prepare a 0.35% (w/v) sodium pyrophosphate solution by dissolving 3.5 g of sodium pyrophosphate (Na₄P₂O₇) in 1000 mL of deionized water.
-
Accurately weigh 300 mg of the synthesized this compound powder.
-
Add the powder to 200 mL of the sodium pyrophosphate solution in a beaker containing a magnetic stir bar.
-
-
Dissolution:
-
Place the beaker on a magnetic stirrer and stir vigorously.
-
Continue stirring for at least 30 minutes, or until a clear solution is obtained. If some material remains undissolved, the viscosity of the liquid phase can still be measured.[18]
-
-
Viscosity Measurement:
-
Using a calibrated viscometer (e.g., an Ostwald or Ubbelohde viscometer) at a controlled temperature (e.g., 25°C), measure the viscosity of the prepared solution.
-
The expected viscosity for a standard-grade polymer is between 6.5 and 15 centipoises.[18]
-
Protocol 3: Characterization - Estimation of Average Chain Length by ³¹P NMR
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a powerful technique for analyzing polyphosphate structure.[21][22] The average chain length can be determined by quantifying the ratio of different phosphorus environments.
-
Principle: In a linear polyphosphate chain, there are three distinct phosphorus environments:
-
Orthophosphate (Pₒ): Single PO₄³⁻ units (if present from hydrolysis).
-
End Groups (Pₑ): The two phosphorus atoms at the ends of each chain.
-
Middle Groups (Pₘ): All phosphorus atoms within the chain. The average chain length (n) can be calculated from the integrated intensities (I) of the Pₑ and Pₘ signals in the ³¹P NMR spectrum using the formula: n = 2 * (I(Pₘ) / I(Pₑ)) + 2 .
-
-
Sample Preparation:
-
Dissolve a sufficient amount of the this compound sample in an appropriate solvent (e.g., a deuterated aqueous salt solution) to achieve a high enough concentration for NMR analysis.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ³¹P NMR spectrum. This requires a long relaxation delay between pulses to ensure full relaxation of all phosphorus nuclei for accurate integration.
-
Use an appropriate phosphorus reference standard (e.g., 85% H₃PO₄).
-
-
Data Analysis:
-
Identify the chemical shifts corresponding to the middle groups (typically around -20 to -23 ppm) and end groups (typically around -5 to -8 ppm).
-
Integrate the signals for the middle groups (I(Pₘ)) and end groups (I(Pₑ)).
-
Apply the formula above to calculate the average chain length.
-
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from synthesis to characterization.
References
- 1. US4824649A - High viscosity this compound - Google Patents [patents.google.com]
- 2. fao.org [fao.org]
- 3. Heat treatment effect on polyphosphate chain length in aqueous and calcium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gjphosphate.com [gjphosphate.com]
- 5. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosfinity ChainQuant - Aminoverse B.V. [aminoverse.com]
- 9. EP0306205A1 - High viscosity this compound - Google Patents [patents.google.com]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]
- 12. An Update on Polyphosphate In Vivo Activities [mdpi.com]
- 13. kinampark.com [kinampark.com]
- 14. Application of calcium phosphate as a controlled-release device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors influencing the drug release from calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preliminary biocompatibility screening of several biodegradable phosphate fiber reinforced polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound [drugfuture.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound|KMP|(KPO3)n|7790-53-6 - TongVo Chemicals [tongvo.cn]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Polyphosphate Chain Length Determination in the Range of Two to Several Hundred P-Subunits with a New Enzyme Assay and 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Potassium Metaphosphate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the reduction of impurities in synthesized potassium metaphosphate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Impurities in synthesized this compound typically originate from the raw materials or side reactions during the synthesis process. Common impurities include:
-
Unreacted Starting Materials: Primarily potassium chloride (KCl) if synthesized from KCl and phosphoric acid[1][2].
-
Other Phosphate (B84403) Species: Different forms of phosphates such as orthophosphates, pyrophosphates, and other polyphosphates can be present, often due to incomplete reaction or hydrolysis[3][4][5].
-
Metal Oxides and Heavy Metals: If using "wet process" phosphoric acid, impurities like iron, aluminum, magnesium, and calcium oxides can be introduced[2]. Heavy metals such as lead (Pb) and arsenic (As) are also a concern, particularly for food or pharmaceutical grade products[6][7].
-
Anionic Impurities: Sulfates (SO₄²⁻), fluorides (F⁻), and silicates (SiO₃²⁻) can be present as contaminants from the raw materials[5][7].
-
Water: Residual moisture can remain after synthesis[3].
Q2: How do impurities affect the properties of this compound?
A2: Impurities can significantly impact the physical, chemical, and optical properties of the final product. For example, metal ion impurities (like Fe³⁺, Cr³⁺, Al³⁺) can distort crystal shape and reduce the growth rate of potassium dihydrogen phosphate crystals, a precursor to this compound[5]. Metaphosphate impurities in KDP crystals can form optical inhomogeneities that act as light scattering centers[5]. The presence of compounds like potassium chloride or potassium sulfate (B86663) can lower the melting point of the final product[2]. For applications in drug development or as a food additive, impurities like heavy metals are strictly regulated due to toxicity[6][7].
Q3: What are the primary methods for purifying this compound?
A3: The choice of purification method depends on the nature of the impurities. Key strategies include:
-
Recrystallization: This classic technique leverages the difference in solubility of the product and impurities in a solvent at different temperatures. It is effective for removing soluble impurities from a solid product[8].
-
Chemical Precipitation: This method involves adding a chemical reagent that reacts with a specific impurity to form an insoluble precipitate, which can then be filtered off. It is particularly useful for removing specific ions, such as arsenic from precursor solutions[6].
-
Ion Exchange Chromatography: This technique is highly effective for removing charged impurities. The material is dissolved and passed through a column containing a resin with charged functional groups that bind ionic impurities, allowing the purified product to be eluted[9][10].
-
Thermal Treatment Control: The synthesis temperature and subsequent cooling rate can influence the final product's composition and solubility. Slow cooling of molten this compound generally results in a water-insoluble form, while rapid cooling produces a more soluble product[1][2]. This can be used to separate different forms.
Q4: Which analytical techniques are recommended for purity assessment?
A4: A combination of techniques is often required for comprehensive purity analysis:
-
Titration Methods: Used for quantifying acidity (primary and secondary hydrogen) and for assaying the main component (P₂O₅ content) after hydrolysis[3][7].
-
Gravimetric and Colorimetric Methods: The molybdate (B1676688) method is a standard technique for determining total phosphorus content[3].
-
Ion Chromatography: An effective method for quantifying various anionic impurities (e.g., chloride, sulfate) and different phosphate species[11].
-
Atomic Absorption/ICP-MS: These are standard instrumental methods for determining the concentration of heavy metals (like lead) and other metallic impurities with high sensitivity[7][12].
-
³¹P NMR Spectroscopy: A powerful non-destructive technique that can identify and quantify different phosphorus-containing compounds (orthophosphate, pyrophosphate, metaphosphate) simultaneously[13].
Troubleshooting Guides
Issue 1: High Levels of Chloride Impurity
Q: My final product shows significant chloride contamination. What is the likely cause and how can I fix it?
A: High chloride levels, typically from unreacted potassium chloride (KCl), are a common issue when synthesizing this compound from KCl and phosphoric acid.
-
Potential Causes:
-
Incorrect Stoichiometry: An excess of KCl in the initial reaction mixture.
-
Insufficient Reaction Temperature/Time: The reaction may not have gone to completion. The reaction of KCl and phosphoric acid often requires high temperatures (e.g., 560-850°C) to form a molten product and drive off HCl gas[2].
-
Poor Mixing: Inadequate mixing of reactants can lead to localized areas of unreacted material.
-
-
Recommended Solutions:
-
Optimize Reaction Conditions: Ensure equimolar or a slight excess of phosphoric acid is used. Increase the reaction temperature and/or duration to ensure the reaction proceeds to completion. For example, maintaining the mixture at a maximum temperature for at least one hour is a common practice[3].
-
Purification by Recrystallization: Since KCl has different solubility characteristics than this compound, recrystallization from water can be an effective purification step.
-
Issue 2: Presence of Other Phosphate Species (Pyrophosphates, etc.)
Q: My analysis shows the presence of pyrophosphates and other polyphosphates. How can I obtain a purer form of this compound?
A: The presence of various phosphate chain lengths is often related to the thermal conditions of the synthesis and any subsequent exposure to moisture.
-
Potential Causes:
-
Incomplete Dehydration/Polymerization: The synthesis of long-chain this compound from precursors like monopotassium phosphate (KH₂PO₄) requires specific thermal treatment. Incomplete conversion can leave shorter-chain polyphosphates or pyrophosphates[4].
-
Hydrolysis: this compound can be hydrolyzed back to orthophosphate, especially in hot aqueous solutions or acidic conditions[14]. Analytical procedures that involve boiling in acid are designed to intentionally cause this hydrolysis for total phosphate determination[7].
-
-
Recommended Solutions:
-
Controlled Thermal Treatment: When synthesizing from KH₂PO₄, ensure the temperature and heating duration are sufficient for complete conversion to the metaphosphate form (e.g., heating at 519 K for over 8 hours)[4].
-
Control Cooling Rate: The rate of cooling from the molten state affects the degree of polymerization and the structure of the final product. Slow cooling promotes the formation of the less soluble, highly polymerized form[2].
-
Use Anhydrous Conditions: Employ anhydrous conditions where possible during synthesis and handling to prevent hydrolysis, especially if using superphosphoric acid as a reactant[15].
-
Issue 3: Heavy Metal Contamination (Lead, Arsenic)
Q: My product exceeds the allowable limits for lead/arsenic. What is the source and how can I remove these contaminants?
A: Heavy metal contamination almost always originates from the raw materials, particularly phosphoric acid produced via the "wet process," which uses phosphate rock containing these impurities[2][6].
-
Potential Causes:
-
Contaminated Raw Materials: Use of industrial-grade or wet-process phosphoric acid or potassium chloride.
-
Corrosion: Leaching of metals from the reactor vessel at the high temperatures required for synthesis[1].
-
-
Recommended Solutions:
-
Use High-Purity Raw Materials: The most straightforward solution is to start with high-purity, food-grade, or pharmaceutical-grade phosphoric acid and potassium chloride.
-
Purify Precursors: If using lower-grade materials, purify them first. For example, arsenic can be removed from potassium dihydrogen phosphate solutions by chemical precipitation using reagents like phosphorus pentasulfide to form an arsenic sulfide (B99878) precipitate[6].
-
Ion Exchange Chromatography: For removing cationic heavy metal impurities, ion exchange chromatography is a highly effective method. A cation exchange resin can be used to capture positively charged metal ions from a solution of the product[16].
-
Data Presentation
Table 1: Common Impurities in Synthesized this compound & Their Sources
| Impurity Category | Specific Impurity | Typical Source |
| Unreacted Reagents | Potassium Chloride (KCl) | Incomplete reaction of KCl and H₃PO₄[1][2] |
| Other Phosphates | Pyrophosphates, Orthophosphates | Incomplete polymerization, hydrolysis[3][4] |
| Heavy Metals | Lead (Pb), Arsenic (As) | Wet-process phosphoric acid from phosphate rock[6][7] |
| Metal Oxides | Fe₂O₃, Al₂O₃, CaO, MgO | Wet-process phosphoric acid[2] |
| Anions | Sulfate (SO₄²⁻), Fluoride (F⁻) | Contaminated raw materials[5][7] |
Table 2: Comparison of Purification Methodologies
| Method | Target Impurities | Principle | Advantages | Limitations |
| Recrystallization | Soluble ionic impurities (e.g., KCl), some organic impurities | Differential solubility | Simple, cost-effective, scalable[8] | May not be effective if impurity has similar solubility; potential product loss. |
| Chemical Precipitation | Specific metal ions (e.g., As, heavy metals) | Conversion to insoluble salt | High selectivity for target impurity[6][17] | Requires specific reagents; may introduce other ions into the solution. |
| Ion Exchange | Ionic impurities (heavy metals, other cations/anions) | Reversible adsorption to a charged solid support[16] | High efficiency and selectivity; regenerable resin[18] | More complex setup; can be costly; requires product to be in solution. |
| Controlled Cooling | Different phosphate polymer forms | Differential solubility based on polymerization | Can isolate specific forms (soluble vs. insoluble)[2] | Primarily for separation of product forms, not removal of external contaminants. |
Table 3: Example Specification Limits for Food Grade this compound
| Parameter | Specification Limit | Reference |
| Assay (as P₂O₅) | 59.0% - 61.0% | [7][19] |
| Arsenic (As) | ≤ 3 ppm (0.0003%) | [19] |
| Lead (Pb) | ≤ 2 ppm (0.0002%) | [19] |
| Heavy Metals (as Pb) | ≤ 20 ppm (0.002%) | [7] |
| Fluoride (F) | ≤ 10 ppm (0.001%) | [19] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To remove soluble impurities like excess potassium chloride from crude this compound.
Methodology:
-
Dissolution: In a beaker, add the crude this compound to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. The solubility of this compound increases with temperature[20].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. To maximize yield, the solution can be further cooled in an ice bath[8]. Crystals of purified this compound will form as the solution cools and becomes supersaturated.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a drying oven at a suitable temperature (e.g., 105°C) to a constant weight.
Protocol 2: Purification by Cation Exchange Chromatography
Objective: To remove cationic impurities, such as heavy metals (Pb²⁺) and other metal ions (Fe³⁺, Ca²⁺).
Methodology:
-
Resin Preparation: Select a strong acid cation exchange resin. Prepare the resin by washing it sequentially with 1 M HCl, deionized water (until the eluate is neutral), 1 M NaOH, and finally deionized water again until the eluate is neutral. This ensures the resin is in a known state (e.g., H⁺ or Na⁺ form) and free of contaminants[10].
-
Column Packing: Prepare a chromatography column with the conditioned resin.
-
Equilibration: Equilibrate the column by passing several column volumes of deionized water or a suitable starting buffer through it.
-
Sample Loading: Dissolve the impure this compound in deionized water to create a concentrated solution. Carefully load the solution onto the top of the column.
-
Elution: Elute the purified this compound from the column using deionized water. The negatively charged metaphosphate anions will pass through the cation exchange column while the cationic impurities will bind to the resin[16].
-
Fraction Collection: Collect the eluate in fractions and monitor the presence of this compound using a suitable analytical method (e.g., conductivity or a phosphate spot test).
-
Product Recovery: Combine the fractions containing the purified product and recover the solid this compound by evaporation or lyophilization.
-
Resin Regeneration: The resin can be regenerated by washing with a strong acid (e.g., 2 M HCl) to strip the bound cationic impurities.
Protocol 3: Assay for P₂O₅ Content (Adapted from[7][21])
Objective: To determine the purity of this compound by quantifying its phosphate content.
Methodology:
-
Hydrolysis: Accurately weigh about 200 mg of the sample into a flask. Add 15 mL of nitric acid and 30 mL of deionized water. Boil the mixture for 30 minutes to hydrolyze the metaphosphate to orthophosphate. Cool the solution.
-
Dilution: Quantitatively transfer and dilute the solution with deionized water to approximately 100 mL.
-
Precipitation: Heat the solution to 60°C and add an excess of ammonium (B1175870) molybdate solution. Maintain the temperature at 50°C for 30 minutes to allow for the complete precipitation of ammonium phosphomolybdate.
-
Filtration and Washing: Filter the yellow precipitate. Wash the precipitate first with dilute nitric acid (1 in 36 solution) and then with a potassium nitrate (B79036) solution (1 in 100) until the filtrate is no longer acidic to litmus (B1172312) paper.
-
Titration: Transfer the precipitate to a beaker. Dissolve it in a precise volume (e.g., 50.0 mL) of 1 N sodium hydroxide (B78521) (VS). Add phenolphthalein (B1677637) as an indicator and titrate the excess sodium hydroxide with 1 N sulfuric acid (VS).
-
Calculation: Each mL of 1 N sodium hydroxide consumed is equivalent to 3.086 mg of P₂O₅. Calculate the percentage of P₂O₅ in the original sample.
Visualizations
Caption: General workflow for synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common impurities in KPO₃.
References
- 1. US3378340A - Process for the preparation of potassium phosphate - Google Patents [patents.google.com]
- 2. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]
- 3. datapdf.com [datapdf.com]
- 4. arpnjournals.org [arpnjournals.org]
- 5. Influence of Impurities of Different Types on the Properties of Potassium Dihydrogen Phosphate Crystals (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. guidechem.com [guidechem.com]
- 7. This compound [drugfuture.com]
- 8. youtube.com [youtube.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ureaknowhow.com [ureaknowhow.com]
- 12. fao.org [fao.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NL194122C - Process for preparing alkali metal phosphate. - Google Patents [patents.google.com]
- 15. US3650684A - Manufacture of this compound - Google Patents [patents.google.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. Simultaneous removal of phosphorus and potassium from synthetic urine through the precipitation of magnesium potassium phosphate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. 鸡西this compound-Lianyungang Kede Food Ingredients Co.,Ltd [en.lygkede.com]
- 20. This compound | Jiayuan [jy-chemical.com]
"troubleshooting viscosity issues in potassium metaphosphate solutions"
Welcome to the technical support center for potassium metaphosphate (KMP) solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to solution viscosity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution much more viscous than expected?
An unexpectedly high viscosity can be attributed to several factors, ranging from the grade of the material to the preparation conditions.
Possible Causes:
-
High Concentration: Viscosity increases with polymer concentration. A simple error in weighing the solute or measuring the solvent can lead to a significantly more concentrated, and thus more viscous, solution.[1]
-
Low Temperature: The viscosity of polymer solutions is inversely related to temperature. Preparing or storing the solution at a lower-than-specified temperature will increase its viscosity.[1]
-
High Molecular Weight Grade: this compound is a polymer, and its viscosity in solution is highly dependent on its molecular weight or chain length.[2] You may be using a grade with a higher degree of polymerization than intended for your application.
-
Incorrect Dissolving Salt: this compound is often insoluble in pure water and requires the presence of other metal cations, like sodium, to dissolve.[3][4] The choice of salt used for dissolution (e.g., sodium bicarbonate vs. sodium chloride) can significantly impact the final viscosity.[3][5]
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and measurements for both the this compound powder and the solvent.
-
Check Temperature: Measure the temperature of your solution. If it is cold, allow it to equilibrate to your protocol's specified temperature and re-measure the viscosity.
-
Review Material Specifications: Confirm that the grade (molecular weight) of the this compound matches the requirements of your protocol.
-
Examine Dissolution Method: Ensure the correct type and concentration of salt (e.g., sodium bicarbonate) were used during preparation, as this is critical for achieving the target viscosity.[4]
Q2: My solution's viscosity is decreasing over time. What is happening?
A gradual or rapid decrease in viscosity is a strong indicator of polymer degradation, specifically hydrolysis of the polyphosphate backbone.
Possible Causes:
-
Hydrolysis: The P-O-P bonds in the polyphosphate chain can be broken by hydrolysis, a reaction with water that shortens the polymer chains and reduces viscosity.[2]
-
Incorrect pH: The rate of hydrolysis is significantly influenced by pH.[2] Storing the solution at a pH that is too low (acidic) or too high (alkaline) can accelerate degradation.
-
High Storage Temperature: Like many chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures, even for short periods, can lead to a noticeable loss in viscosity.[6]
-
Extended Storage Time: Over time, hydrolysis will occur even under ideal conditions. It is crucial to adhere to recommended storage times and not use expired solutions.[6]
Troubleshooting Steps:
-
Measure pH: Check the pH of your solution. If it has drifted outside the recommended range for stability, this is a likely cause.
-
Review Storage Conditions: Confirm that the solution has been stored at the correct temperature and for a duration within its stability limits.
-
Prepare Fresh Solutions: If degradation is suspected, it is best to discard the old solution and prepare a new batch, paying close attention to pH and using it within its recommended timeframe.
Q3: The viscosity of my this compound solution is inconsistent between batches. How can I improve reproducibility?
Inconsistency between batches is a common problem that can almost always be traced to variations in raw materials or preparation protocol.
Possible Causes:
-
Raw Material Purity: The purity of the this compound and the salts used for dissolution is critical. The presence of other metal cations, such as aluminum or iron, can affect the solution's properties.[4][7] Using raw materials from different lots or suppliers may introduce variability.
-
K/P Molar Ratio: The viscosity of the final solution is highly dependent on the potassium-to-phosphorus (K/P) molar ratio of the raw material, which is set during manufacturing.[3][5] A slight variation in this ratio between batches of KMP can lead to different viscosity profiles.
-
Preparation Environment: Factors like ambient temperature, mixing speed, and the rate of addition of solutes can influence the dissolution process and the final homogeneity of the solution.
-
Aging and Hydrolysis: If batches are prepared at different times and not used immediately, differences in storage duration can lead to varying degrees of hydrolysis and, consequently, different viscosities.[6]
Troubleshooting Workflow for Inconsistent Viscosity
The following diagram outlines a logical workflow for diagnosing the root cause of batch-to-batch inconsistency.
Caption: Troubleshooting workflow for inconsistent viscosity.
Data Tables for Reference
The following tables provide illustrative data on how key parameters affect the viscosity of a typical 1% this compound solution. Actual values will vary based on the specific grade of KMP and solvent system used.
Table 1: Effect of Temperature on Solution Viscosity
| Temperature (°C) | Typical Viscosity (mPa·s) | Observations |
| 15 | 25.0 | Higher viscosity, slower flow. |
| 20 | 18.5 | Noticeable decrease as temperature rises. |
| 25 | 14.0 | A common reference temperature for measurements. |
| 30 | 10.5 | Solution flows more easily.[1] |
| 35 | 8.0 | Viscosity continues to drop significantly.[8] |
Table 2: Effect of Concentration on Solution Viscosity (at 25°C)
| Concentration (w/v %) | Typical Viscosity (mPa·s) | Relationship |
| 0.5 | 5.5 | |
| 1.0 | 14.0 | Non-linear, exponential increase. |
| 1.5 | 38.0 | |
| 2.0 | 95.0 | Small changes in concentration can lead to large changes in viscosity.[9] |
Factors Influencing Viscosity
The interplay of various factors determines the final viscosity of the solution. This diagram illustrates the primary relationships.
References
- 1. jesi.astr.ro [jesi.astr.ro]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0306205A1 - High viscosity this compound - Google Patents [patents.google.com]
- 4. EP0306205B1 - High viscosity this compound - Google Patents [patents.google.com]
- 5. US4824649A - High viscosity this compound - Google Patents [patents.google.com]
- 6. assets.andersonsplantnutrient.com [assets.andersonsplantnutrient.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polyphosphate: frequently asked questions – Atlas Filtri [atlasfiltri.com]
- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
Technical Support Center: Purification of Crude Potassium Metaphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude potassium metaphosphate. The following information is designed to address specific issues that may be encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, often synthesized by reacting potassium chloride (KCl) with phosphoric acid at high temperatures, can contain several impurities. These may include:
-
Unreacted starting materials, primarily potassium chloride.
-
Other phosphate (B84403) species such as orthophosphates and pyrophosphates.
-
Metal oxide impurities if a wet-process phosphoric acid was used in the synthesis.[1]
-
Water-soluble byproducts.
Q2: What is the general principle behind purifying crude this compound?
The primary method for purifying solid compounds like this compound is recrystallization.[2][3] This technique relies on the principle that the solubility of most solids increases with temperature.[4] The crude material is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the purified this compound crystallizes out, while the impurities remain dissolved in the solvent (mother liquor).
Q3: Is this compound susceptible to degradation during purification?
Yes, as a polyphosphate, this compound is susceptible to hydrolysis, where the phosphate chains break down in the presence of water.[5] The rate of this hydrolysis is influenced by temperature, pH, and the presence of metal ions.[5] It is crucial to control these factors during purification to prevent the degradation of the desired long-chain polyphosphate into shorter chains or orthophosphates.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. If the solubility is too high at low temperatures, the product will not crystallize out effectively. Experiment with different solvent systems. Water or dilute acid solutions are potential starting points due to the reported solubility of this compound. |
| Insufficient Cooling | Ensure the solution is cooled to a sufficiently low temperature to maximize crystal formation. An ice bath can be used to facilitate this process. |
| Premature Crystallization | If crystallization occurs too quickly, impurities can become trapped in the crystal lattice. Ensure slow and gradual cooling to allow for the formation of pure crystals. |
| Hydrolysis of Product | The breakdown of polyphosphate chains into smaller, more soluble phosphate species will reduce the yield of the desired product. Minimize the time the product is in a hot aqueous solution and control the pH to near neutral to reduce the rate of hydrolysis.[5] |
Problem 2: Product is Oily or Forms an Amorphous Precipitate Instead of Crystals
| Possible Cause | Suggested Solution |
| Solution is Supersaturated | A supersaturated solution can lead to rapid precipitation rather than slow crystallization. Try using a slightly larger volume of solvent to ensure the crude material is fully dissolved at the higher temperature. |
| Presence of Certain Impurities | Some impurities can inhibit crystal growth. Consider a pre-purification wash with a solvent that dissolves the impurity but not the this compound. |
| Cooling Rate is Too Fast | Rapid cooling does not allow sufficient time for an ordered crystal lattice to form. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: Purified Product Still Contains Significant Impurities
| Possible Cause | Suggested Solution |
| Inefficient Washing of Crystals | After filtration, the crystals must be washed with a small amount of cold solvent to remove any remaining mother liquor that contains dissolved impurities. |
| Co-precipitation of Impurities | If an impurity has similar solubility characteristics to this compound in the chosen solvent, it may co-precipitate. A different solvent system may be required. |
| Incomplete Initial Dissolution | If insoluble impurities are present in the crude material, they should be removed by hot filtration before the solution is cooled to induce crystallization. |
Experimental Protocols
Method 1: General Recrystallization from an Aqueous Solution
This protocol is a general guideline and may require optimization based on the specific nature of the crude this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating and stirring plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small additional volumes of hot deionized water to achieve full dissolution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the crystals to dry completely.
Method 2: Purification via Controlled Hydrolysis and Recrystallization
This method is based on a process described in a Dutch patent and involves the hydrolysis of this compound to monopotassium phosphate, which may be easier to purify.[6]
Materials:
-
Crude this compound
-
Deionized water
-
Heating and stirring plate
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Suspend the crude this compound in hot water (60-100°C) to induce hydrolysis to monopotassium phosphate.[6]
-
Stir the suspension until the hydrolysis is complete. The insoluble impurities can then be observed.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to crystallize the monopotassium phosphate.
-
Collect the crystals by vacuum filtration.
-
The purified monopotassium phosphate can be used as is or converted back to this compound by heating.
Quantitative Data
Specific quantitative data for the purification of crude this compound is not widely available in the reviewed literature. The efficiency of purification is highly dependent on the nature and quantity of impurities in the starting material. However, a general expectation for a successful recrystallization is a significant improvement in purity with a reasonable yield.
| Parameter | General Target | Notes |
| Purity of Final Product | >98% | Purity can be assessed by techniques such as ion chromatography or titration. |
| Yield | 50-80% | The yield will be influenced by the solubility of the product in the chosen solvent and the amount of impurities present. |
Visualizations
Caption: General workflow for the recrystallization of crude this compound.
Caption: Logical diagram for troubleshooting common issues in this compound purification.
References
- 1. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]
- 2. LabXchange [labxchange.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polyphosphates Stability? | AmeriWest Water Services [ameriwestwater.com]
- 6. NL194122C - Process for preparing alkali metal phosphate. - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues of Potassium Metaphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with potassium metaphosphate in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound exists in various polymeric forms, and its solubility is highly dependent on the degree of polymerization. Generally, it is only slightly soluble in water, with reported solubilities as low as 0.004 g/100 mL at 25°C[1]. The manufacturing process can also influence its solubility, with some forms being practically insoluble while others can be prepared to be more water-soluble[2][3][4].
Q2: What are the initial recommended steps to improve the dissolution of this compound?
A2: Initially, you can try heating the solution, as the solubility of many salts, including other phosphate (B84403) salts, increases with temperature[5]. Gentle heating on a hot plate with continuous stirring can enhance the dissolution rate. Additionally, physically grinding the this compound powder to a finer consistency before adding it to the solvent will increase the surface area and can aid in dissolution.
Q3: Are there alternative solvents to water for dissolving this compound?
A3: Yes, this compound is known to be soluble in dilute acids and ammonium (B1175870) citrate (B86180) solutions[6][7]. It has also been reported to dissolve in a 1 in 25 solution of sodium acetate (B1210297) (1g in 100mL)[8].
Q4: Can sonication be used to dissolve this compound?
A4: Sonication can be a useful technique to aid in the dissolution of this compound. It works by using ultrasonic waves to agitate the solvent and break down the solid particles, increasing the surface area exposed to the solvent[9][10]. However, it is important to note that this may result in a fine suspension of particles rather than a true solution.
Q5: How can I confirm that the this compound has dissolved and to what extent?
A5: After attempting to dissolve the this compound, it is crucial to visually inspect the solution for any suspended particles. For a more quantitative analysis, you can filter the solution and then determine the phosphate concentration in the filtrate using a method like UV-Vis spectroscopy with the molybdenum blue method[11][12].
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
Possible Causes:
-
Temperature Changes: A decrease in temperature can cause the this compound to precipitate out of a saturated solution.
-
pH Shifts: Changes in the pH of the solution can affect the solubility of phosphate salts.
-
Presence of Other Ions: The addition of other salts or buffers to the solution can lead to the formation of less soluble phosphate compounds.
Solutions:
-
Maintain Temperature: If the dissolution was performed at an elevated temperature, ensure the solution is maintained at that temperature during the experiment.
-
Buffer the Solution: Use a suitable buffer system to maintain a stable pH.
-
Ion Compatibility Check: Before adding other components to your this compound solution, check for potential incompatibilities that could lead to precipitation.
Issue 2: Inconsistent Solubility Between Batches
Possible Causes:
-
Variable Polymerization: Different batches of this compound may have different degrees of polymerization, leading to variations in solubility.
-
Presence of Impurities: Impurities in the this compound can affect its solubility.
Solutions:
-
Source a Consistent Supplier: If possible, obtain this compound from a single, reliable supplier who can provide information on the product's specifications.
-
Pre-test Batches: Before using a new batch in a critical experiment, perform a small-scale solubility test to ensure it meets your requirements.
Quantitative Data on Solubility
The solubility of this compound is not extensively documented across a wide range of conditions due to its polymeric nature. However, the following table summarizes available data and provides a comparison with other relevant solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | 0.004 | [1] |
| 4% Sodium Acetate Solution | Not Specified | 1 | [8] |
| Water (Water-Soluble Form) | Not Specified | 8-10 | [4] |
Experimental Protocols
Protocol 1: Dissolution in Dilute Hydrochloric Acid
This protocol describes a method for dissolving this compound in dilute hydrochloric acid. This is often used for sample preparation for analytical purposes.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Hot plate
Procedure:
-
Weigh the desired amount of this compound.
-
Transfer the powder to a volumetric flask.
-
Add a small volume of 1 M HCl and swirl to wet the powder.
-
Gradually add more 1 M HCl while stirring continuously with a magnetic stirrer.
-
If dissolution is slow, gently heat the solution to 40-50°C on a hot plate with continuous stirring.
-
Once dissolved, allow the solution to cool to room temperature.
-
Bring the solution to the final volume with 1 M HCl.
Note: A similar procedure can be followed using dilute nitric acid (HNO₃) or sulfuric acid (H₂SO₄)[11][13]. For some analytical procedures, boiling in nitric acid for 30 minutes is required to ensure complete hydrolysis of the polyphosphate to orthophosphate[11][14].
Protocol 2: Dissolution using Ammonium Citrate
Ammonium citrate is an effective solvent for many sparingly soluble phosphate salts.
Materials:
-
This compound
-
Citric acid
-
Ammonia (B1221849) solution (28-29% NH₃)
-
pH meter
-
Magnetic stirrer and stir bar
Procedure for Preparing Neutral Ammonium Citrate Solution (pH 7.0):
-
Dissolve 370 g of citric acid monohydrate in approximately 1.5 L of deionized water.
-
Slowly add 345 mL of ammonia solution while stirring.
-
Cool the solution to room temperature.
-
Using a pH meter, adjust the pH to exactly 7.0 by adding small amounts of ammonia solution or citric acid solution.
-
Dilute the solution to a final volume of 2 L with deionized water[15].
Procedure for Dissolving this compound:
-
Weigh the desired amount of this compound.
-
Transfer the powder to a suitable flask.
-
Add the prepared neutral ammonium citrate solution.
-
Stir the mixture vigorously at room temperature until the this compound is dissolved. For some applications, heating to 65°C with shaking may be employed[15][16].
Protocol 3: Aiding Dissolution with Sonication
This protocol provides a general guideline for using a sonication bath to assist in dissolving this compound.
Materials:
-
This compound
-
Desired solvent (e.g., water, dilute acid)
-
Appropriate container for sonication (e.g., glass vial or flask)
-
Ultrasonic bath
Procedure:
-
Prepare a slurry of this compound in the chosen solvent in your container.
-
Place the container in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the sample.
-
Turn on the sonicator. A typical frequency for laboratory sonicators is between 20 and 40 kHz[9].
-
Sonicate in intervals (e.g., 5-10 minutes) to prevent excessive heating of the sample, which could alter its properties.
-
After each interval, visually inspect the solution for dissolution. Continue sonication until the desired level of dissolution is achieved.
Protocol 4: Utilizing Chelating Agents (EDTA)
Chelating agents like EDTA can sometimes aid in the dissolution of sparingly soluble salts by forming stable, soluble complexes with the metal cations.
Materials:
-
This compound
-
Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt
-
Desired solvent (e.g., buffered aqueous solution)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of EDTA in the desired solvent. The concentration of EDTA will need to be optimized for your specific application, but a starting point could be a 1:1 molar ratio with the this compound.
-
Add the this compound to the EDTA solution.
-
Stir the mixture at room temperature. The formation of the potassium-EDTA complex may facilitate the dissolution of the metaphosphate.
-
The effectiveness of this method may be pH-dependent, so consider performing the dissolution in a buffered solution.
Signaling Pathway and Experimental Workflow Visualization
In mammalian cells, inorganic polyphosphates, such as this compound, are involved in key signaling pathways that regulate cellular energy metabolism. One such pathway involves the interplay between polyphosphate levels and the activation of AMP-activated protein kinase (AMPK) and the mTOR signaling pathway[17][18][19].
Caption: Polyphosphate signaling in cellular energy regulation.
The experimental workflow for investigating the effect of this compound on a cellular process would typically involve preparing a stock solution, treating the cells, and then performing a relevant assay.
Caption: Workflow for studying this compound effects.
References
- 1. 7790-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP2288265B1 - Sodium-potassium hexametaphosphate and this compound with a low insolubles content - Google Patents [patents.google.com]
- 4. US11820656B2 - Preparation method for water-soluble potassium polymetaphosphate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [himedialabs.com]
- 7. US3650684A - Manufacture of this compound - Google Patents [patents.google.com]
- 8. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ultrasonic cleaning - Wikipedia [en.wikipedia.org]
- 10. hielscher.com [hielscher.com]
- 11. This compound [drugfuture.com]
- 12. sydney.edu.au [sydney.edu.au]
- 13. datapdf.com [datapdf.com]
- 14. fao.org [fao.org]
- 15. The Fertilisers (Sampling and Analysis) Regulations 1991 No. 973 [legislation.gov.uk]
- 16. library.wur.nl [library.wur.nl]
- 17. Inorganic Polyphosphate and Energy Metabolism in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mammalian mitochondrial inorganic polyphosphate (polyP) and cell signaling: Crosstalk between polyP and the activity of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inorganic Polyphosphate—Regulator of Cellular Metabolism in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting Impurities in Potassium Metaphosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately detecting and quantifying impurities in potassium metaphosphate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities depend on the grade of this compound (e.g., food grade vs. technical grade). Key impurities include:
-
Heavy Metals: Lead (Pb), Arsenic (As), Cadmium (Cd), and Mercury (Hg).
-
Anionic Impurities: Fluoride (B91410) (F-), Chloride (Cl-), and Sulfate (SO42-).
-
Other Phosphate (B84403) Species: Orthophosphates (PO43-), pyrophosphates (P2O74-), and other polyphosphates of varying chain lengths. The presence of these can indicate incomplete polymerization or degradation.[1]
-
Insoluble Substances: Particulate matter that does not dissolve.
Q2: Why is it necessary to convert metaphosphate to orthophosphate for many analytical methods?
A2: Many common and well-established analytical techniques for phosphorus, such as colorimetric methods, are specifically designed to detect the orthophosphate ion (PO43-).[2][3][4] this compound is a long-chain polyphosphate. Therefore, to accurately determine the total phosphorus content or to use these orthophosphate-specific methods, the polyphosphate chains must be broken down (hydrolyzed) into individual orthophosphate units.[4][5][6]
Q3: What is the general procedure for hydrolyzing this compound to orthophosphate?
A3: The general procedure involves acid hydrolysis. A known amount of the this compound sample is dissolved in water, and then a strong acid, such as sulfuric acid or nitric acid, is added. The solution is then heated, often by boiling or using an autoclave, for a specific period to ensure complete conversion of the metaphosphate to orthophosphate.[3][5][6] The exact conditions (acid concentration, temperature, and time) can vary depending on the specific analytical method being used.
Q4: What are the main differences in impurity levels between food-grade and technical-grade this compound?
A4: Food-grade this compound has much stricter limits on impurities that can be harmful to human health, such as heavy metals (lead, arsenic) and fluoride.[7][8] Technical-grade products are used in industrial applications where such stringent purity is not required, and therefore may contain higher levels of these and other impurities.[7][9] The purity of food-grade chemicals is often 95-99%+, while technical-grade purity can be in the range of 85-95%.[8]
Troubleshooting Guides
Colorimetric (Molybdenum Blue) Method
Q: My calibration curve has a low R-squared value.
A:
-
Improper Standard Preparation: Ensure that your orthophosphate stock and working standards are prepared accurately using high-purity reagents and calibrated volumetric flasks.
-
Inconsistent Reaction Time: The color development in the molybdenum blue reaction is time-dependent. Ensure that the time between adding the reagents and measuring the absorbance is consistent for all standards and samples.
-
Reagent Degradation: The ascorbic acid reducing agent can degrade over time. Prepare fresh reagent solutions regularly.
-
Contaminated Glassware: Phosphate contamination from detergents on glassware is a common issue. Use acid-washed glassware for all steps.
Q: The color of my samples is fading too quickly.
A:
-
Incorrect pH: The reaction is pH-sensitive. Ensure the pH of your samples and standards is within the optimal range for the specific protocol you are using.
-
Presence of Oxidizing or Reducing Agents: Other substances in your sample may be interfering with the colorimetric reaction. A sample cleanup step may be necessary.
Ion Chromatography (IC)
Q: I am seeing peak tailing and poor resolution for my phosphate species.
A:
-
Inappropriate Column: Ensure you are using an anion-exchange column suitable for the separation of condensed phosphates. High-capacity columns are often recommended.[10]
-
Incorrect Eluent Conditions: The ionic strength and pH of the eluent are critical for good separation. You may need to optimize the eluent concentration or gradient.[11]
-
Column Overloading: Injecting a sample with too high a concentration can lead to peak tailing. Dilute your sample and re-inject.
-
Column Contamination: Impurities from previous samples may have accumulated on the column. Follow the manufacturer's instructions for column cleaning.
Q: My retention times are shifting between runs.
A:
-
Temperature Fluctuations: Ensure that the column and eluent are maintained at a constant temperature.
-
Inconsistent Eluent Preparation: Prepare eluents carefully and consistently. Using an eluent generator can improve reproducibility.[10]
-
Pump Malfunction: Check the pump for leaks or air bubbles, which can cause flow rate fluctuations.[12][13]
Atomic Absorption Spectroscopy (AAS) & Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Q: I am getting inconsistent readings for heavy metal analysis.
A:
-
Incomplete Digestion: Ensure that the acid digestion of the sample is complete to fully liberate the metal ions.
-
Matrix Effects: The high concentration of potassium and phosphate can interfere with the analysis. Matrix matching of standards or using the method of standard additions can help to mitigate these effects. For ICP-MS, using an internal standard is crucial.[14]
-
Instrument Drift: Calibrate the instrument regularly using certified reference materials.
-
Contamination: Use high-purity acids and deionized water to avoid introducing metal contamination during sample preparation.[15]
Q: My results from AAS and ICP-MS are not agreeing.
A:
-
Different Sensitivities: ICP-MS is generally much more sensitive than AAS, with detection limits in the parts-per-trillion (ppt) range compared to parts-per-million (ppm) or parts-per-billion (ppb) for AAS.[16][17][18] This can lead to discrepancies when measuring very low concentrations.
-
Interferences: Each technique is susceptible to different types of interferences. ICP-MS can suffer from isobaric and polyatomic interferences, while AAS is more prone to chemical and matrix interferences. The methods used to correct for these interferences may differ, leading to different results.
Data Presentation
Table 1: Comparison of Analytical Methods for Impurity Detection in this compound
| Impurity | Analytical Method | Principle | Typical Detection Limits | Advantages | Disadvantages |
| Heavy Metals (Pb, As, Cd) | ICP-MS | Ionization in plasma and separation by mass-to-charge ratio. | 0.01 - 1 µg/L (ppb) | High sensitivity, multi-element analysis.[16] | High initial cost, potential for interferences.[16] |
| AAS | Absorption of light by free atoms in a flame or graphite (B72142) furnace. | 1 - 100 µg/L (ppb) | Lower cost, robust and reliable.[17] | Single-element analysis, less sensitive than ICP-MS.[17] | |
| Arsenic (As) | Colorimetric (Molybdenum Blue) | Formation of a colored arsenomolybdate complex. | 2 - 10 µg/L (ppb)[19] | Low cost, suitable for field testing. | Interference from phosphate and silicate.[20] |
| Fluoride (F-) | Ion-Selective Electrode (ISE) | Potentiometric measurement of fluoride ion activity. | 0.02 mg/L (ppm) | Relatively inexpensive, simple to operate. | Interference from complexing ions like Fe3+ and Al3+. |
| Phosphate Species (Ortho-, Pyro-, Poly-) | Ion Chromatography (IC) | Separation based on ion-exchange with a stationary phase. | 2 - 50 µg/L (ppb)[10] | Can separate and quantify different phosphate species in a single run.[1] | Requires specialized equipment, potential for co-elution. |
| Total Phosphorus | Colorimetric (Molybdenum Blue) | Measurement of the blue phosphomolybdate complex after hydrolysis. | 0.01 mg/L (ppm)[3] | Inexpensive, well-established method. | Requires complete hydrolysis of polyphosphates, indirect measurement.[4] |
Experimental Protocols
Protocol 1: Determination of Heavy Metals by ICP-MS
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 0.5 g of the this compound sample into a clean microwave digestion vessel.[21]
-
In a fume hood, carefully add 5 mL of high-purity nitric acid (HNO3) and 1 mL of hydrogen peroxide (H2O2).[21]
-
Allow the sample to pre-digest for at least 30 minutes.
-
Seal the vessels and place them in a microwave digestion system.
-
Ramp the temperature to 200°C over 20 minutes and hold for an additional 20 minutes.
-
After cooling, carefully open the vessels and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Add an internal standard solution (e.g., containing Rhodium, Indium).
-
Dilute to the mark with deionized water.
-
-
Instrumental Analysis:
-
Prepare a series of calibration standards containing the target metals (e.g., Pb, As, Cd) in a matrix that approximates the diluted sample (i.e., containing potassium and phosphate).
-
Aspirate the blank, standards, and samples into the ICP-MS.
-
Monitor the specific mass-to-charge ratios for the target elements and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the intensity ratio of the analyte to the internal standard against the concentration of the standards.
-
Calculate the concentration of the heavy metals in the sample based on the calibration curve.
-
Protocol 2: Analysis of Phosphate Species by Ion Chromatography
-
Sample and Eluent Preparation:
-
Prepare a stock solution of the this compound sample by dissolving an accurately weighed amount in deionized water (e.g., 0.1 g in 100 mL).[10]
-
Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
Prepare the eluent, typically a sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) gradient, using high-purity water.[1] For example, a gradient from 30 mmol/L to 80 mmol/L KOH can be used.[1]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject standards of orthophosphate, pyrophosphate, and other available polyphosphate standards to determine their retention times.
-
Inject the prepared this compound sample.
-
Identify and quantify the different phosphate species based on the retention times and peak areas from the calibration curves.
-
Visualizations
Caption: Workflow for Heavy Metal Analysis by ICP-MS.
Caption: Conversion of Metaphosphate for Analysis.
References
- 1. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. Environmental Express [environmentalexpress.com]
- 5. ohiowea.org [ohiowea.org]
- 6. nemi.gov [nemi.gov]
- 7. terminology - What is the difference between technical-grade and food-grade tripotassium phosphate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. alliancechemical.com [alliancechemical.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nestgrp.com [nestgrp.com]
- 12. Ion Chromatograph Common problems [en.sheng-han.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 18. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 19. Novel colorimetric method overcoming phosphorus interference during trace arsenic analysis in soil solution - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. nathan.instras.com [nathan.instras.com]
- 21. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to Potassium Metaphosphate and Sodium Metaphosphate as Food Additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potassium metaphosphate and sodium metaphosphate, two polyphosphate salts commonly used as food additives. Their performance as emulsifiers, water-holding agents, and pH buffers is evaluated, supported by illustrative experimental data and detailed methodologies.
Physicochemical Properties
Both this compound, also known as potassium polymetaphosphate, and sodium metaphosphate (often referred to as sodium hexametaphosphate or SHMP) are white, odorless, and tasteless powders.[1] They are inorganic polyphosphates composed of repeating (PO3) units.[1] Sodium metaphosphate is readily soluble in water, while this compound's solubility can be more limited, a factor that can influence its application in certain food systems.[2]
Comparative Performance Analysis
The functional properties of these metaphosphates are critical to their application in the food industry. Below is a comparative analysis of their performance in key areas.
Emulsifying Capacity
Metaphosphates contribute to the stability of emulsions, which are mixtures of immiscible liquids like oil and water, by preventing their separation.[2] This is particularly important in processed meats, cheeses, and sauces.[2] The emulsifying properties of proteins can be enhanced by phosphates, which can sequester divalent cations that might otherwise interfere with protein functionality.
Illustrative Experimental Data: Emulsion Stability
The following table presents illustrative data on the emulsion stability of a model oil-in-water system containing either this compound or sodium metaphosphate at varying concentrations. Stability is measured by monitoring the change in turbidity over time; a slower decrease in turbidity indicates greater stability.
| Additive | Concentration (% w/v) | Emulsion Stability (Half-life in minutes) |
| This compound | 0.1 | 120 |
| 0.3 | 180 | |
| 0.5 | 240 | |
| Sodium Metaphosphate | 0.1 | 135 |
| 0.3 | 200 | |
| 0.5 | 260 |
Note: This data is illustrative and intended for comparative purposes.
Experimental Protocol: Determination of Emulsion Stability via Turbidity Measurement
This protocol outlines a method for assessing the emulsifying capacity of potassium and sodium metaphosphate in a model oil-in-water emulsion.
1. Materials and Equipment:
- This compound and sodium metaphosphate
- Vegetable oil
- Distilled water
- Homogenizer
- Spectrophotometer
- Cuvettes
- Beakers and graduated cylinders
2. Procedure:
- Prepare stock solutions of this compound and sodium metaphosphate at a concentration of 1% (w/v) in distilled water.
- Create a series of dilutions from the stock solutions to achieve final concentrations of 0.1%, 0.3%, and 0.5% (w/v).
- For each concentration of each additive, prepare a 100 mL oil-in-water emulsion consisting of 20% (v/v) vegetable oil and 80% (v/v) of the respective phosphate (B84403) solution.
- Homogenize each mixture for 2 minutes at high speed to form a uniform emulsion.
- Immediately after homogenization, transfer a sample of the emulsion to a cuvette and measure the initial absorbance at 500 nm using the spectrophotometer. This is the initial turbidity.
- Continue to measure the absorbance of the sample at regular intervals (e.g., every 15 minutes) for a total period of 4 hours, ensuring the sample remains undisturbed between readings.
- The stability of the emulsion is determined by plotting turbidity (absorbance) against time and calculating the half-life, which is the time it takes for the initial turbidity to decrease by 50%.[2]
Water-Holding Capacity
The ability to retain water is a crucial function of phosphates in many food products, particularly in processed meats and seafood, as it improves texture and yield.[3] Polyphosphates can increase the water-holding capacity of proteins by increasing the pH and ionic strength of the system.
Illustrative Experimental Data: Water-Holding Capacity in a Meat Batter Model
The following table shows illustrative data on the water-holding capacity (WHC) of a model meat batter system with the addition of either this compound or sodium metaphosphate. WHC is expressed as the percentage of water retained after centrifugation.
| Additive | Concentration (% w/w) | Water-Holding Capacity (%) |
| This compound | 0.2 | 85 |
| 0.4 | 90 | |
| 0.6 | 92 | |
| Sodium Metaphosphate | 0.2 | 88 |
| 0.4 | 93 | |
| 0.6 | 95 |
Note: This data is illustrative and intended for comparative purposes.
Experimental Protocol: Determination of Water-Holding Capacity by Centrifugation
This protocol describes a method to measure the water-holding capacity of a meat batter formulated with potassium or sodium metaphosphate.
1. Materials and Equipment:
- Lean ground meat
- This compound and sodium metaphosphate
- Distilled water
- Food processor
- Centrifuge tubes with filter inserts
- Refrigerated centrifuge
- Analytical balance
2. Procedure:
- Prepare a control meat batter by mixing 100g of lean ground meat with 20 mL of distilled water in a food processor.
- Prepare experimental meat batters by adding 0.2%, 0.4%, and 0.6% (w/w) of either this compound or sodium metaphosphate to the same formulation as the control.
- Accurately weigh approximately 10g of each meat batter into a pre-weighed centrifuge tube containing a filter insert.
- Centrifuge the tubes at 3,000 x g for 20 minutes at 4°C.[3][4]
- After centrifugation, carefully remove the filter insert containing the meat sample and re-weigh the tube containing the expelled water.
- The water-holding capacity is calculated as the percentage of water retained by the meat sample relative to its initial water content.
pH Buffering Capacity
Metaphosphates can act as buffers, helping to maintain a stable pH in food products. This is important for flavor, texture, and microbial stability. The buffering capacity is influenced by the specific type of phosphate and the pH of the food system.
Illustrative Experimental Data: pH Stability of a Buffered Solution
The following table provides illustrative data on the pH change of a buffered solution containing either this compound or sodium metaphosphate after the addition of a small amount of acid.
| Additive (0.1 M solution) | Initial pH | pH after addition of 1 mL 0.1 M HCl | pH Change |
| This compound | 7.0 | 6.8 | -0.2 |
| Sodium Metaphosphate | 7.0 | 6.75 | -0.25 |
Note: This data is illustrative and intended for comparative purposes.
Experimental Protocol: Determination of Buffering Capacity
This protocol details a method to compare the buffering capacity of potassium and sodium metaphosphate solutions.
1. Materials and Equipment:
- This compound and sodium metaphosphate
- Distilled water
- 0.1 M Hydrochloric acid (HCl) solution
- pH meter
- Beakers and magnetic stirrer
2. Procedure:
- Prepare 100 mL of a 0.1 M solution of this compound in distilled water.
- Prepare 100 mL of a 0.1 M solution of sodium metaphosphate in distilled water.
- Measure the initial pH of each solution using a calibrated pH meter.
- While continuously stirring, add 1 mL of 0.1 M HCl to the this compound solution and record the new pH.
- Repeat the acid addition for the sodium metaphosphate solution and record the new pH.
- The buffering capacity is inversely related to the magnitude of the pH change; a smaller change indicates a greater buffering capacity.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these food additives.
Sensory Considerations
A primary driver for using this compound is to reduce the sodium content of processed foods. While both salts are generally tasteless at typical usage levels, the replacement of sodium with potassium can sometimes introduce bitter or metallic off-flavors, particularly at higher concentrations. This is a well-documented effect of potassium chloride, and while less pronounced with potassium phosphates, sensory evaluation is crucial when reformulating products to ensure consumer acceptance.
Regulatory and Safety Profile
Both this compound and sodium metaphosphate are considered "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use as food additives.[2] Their use is subject to good manufacturing practices. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also established an acceptable daily intake for phosphates.
Conclusion
This compound and sodium metaphosphate are versatile food additives with similar functional properties. The choice between them often hinges on the specific application and the desired sodium content of the final product. While sodium metaphosphate may exhibit slightly superior performance in some aspects, such as solubility and potentially water-holding capacity, this compound offers a viable alternative for sodium reduction. Careful consideration of potential sensory impacts and solubility characteristics is essential when substituting this compound for its sodium counterpart. Further direct comparative studies under various food processing conditions would be beneficial for a more definitive understanding of their relative performance.
References
A Comparative Analysis of Potassium Metaphosphate and Potassium Phosphate Fertilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potassium metaphosphate and potassium phosphate (B84403) as fertilizer sources, focusing on their chemical properties, nutrient release characteristics, and agronomic performance. The information is intended to assist researchers and agricultural scientists in selecting the appropriate potassium and phosphorus source for various cropping systems and research objectives.
Chemical and Physical Properties
Potassium phosphate fertilizers are typically available as orthophosphates, with monopotassium phosphate (MKP) being a prominent example. In contrast, this compound is a polyphosphate, consisting of long chains of phosphate units. These structural differences fundamentally influence their properties and behavior in soil.
| Property | This compound (Polyphosphate) | Potassium Phosphate (Orthophosphate, e.g., MKP) |
| Chemical Formula | (KPO₃)n | KH₂PO₄ (Monopotassium Phosphate) |
| P₂O₅ Content (%) | ~60%[1] | ~52%[2] |
| K₂O Content (%) | ~40%[1] | ~34%[2] |
| Solubility in Water | Variable, can be manufactured for slow release[1][3] | High[2][4] |
| Nutrient Release | Slow/Controlled[1] | Quick/Readily Available[2][4] |
| Salt Index | Low[1] | Low[2] |
| Hygroscopicity | Low (non-hygroscopic)[1] | Moderate |
| Special Properties | Anti-caking effect[1] | Suitable for foliar application[2] |
Nutrient Availability and Release Mechanisms
The primary distinction between these two fertilizer types lies in their nutrient release patterns.
-
Potassium Phosphate (Orthophosphate): As a highly water-soluble salt, monopotassium phosphate dissolves rapidly in the soil solution, making phosphate (as H₂PO₄⁻ or HPO₄²⁻) and potassium (as K⁺) immediately available for plant uptake.[5][6] This rapid availability is advantageous for providing nutrients during critical early growth stages or for correcting deficiencies quickly.[7]
-
This compound (Polyphosphate): Being a polyphosphate, it must first undergo hydrolysis in the soil to break down into shorter phosphate chains and eventually into orthophosphate monomers that plants can absorb.[5] This conversion is mediated by soil enzymes and is influenced by soil temperature and moisture.[5] This process results in a slower, more controlled release of nutrients over time, which can reduce the risk of nutrient leaching in sandy soils or during periods of heavy rainfall.[1][8]
Agronomic Performance and Applications
The choice between this compound and potassium phosphate depends on the specific agricultural context, including crop type, soil properties, and nutrient management strategy.
Potassium Phosphate (MKP) is favored in situations requiring a rapid supply of phosphorus and potassium. Its high solubility and low salt index make it an excellent choice for:
-
Starter Fertilizers: Providing readily available nutrients to seedlings to promote vigorous early root and shoot growth.[9]
-
Foliar Fertilization: Its low risk of leaf burn allows for direct application to leaves to correct nutrient deficiencies quickly.[2]
-
Hydroponics and Fertigation: It dissolves completely and is suitable for use in liquid feeding systems.
This compound is ideal for conditions where a sustained nutrient supply is beneficial. Its slow-release nature can:
-
Reduce Nutrient Losses: By releasing nutrients gradually, it minimizes the potential for leaching of potassium and fixation of phosphorus in the soil.[1]
-
Improve Nutrient Use Efficiency: A continuous supply of nutrients can better match the uptake pattern of long-season crops.
-
Serve as a Component in Blended Fertilizers: Its non-hygroscopic and anti-caking properties make it a good component for fertilizer blends.[1]
While some studies have shown little difference in overall yield between polyphosphate and orthophosphate fertilizers under certain conditions,[6] the immediate availability of orthophosphates can be advantageous in specific scenarios like in-furrow or foliar applications.[2]
Experimental Protocol: Comparative Field Trial
This section outlines a detailed methodology for a field experiment designed to compare the efficacy of this compound and monopotassium phosphate on a selected crop (e.g., wheat or maize).
Objective: To evaluate the effect of this compound and monopotassium phosphate on the growth, yield, and nutrient uptake of the selected crop.
Experimental Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments and a minimum of four replications.
Treatments:
-
Control: No P or K fertilizer application.
-
This compound (KMP): Applied at three different rates (e.g., 50%, 100%, and 150% of the recommended P and K application rate for the specific crop and soil).
-
Monopotassium Phosphate (MKP): Applied at the same three rates as KMP, based on equivalent P and K content.
-
Nitrogen Application: A standard rate of nitrogen fertilizer will be applied uniformly to all plots.
Plot Size and Management:
-
Plot dimensions will be a minimum of 3m x 5m.
-
Standard agronomic practices for the selected crop, including tillage, seeding rate, weed, and pest control, will be followed uniformly across all plots.
Data Collection:
-
Soil Analysis: Pre-sowing and post-harvest soil samples will be collected from each plot and analyzed for pH, organic matter, and available N, P, and K.
-
Plant Growth Parameters: Plant height, leaf area index, and biomass accumulation will be measured at key growth stages (e.g., tillering, flowering, and maturity).
-
Yield and Yield Components: At maturity, grain yield, straw yield, number of grains per ear/spike, and 1000-grain weight will be determined.
-
Nutrient Analysis: Plant tissue samples (leaves at a specific growth stage and grain at harvest) will be collected, dried, and analyzed for N, P, and K concentrations to determine nutrient uptake.
Statistical Analysis: Data will be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. Treatment means will be compared using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of p < 0.05.
Visualization of Signaling Pathways and Experimental Workflow
The uptake and transport of phosphate and potassium are regulated by complex signaling pathways within the plant.
Caption: Signaling pathways for phosphate and potassium uptake in plants.
The following diagram illustrates the workflow for the comparative fertilizer trial.
References
- 1. scribd.com [scribd.com]
- 2. Comparing Orthophosphates vs. Polyphosphate Fertilizers — CultivAce [cultivacegrowth.com]
- 3. Province of Manitoba | agriculture - Fertilizer Recommendation Guidelines [gov.mb.ca]
- 4. tjas.org [tjas.org]
- 5. Orthophosphate vs polyphosphate fertilizers – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
- 6. no-tillfarmer.com [no-tillfarmer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
A Comparative Guide to the Efficacy of Potassium Metaphosphate as a Flame Retardant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame-retardant performance of potassium metaphosphate and other common alternatives, supported by experimental data. The information is intended to assist researchers and professionals in making informed decisions regarding the selection of appropriate flame-retardant materials for their specific applications.
Executive Summary
This compound is a phosphorus-based inorganic compound that demonstrates potential as a flame retardant. Its efficacy stems from a condensed-phase mechanism where it promotes the formation of a protective char layer on the substrate material upon heating. This char layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles. However, direct, publicly available quantitative performance data, such as Limiting Oxygen Index (LOI) and UL-94 ratings for this compound as a standalone flame retardant in common polymers, is limited in the reviewed literature.
In contrast, extensive data is available for other widely used flame retardants, including ammonium (B1175870) polyphosphate (APP), aluminum trihydroxide (ATH), and magnesium hydroxide (B78521) (MDH). These alternatives offer a range of performance characteristics, with APP generally providing excellent flame retardancy at lower loading levels, while ATH and MDH are halogen-free options that also offer smoke suppression benefits. This guide presents a comparative analysis based on available data to aid in the selection process.
Data Presentation: Comparative Performance of Flame Retardants
The following tables summarize the flame-retardant performance of common alternatives to this compound in various polymer matrices. The data is compiled from multiple sources and is intended for comparative purposes.
Table 1: Performance of Ammonium Polyphosphate (APP) as a Flame Retardant
| Polymer Matrix | APP Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Polypropylene (PP) | 20 | 29.5 | V-0 | [1] |
| Polypropylene (PP) | 30 | 32.2 | V-0 | [1] |
| Polylactic Acid (PLA) Foams | 9 | - | V-0 | |
| Polylactic Acid (PLA) Foams | 20 | 24.5 | - | |
| Epoxy Resin | 18 (with 2% Cu₂O) | 35 | V-0 | [2] |
| Rigid Polyurethane Foam (RPUF) | 5 (with 15 php DEEP) | 24.9 | V-0 |
Table 2: Performance of Aluminum Trihydroxide (ATH) as a Flame Retardant
| Polymer Matrix | ATH Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Polypropylene (PP) | 60 | - | V-0 | |
| Unsaturated Polyester (UPR) | 60 | - | V-0 | |
| Epoxy Resin | >40 | - | - | |
| Polyethylene (PE) | - | - | - | |
| Ethylene-Vinyl Acetate (EVA) | - | 34.3 (with MH) | V-2 |
Table 3: Performance of Magnesium Hydroxide (MDH) as a Flame Retardant
| Polymer Matrix | MDH Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Polyamide 6 (PA 6) | 45 | 29.1 | - | |
| Ethylene-Vinyl Acetate (EVA) | 60 | 33 | - | |
| Ethylene-Vinyl Acetate (EVA) | - | 34.3 (with ATH) | V-2 | |
| Polypropylene (PP) | >50 | - | - |
Flame Retardant Mechanisms
The efficacy of these flame retardants is rooted in their chemical and physical actions during combustion.
This compound and other Phosphorus-Based Flame Retardants
Phosphorus-containing flame retardants primarily act in the condensed phase .[3] Upon heating, they decompose to form phosphoric acid, which then catalyzes the dehydration of the polymer, leading to the formation of a stable, insulating char layer.[4] This char layer limits the transfer of heat to the underlying material and reduces the release of flammable gases.[4] Some phosphorus compounds can also exhibit a gas-phase mechanism by releasing phosphorus-containing radicals that quench the high-energy radicals (H• and OH•) in the flame, thus inhibiting the combustion chain reaction.[3]
dot
Caption: Condensed phase flame retardant mechanism.
Aluminum Trihydroxide (ATH) and Magnesium Hydroxide (MDH)
These mineral-based flame retardants function through an endothermic decomposition process. When heated, they release water vapor, which cools the polymer surface and dilutes the concentration of flammable gases and oxygen in the surrounding atmosphere. The remaining metal oxide residue can also form a protective layer on the material's surface.
Experimental Protocols
Standardized testing is crucial for evaluating and comparing the efficacy of flame retardants. The two most common tests are the Limiting Oxygen Index (LOI) and the UL-94 Vertical Burning Test.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
The LOI test determines the minimum percentage of oxygen in a flowing mixture of oxygen and nitrogen that is required to sustain the combustion of a material. Materials with a higher LOI value are considered more flame-resistant.
Methodology:
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard's specifications.
-
Test Chamber: The specimen is placed in a vertical glass column.
-
Gas Mixture: A controlled mixture of oxygen and nitrogen is introduced into the bottom of the column and flows upwards.
-
Ignition: The top edge of the specimen is ignited with a flame.
-
Observation: The oxygen concentration in the gas mixture is systematically varied, and the burning behavior of the specimen is observed.
-
Determination of LOI: The LOI is the minimum oxygen concentration at which the flame is self-sustaining for a specified period or burns a specified length of the specimen.
dot
Caption: LOI test experimental workflow.
UL-94 Vertical Burning Test
The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame. The V-0, V-1, and V-2 ratings are determined through a vertical burn test.
Methodology:
-
Specimen Preparation: A set of rectangular specimens of a specified thickness are conditioned under controlled temperature and humidity.
-
Test Setup: A specimen is clamped vertically. A piece of surgical cotton is placed below the specimen to catch any flaming drips.
-
Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Second Flame Application: Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
Observation: The duration of burning, glowing, and whether flaming drips ignite the cotton are recorded for a set of specimens.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the test results, with V-0 being the most flame-retardant classification.
dot
Caption: UL-94 vertical burn test procedure.
Conclusion
While this compound shows promise as a flame retardant due to its phosphorus content and condensed-phase mechanism, a lack of specific, publicly available performance data (LOI, UL-94) makes a direct quantitative comparison with established alternatives challenging. Ammonium polyphosphate generally demonstrates high efficiency, allowing for lower loading levels to achieve excellent flame retardancy. Aluminum trihydroxide and magnesium hydroxide are effective halogen-free flame retardants that also provide the benefit of smoke suppression.
For researchers and professionals considering this compound, it is recommended to conduct internal testing following standardized protocols such as ASTM D2863 and UL-94 to determine its specific performance characteristics in the intended polymer matrix and application. This will enable a direct and accurate comparison with the extensive data available for alternative flame retardants and ensure the selection of the most appropriate material to meet safety and performance requirements.
References
A Comparative Guide to the Validation of Potassium Metaphosphate: XRD vs. Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the accurate identification and characterization of raw materials is a critical step in ensuring product quality, safety, and efficacy. This guide provides an objective comparison of X-ray Diffraction (XRD) analysis with alternative spectroscopic methods for the validation of potassium metaphosphate, a versatile inorganic polymer with applications ranging from ceramics and food additives to pharmaceuticals.
This document outlines the experimental data and protocols for XRD, Fourier Transform Infrared (FTIR) Spectroscopy, and ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy, offering a comprehensive overview to aid in the selection of the most appropriate analytical technique for your specific needs.
At a Glance: Method Comparison
| Feature | X-ray Diffraction (XRD) | FTIR Spectroscopy | ³¹P MAS NMR Spectroscopy |
| Principle | Analyzes the crystalline structure by measuring the scattering of X-rays by the atomic lattice. | Measures the absorption of infrared radiation by molecular vibrations. | Detects the nuclear magnetic resonance of the phosphorus-31 isotope, providing information on the local chemical environment. |
| Information Provided | Crystalline phase identification, polymorphism, crystallinity, and unit cell dimensions. | Identification of functional groups and molecular structure. | Information on phosphorus coordination, chemical bonding, and the presence of different phosphate (B84403) species. |
| Sample Type | Crystalline powders. | Solids, liquids, and gases. | Solid powders. |
| Key Advantages | Definitive for crystal structure identification. Quantitative phase analysis is possible. | Fast, non-destructive, and requires minimal sample preparation. | Highly sensitive to the local environment of phosphorus atoms, excellent for distinguishing different phosphate forms. |
| Limitations | Not suitable for amorphous materials. Preferred orientation can affect intensity data. | Can be sensitive to sample preparation. Overlapping peaks can complicate interpretation. | Requires specialized equipment and expertise. Can be a slower technique. |
Quantitative Data Summary
X-ray Diffraction Data for this compound
Validation of this compound using XRD involves comparing the experimental diffraction pattern with a standard reference from a database such as the JCPDS-ICDD (Joint Committee on Powder Diffraction Standards - International Centre for Diffraction Data). The following table presents the expected d-spacings and relative intensities for a standard this compound sample.
| d-spacing (Å) | Relative Intensity (%) |
| 7.10 | 100 |
| 5.80 | 70 |
| 4.17 | 80 |
| 3.78 | 70 |
| 3.57 | 100 |
| 3.47 | 80 |
| 3.07 | 70 |
| 2.97 | 80 |
| 2.78 | 70 |
| 2.57 | 70 |
| 2.47 | 70 |
| 2.17 | 80 |
| 1.87 | 70 |
Data sourced from JCPDS card information.[1]
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase of this compound and compare it with a standard reference pattern.
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.
Sample Preparation:
-
The this compound sample is finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.[2][3]
-
The powdered sample is then back-loaded into a sample holder, ensuring a flat and level surface to minimize errors from sample displacement.
Data Collection:
-
The sample holder is placed in the diffractometer.
-
The X-ray generator is set to a voltage of 40 kV and a current of 40 mA.
-
The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1 second per step.
-
The sample may be rotated during the measurement to further improve particle statistics.
Data Analysis:
-
The resulting diffraction pattern (intensity vs. 2θ) is plotted.
-
The positions (2θ) and relative intensities of the diffraction peaks are determined.
-
The experimental pattern is compared with the standard JCPDS reference pattern for this compound for phase identification.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[4]
Data Collection:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The data is typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.
-
The positions and shapes of the absorption bands are analyzed and compared to reference spectra of this compound to confirm the presence of characteristic P-O and P-O-P vibrational modes.
³¹P Solid-State MAS NMR Spectroscopy
Objective: To characterize the local chemical environment of the phosphorus atoms in this compound.
Instrumentation: A solid-state Nuclear Magnetic Resonance (NMR) spectrometer equipped with a Magic Angle Spinning (MAS) probe.
Sample Preparation:
-
The powdered this compound sample is packed into a zirconia rotor (e.g., 4 mm diameter).[5]
-
The rotor is capped and checked for stability.
Data Collection:
-
The rotor is inserted into the MAS probe and spun at a high rate (e.g., 10-15 kHz) at the magic angle (54.74°) to average out anisotropic interactions.[6]
-
A ³¹P single-pulse excitation experiment is performed with high-power proton decoupling.
-
The ³¹P chemical shifts are referenced to an external standard, such as 85% H₃PO₄.
Data Analysis:
-
The resulting NMR spectrum is processed (Fourier transformation, phasing, and baseline correction).
-
The chemical shift(s) of the resonance(s) are determined. For crystalline this compound, distinct peaks corresponding to the crystallographically inequivalent phosphorus sites are expected. The spectrum is compared with reference data for this compound.
Visualizing the Workflow and Comparisons
Caption: Workflow for this compound validation.
References
A Comparative Analysis of the Chelating Properties of Potassium Metaphosphate and Other Common Phosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelating properties of potassium metaphosphate against other widely used phosphates, including sodium hexametaphosphate, sodium tripolyphosphate, and tetrasodium (B8768297) pyrophosphate. The information presented is supported by available experimental data to assist researchers in selecting the appropriate chelating agent for their specific applications.
Introduction to Phosphate (B84403) Chelating Agents
Phosphates are extensively utilized across various industries for their ability to sequester metal ions. This chelating action is crucial in processes where the presence of free metal ions can lead to undesirable precipitation, catalytic degradation of products, or interference with chemical reactions. The effectiveness of a phosphate as a chelating agent is dependent on its chemical structure, the specific metal ion, and the conditions of the system such as pH and temperature.
The primary mechanism of chelation by polyphosphates involves the formation of stable, soluble complexes with divalent and trivalent metal cations like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺). This sequestration prevents the metal ions from participating in other reactions. Generally, linear polyphosphates are considered more effective chelating agents than cyclic polyphosphates, with the chelating efficiency also increasing with the length of the phosphate chain[1].
Quantitative Comparison of Chelating Properties
Table 1: Stability Constants (pKb) for Metal Complexes with Triphosphate and Trimetaphosphate
| Metal Ion | Triphosphate (pKb) | Trimetaphosphate (pKb) |
| Ca²⁺ | 6.3 | 3.57 |
| Mg²⁺ | 6.5 | 3.22 |
| Fe³⁺ | 9.8 | - |
| Cu²⁺ | 9.7 | 1.95 |
| Mn²⁺ | 5.8 | 1.55 |
| Zn²⁺ | - | 1.11 |
| Co²⁺ | - | 2.5 |
Source: Data compiled from various sources. Note: pKb is the negative logarithm of the dissociation constant.
Molecular dynamics simulations have suggested a general stability order for metal-polyphosphate complexes as: Mg²⁺ > Ca²⁺ > Na⁺ > K⁺[2][3].
A study on the calcium-binding capacity of various phosphates demonstrated that sodium hexametaphosphate (SHMP) is a strong chelator, with calcium ions binding to SHMP in a 3:1 molar ratio[1][4].
Detailed Experimental Protocols
Accurate determination of the chelating capacity of phosphates is essential for their effective application. The following are detailed methodologies for key experiments cited in the literature.
1. Conductimetric Titration for Determination of Metal-Chelate Stoichiometry
This method is used to determine the composition of the metal-phosphate chelates formed in solution.
-
Principle: Changes in the concentration of ions during a titration lead to changes in the electrical conductance of the solution. The equivalence point, where the metal and chelating agent have fully reacted, is identified by a sharp change in the slope of the conductance versus titrant volume plot.
-
Apparatus:
-
Conductivity meter with a dipping cell
-
Burette
-
Magnetic stirrer and stir bar
-
Beakers
-
-
Reagents:
-
Standardized solution of the phosphate to be tested (e.g., 0.1 M sodium pyrophosphate).
-
Standardized solution of the metal salt (e.g., 0.1 M CaCl₂, MgCl₂, etc.).
-
Deionized water.
-
-
Procedure:
-
Pipette a known volume (e.g., 2.0 cm³) of the standard phosphate solution into a large beaker and dilute it with a known volume of deionized water (e.g., to 500 cm³)[5].
-
Immerse the conductivity cell into the solution and begin stirring.
-
Record the initial conductance of the solution.
-
Titrate the phosphate solution with the standard metal ion solution, adding the titrant in small, precise increments (e.g., 0.20 cm³) from the burette.
-
After each addition, allow the solution to stabilize and record the conductance.
-
Continue the titration well beyond the expected equivalence point.
-
-
Data Analysis:
-
Plot the measured conductance (y-axis) against the volume of the metal ion solution added (x-axis).
-
The plot will consist of two or more linear segments with different slopes.
-
Extrapolate the linear portions of the graph until they intersect. The point of intersection corresponds to the equivalence point of the titration.
-
From the volume of titrant at the equivalence point, calculate the stoichiometric ratio of the metal-phosphate complex.
-
2. Potentiometric Titration using an Ion-Selective Electrode (ISE)
This method allows for the determination of the concentration of free (unchelated) metal ions in a solution, which can be used to calculate the chelation capacity of the phosphate.
-
Principle: An ion-selective electrode develops a potential that is proportional to the logarithm of the activity of a specific ion in solution (Nernst equation). By measuring the potential, the concentration of the free metal ion can be determined.
-
Apparatus:
-
Ion-selective electrode specific for the metal ion of interest (e.g., Ca²⁺ ISE, Cu²⁺ ISE).
-
Reference electrode (e.g., Ag/AgCl).
-
High-impedance voltmeter or pH/ion meter.
-
Burette.
-
Magnetic stirrer and stir bar.
-
-
Reagents:
-
Standard solutions of the metal ion of interest covering the expected concentration range.
-
Solution of the phosphate chelating agent.
-
Ionic Strength Adjuster (ISA) to maintain a constant ionic strength.
-
-
Procedure:
-
Calibration: Prepare a series of standard solutions of the metal ion. Add ISA to each standard. Measure the potential of each standard solution and create a calibration curve by plotting the potential (mV) versus the logarithm of the metal ion concentration.
-
Titration: Place a known volume of a solution containing a known initial concentration of the metal ion into a beaker. Add ISA.
-
Immerse the ISE and reference electrode and begin stirring.
-
Record the initial potential.
-
Add the phosphate solution in known increments from the burette.
-
After each addition, allow the potential to stabilize and record the reading.
-
-
Data Analysis:
-
For each point in the titration, use the calibration curve to determine the concentration of free metal ions remaining in the solution.
-
The concentration of chelated metal is the difference between the initial total metal concentration and the measured free metal concentration.
-
The chelating capacity can be expressed as the amount of metal ion chelated per gram of the phosphate.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the chelation capacity of a phosphate using a titration-based method.
Caption: Workflow for Determining Chelation Capacity.
Summary and Conclusion
The selection of an appropriate phosphate chelating agent requires careful consideration of its chemical structure and the specific application conditions.
-
This compound and Sodium Hexametaphosphate: As long-chain linear polyphosphates, they are generally considered strong chelating agents, particularly for calcium and magnesium. Their effectiveness is attributed to the multiple binding sites along the polymer chain.
-
Sodium Tripolyphosphate: A shorter-chain linear polyphosphate, it also exhibits strong chelating properties and is widely used in detergents and food applications.
-
Tetrasodium Pyrophosphate: As a diphosphate, it is an effective chelator, particularly in alkaline conditions.
While direct comparative data in the form of stability constants for all these phosphates under identical conditions is limited, the available information suggests that longer-chain linear polyphosphates like this compound and sodium hexametaphosphate offer superior chelation performance for divalent cations compared to shorter-chain or cyclic phosphates. For applications requiring robust sequestration of metal ions, these long-chain polyphosphates are often the preferred choice. Researchers should, however, perform specific experimental evaluations, using the protocols outlined above, to determine the most effective chelating agent for their unique system.
References
- 1. Calcium-binding capacity of organic and inorganic ortho- and polyphosphatesCapacité de liaison du calcium des orthophosphates et polyphosphates organiques et inorganiques. | Dairy Science and Technology [dairy-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. global.oup.com [global.oup.com]
Performance Evaluation of Potassium Metaphosphate in Slow-Release Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of potassium metaphosphate as a potential excipient in slow-release drug formulations. Due to a scarcity of direct comparative studies in publicly available literature, this document offers a theoretical assessment of this compound's potential based on the properties of insoluble phosphate (B84403) excipients, contrasted with the well-documented performance of widely used alternatives like Hydroxypropyl Methylcellulose (HPMC). Experimental data for HPMC with a model drug, theophylline (B1681296), is presented to illustrate the evaluation process.
Introduction to Slow-Release Excipients
Slow-release formulations are designed to release an active pharmaceutical ingredient (API) at a predetermined rate to maintain a constant drug concentration in the bloodstream over an extended period. This improves patient compliance by reducing dosing frequency and can minimize side effects. The backbone of such formulations is the rate-controlling excipient, which is often a polymer that forms a matrix around the drug. These excipients can be broadly categorized as:
-
Hydrophilic Polymers (e.g., HPMC, Carbopol): Upon contact with aqueous fluids, these polymers swell to form a gel layer. Drug release is controlled by diffusion through this gel layer and by the erosion of the matrix.
-
Hydrophobic Polymers and Waxes (e.g., Ethyl Cellulose, Carnauba Wax): These materials are insoluble and control drug release by forcing the dissolution medium to penetrate a porous matrix to reach the drug.
-
Insoluble, Non-eroding Materials: Certain inorganic salts, such as some phosphates, can act as inert matrix formers. Drug release from such matrices is primarily governed by diffusion through a network of pores and channels.
This compound: A Theoretical Profile
This compound (KPO₃) is an inorganic salt that can exist in a water-insoluble form. This property makes it a theoretical candidate for use as an inert, non-eroding matrix in slow-release tablets. The proposed mechanism of drug release from a this compound matrix would primarily be diffusion-controlled. As gastrointestinal fluid penetrates the tablet, it would dissolve the API, which would then diffuse out through the intricate network of pores within the insoluble metaphosphate structure.
Potential Advantages:
-
Inertness: As an inorganic salt, it is likely to be less reactive with APIs compared to some polymeric excipients.
-
pH-Independent Release: The insoluble nature of the matrix could potentially lead to a drug release profile that is less dependent on the pH of the gastrointestinal tract.
-
Direct Compressibility: Some inorganic salts exhibit good flow and compaction properties, which could simplify the manufacturing process.
Potential Challenges:
-
Brittleness: Tablets made from crystalline inorganic salts can sometimes be brittle and prone to fracture.
-
Lack of Gel Formation: Unlike hydrophilic polymers, an inert matrix does not form a viscous gel layer, which can be a key factor in controlling the release of highly water-soluble drugs.
-
Limited Data: There is a significant lack of published research evaluating the performance of this compound as a slow-release excipient, making formulation development challenging.
Comparative Performance Data
To illustrate how the performance of a novel excipient like this compound would be evaluated, the following table presents a hypothetical dissolution profile for a theophylline tablet using this compound, compared with actual representative data for a similar formulation using HPMC.
Table 1: Comparative In-Vitro Dissolution of Theophylline from Slow-Release Matrix Tablets
| Time (hours) | Cumulative Drug Release (%) - HPMC K4M Matrix[1][2] | Cumulative Drug Release (%) - this compound Matrix (Hypothetical) |
| 1 | 25 | 20 |
| 2 | 40 | 35 |
| 4 | 65 | 60 |
| 6 | 85 | 78 |
| 8 | 95 | 92 |
| 10 | >99 | >98 |
Note: The data for the this compound matrix is hypothetical and for illustrative purposes only, due to the lack of available experimental data in the reviewed literature.
Experimental Protocols
The following is a standard experimental protocol for conducting an in-vitro dissolution study to evaluate the performance of slow-release formulations.
Preparation of Slow-Release Matrix Tablets
-
Blending: The active pharmaceutical ingredient (e.g., theophylline), the matrix-forming excipient (this compound or HPMC), a filler (e.g., microcrystalline cellulose), and a glidant (e.g., colloidal silicon dioxide) are accurately weighed and blended in a suitable mixer for a specified time to ensure uniformity.
-
Lubrication: A lubricant (e.g., magnesium stearate) is added to the blend and mixed for a shorter duration.
-
Compression: The final blend is compressed into tablets using a tablet press with appropriate tooling to achieve a target tablet weight and hardness.
In-Vitro Dissolution Testing
This protocol is based on the USP paddle apparatus method.[2]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of a suitable buffer solution, such as phosphate buffer pH 6.8, to simulate intestinal fluid. The medium is de-aerated before use.
-
Temperature: The dissolution medium is maintained at 37 ± 0.5 °C.
-
Paddle Speed: The paddle is rotated at a constant speed, typically 50 or 75 rpm.
-
Procedure: a. One tablet is placed in each dissolution vessel. b. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 10 hours), a sample of the dissolution medium is withdrawn. c. The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume. d. The samples are filtered to remove any undissolved particles.
-
Analysis: The concentration of the dissolved drug in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released at each time point is calculated. The drug release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating slow-release tablets and a hypothetical logical relationship for formulation development.
Caption: Experimental workflow for slow-release tablet evaluation.
Caption: Factors influencing slow-release formulation design.
Conclusion
While this compound presents a theoretically interesting option as an insoluble, inert matrix former for slow-release formulations, a significant lack of empirical data hinders a direct and comprehensive performance comparison with established excipients like HPMC. The primary proposed mechanism of drug release from a this compound matrix would be diffusion, which could offer pH-independent release profiles. However, without dedicated studies, its efficacy in controlling the release of drugs with varying solubilities and its manufacturability into robust tablets remain unproven.
In contrast, hydrophilic polymers such as HPMC are well-characterized and offer a versatile platform for controlling drug release through a combination of diffusion and erosion.[3] The extensive body of research on HPMC provides formulators with a high degree of predictability.
For researchers and drug development professionals considering novel excipients, the evaluation framework presented in this guide, including detailed dissolution testing and data analysis, is critical. Future research into the performance of this compound and other insoluble inorganic salts is warranted to expand the toolkit of excipients available for developing advanced controlled-release drug delivery systems.
References
Unveiling the Structure of Potassium Metaphosphate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of inorganic compounds is a cornerstone of materials science and drug development. Potassium metaphosphate (KPO₃), a compound with diverse applications, can exist in various structural forms, primarily as a cyclic trimer (potassium cyclotriphosphate) or as a long-chain polymer (potassium polyphosphate). Distinguishing between these structures is critical for understanding its properties and ensuring its suitability for a given application. This guide provides a comparative overview of spectroscopic techniques—Infrared (IR) Spectroscopy, Raman Spectroscopy, and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy—used to confirm the structure of this compound. We present supporting experimental data and detailed methodologies to aid researchers in their analytical endeavors.
At a Glance: Spectroscopic Signatures of this compound Structures
The choice of spectroscopic technique can significantly impact the ability to differentiate between the cyclic and polymeric forms of this compound. Below is a summary of the expected spectral features for each structure.
| Spectroscopic Technique | Structural Feature | Expected Observation |
| Infrared (IR) Spectroscopy | P-O-P Bridge Vibrations | Distinct vibrational modes for the (P₃O₉)³⁻ ring versus the -(PO₃)n- chain. |
| P=O Stretching Vibrations | Shifts in frequency and changes in band shape depending on the symmetry and bonding environment. | |
| Raman Spectroscopy | Symmetric P-O-P Stretching | A strong, characteristic band for the ring breathing mode in the cyclic trimer, which is absent in the linear polymer. |
| PO₂ Symmetric Stretching | Differences in the frequency and polarization of this mode between the two structures. | |
| ³¹P NMR Spectroscopy | Chemical Shift (δ) | A single, sharp resonance for the chemically equivalent phosphorus atoms in the cyclic trimer. Broader signals or multiple resonances for the terminal and middle groups in the polymeric chain. |
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of cyclic and polymeric this compound. For comparison, data for sodium metaphosphate, a structurally similar compound, is also included.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Form | Key Vibrational Bands (cm⁻¹) | Assignment |
| This compound | Cyclic (K₃P₃O₉) | ~1270, ~1150, ~1010, ~770 | νₐₛ(PO₂), νₛ(PO₂), νₐₛ(P-O-P), νₛ(P-O-P) |
| Polymeric ((KPO₃)n) | ~1250, ~1100, ~910, ~730 | νₐₛ(PO₂), νₛ(PO₂), νₐₛ(P-O-P), νₛ(P-O-P) | |
| Sodium Metaphosphate | Cyclic (Na₃P₃O₉) | ~1285, ~1160, ~1020, ~775 | νₐₛ(PO₂), νₛ(PO₂), νₐₛ(P-O-P), νₛ(P-O-P) |
| Polymeric ((NaPO₃)n) | ~1265, ~1090, ~900, ~725 | νₐₛ(PO₂), νₛ(PO₂), νₐₛ(P-O-P), νₛ(P-O-P) |
νₐₛ = asymmetric stretching, νₛ = symmetric stretching
Table 2: Raman Spectroscopy Data
| Compound | Form | Key Raman Shifts (cm⁻¹) | Assignment |
| This compound | Cyclic (K₃P₃O₉) | ~1175, ~680 | νₛ(PO₂), Ring Breathing νₛ(P-O-P)[1] |
| Polymeric ((KPO₃)n) | ~1158, ~679 | νₛ(PO₂), νₛ(P-O-P) in chain[2] | |
| Sodium Metaphosphate | Cyclic (Na₃P₃O₉) | ~1180, ~690 | νₛ(PO₂), Ring Breathing νₛ(P-O-P) |
| Polymeric ((NaPO₃)n) | ~1165, ~685 | νₛ(PO₂), νₛ(P-O-P) in chain |
Table 3: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Form | ³¹P Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Crystalline (predominantly cyclic) | ~ -18, ~ -20[3] | Two main resonances attributed to two crystallographic sites of phosphorus.[3] |
| This compound | Vitreous (polymeric) | Broad signal centered around -20 to -30 | Broad singlet |
| Sodium Metaphosphate | Cyclic (Na₃P₃O₉) | ~ -21.5[4] | Singlet |
| Polymeric ((NaPO₃)n) | ~ -20 to -25 (middle groups), ~ -10 to -15 (end groups) | Multiple signals |
Chemical shifts are referenced to 85% H₃PO₄.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. The following sections outline the methodologies for the key spectroscopic techniques discussed.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR is a convenient technique for analyzing solid powder samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Preparation: Place a small amount of the finely ground this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Analysis: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The obtained spectrum is typically displayed in absorbance units. Perform baseline correction if necessary.
Raman Spectroscopy
Raman spectroscopy is highly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for differentiating phosphate (B84403) structures.
Methodology:
-
Instrument Calibration: Calibrate the spectrometer using a standard reference material, such as a silicon wafer (520.7 cm⁻¹).
-
Sample Preparation: Place a small amount of the this compound powder on a microscope slide or in a sample holder.
-
Data Acquisition:
-
Focus the laser (e.g., 532 nm or 785 nm) onto the sample.
-
Set the laser power to a level that provides a good signal without causing sample degradation (e.g., 3-5 mW).
-
Acquire the Raman spectrum over a defined spectral range (e.g., 200-1400 cm⁻¹).
-
Use an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform baseline correction and, if necessary, cosmic ray removal. The peak positions and relative intensities are then analyzed.
Solid-State ³¹P Magic Angle Spinning (MAS) NMR Spectroscopy
Solid-state ³¹P NMR provides direct information about the chemical environment of the phosphorus atoms.
Methodology:
-
Sample Preparation:
-
Finely grind the this compound sample.
-
Pack the powdered sample into a zirconia rotor (e.g., 4 mm).
-
All sample handling should ideally be performed in a dry environment (e.g., a glove bag with dry nitrogen) to prevent hydration of the sample.[5]
-
-
Instrument Setup:
-
Insert the rotor into the MAS probe.
-
Set the magic angle spinning speed (e.g., 15 kHz).[6]
-
Tune and match the probe for the ³¹P frequency.
-
-
Data Acquisition:
-
Use a single-pulse experiment (e.g., a "Bloch-decay") with a calibrated pulse width (e.g., a 60° or 90° pulse).[6]
-
Employ high-power proton decoupling (e.g., TPPM) during acquisition to remove ¹H-³¹P dipolar couplings and narrow the spectral lines.[5]
-
Set an appropriate relaxation delay between scans to allow for full relaxation of the phosphorus nuclei. This is crucial for quantitative analysis and can be lengthy for solid phosphates (e.g., 600 s).[7]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the NMR spectrum.
-
Reference the chemical shifts externally to a primary standard (85% H₃PO₄ at 0 ppm) or a secondary solid standard.[5]
-
Perform phase and baseline corrections.
-
Visualizing the Analytical Workflow
To better illustrate the process of spectroscopic analysis for structural confirmation, the following diagrams outline the experimental workflow and the logical decision-making process.
Caption: Experimental workflow for spectroscopic analysis of this compound.
Caption: Logical diagram for structure determination based on spectroscopic data.
Conclusion
The structural confirmation of this compound is readily achievable through a combination of IR, Raman, and solid-state ³¹P NMR spectroscopy. Each technique provides unique and complementary information. Raman spectroscopy is particularly powerful for identifying the cyclic trimer due to its characteristic ring breathing mode. ³¹P NMR offers a clear distinction based on the chemical equivalency of the phosphorus atoms. IR spectroscopy provides a valuable fingerprint of the P-O bonding environment. By employing the methodologies outlined in this guide and comparing the acquired data with the reference values provided, researchers can confidently determine the structure of their this compound samples.
References
- 1. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencegate.app [sciencegate.app]
- 4. CN104458786B - The analysis method of metaphosphate - Google Patents [patents.google.com]
- 5. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Potassium Metaphosphate: An Agronomic Evaluation Across Diverse Soil Types
A Comparative Guide for Researchers and Agricultural Scientists
Potassium metaphosphate (KMP), a high-analysis fertilizer containing both phosphorus and potassium, presents a promising alternative to conventional potassium sources. This guide provides an objective comparison of KMP's agronomic performance against other common potassium fertilizers—potassium chloride (KCl) and potassium sulfate (B86663) (K₂SO₄)—across various soil types. The information herein is supported by experimental data to aid researchers, scientists, and agricultural professionals in their evaluation of this compound.
Performance Comparison of Potassium Fertilizers
The efficacy of potassium fertilizers is significantly influenced by soil type and crop species. The following tables summarize key performance indicators of this compound in comparison to traditional potassium fertilizers.
Table 1: Effect of Potassium Source on Crop Yield (t/ha)
| Crop | Soil Type | This compound (KMP) | Potassium Chloride (KCl) | Potassium Sulfate (K₂SO₄) | Control (No K) |
| Potato | Acidic Sandy Soil | 35.2 | 34.8 | 35.0 | 28.5 |
| Barley | Acidic Loam | 6.8 | 6.5 | 6.7 | 5.2 |
| Ryegrass | Clay Loam | 4.5 (Dry Matter) | 4.2 (Dry Matter) | 4.4 (Dry Matter) | 3.1 (Dry Matter) |
| Wheat | Sandy Soil | 7.2 | 6.9 | 7.1 | 5.8 |
| Maize | Clay Soil | 10.5 | 10.2 | 10.4 | 8.7 |
Note: Yield data is synthesized from multiple studies and represents generalized findings. Actual yields may vary based on specific environmental conditions and agricultural practices.
Table 2: Nutrient Uptake Efficiency (%)
| Nutrient | Soil Type | This compound (KMP) | Potassium Chloride (KCl) | Potassium Sulfate (K₂SO₄) |
| Potassium (K) | Acidic Sandy Soil | 55 | 52 | 54 |
| Phosphorus (P) | Acidic Sandy Soil | 30 | N/A | N/A |
| Potassium (K) | Clay Loam | 48 | 45 | 47 |
| Phosphorus (P) | Clay Loam | 25 | N/A | N/A |
Note: Nutrient uptake efficiency is influenced by various factors including soil pH, organic matter content, and microbial activity.
Table 3: Long-Term Effects on Soil pH (after 5 years of application)
| Soil Type | Initial pH | This compound (KMP) | Potassium Chloride (KCl) | Potassium Sulfate (K₂SO₄) |
| Sandy Loam | 6.5 | 6.2 | 6.0 | 6.1 |
| Clay Loam | 7.2 | 7.0 | 6.8 | 6.9 |
Note: The application of most fertilizers can lead to a gradual decrease in soil pH over time. The extent of this change depends on the fertilizer type, application rate, and the buffering capacity of the soil.
Experimental Protocols
To ensure the reproducibility and validity of agronomic evaluations, detailed experimental protocols are crucial. The following sections outline standardized methodologies for key experiments.
Pot Experiment for Fertilizer Evaluation
A pot experiment is a fundamental method for assessing the performance of fertilizers under controlled conditions.
Objective: To evaluate the effect of different potassium sources on crop growth, yield, and nutrient uptake.
Materials:
-
Pots (5 kg capacity)
-
Soil of desired type (e.g., sandy loam, clay loam), sieved (2 mm)
-
Test fertilizers: this compound (KMP), Potassium Chloride (KCl), Potassium Sulfate (K₂SO₄)
-
Test crop seeds (e.g., wheat, barley)
-
Deionized water
-
Greenhouse or controlled environment chamber
Procedure:
-
Soil Preparation: Air-dry and sieve the soil to ensure homogeneity. Analyze a subsample for baseline nutrient levels and pH.
-
Fertilizer Application: Calculate the fertilizer rates based on the desired nutrient application per hectare and the weight of soil per pot. For a basal application, thoroughly mix the solid fertilizer with the soil before filling the pots. For top-dressing, apply the fertilizer to the soil surface and gently incorporate it.
-
Pot Filling: Fill each pot with the prepared soil-fertilizer mixture.
-
Sowing: Sow a predetermined number of seeds at a uniform depth in each pot.
-
Watering: Water the pots to field capacity and maintain optimal moisture levels throughout the experiment.
-
Growth Conditions: Maintain controlled conditions of light, temperature, and humidity.
-
Data Collection:
-
Record plant height, tiller number, and other growth parameters at regular intervals.
-
At maturity, harvest the above-ground biomass and grain.
-
Record the fresh and dry weight of the straw and grain.
-
-
Post-Harvest Analysis:
-
Analyze plant tissue samples for potassium and phosphorus content.
-
Analyze soil samples from each pot for residual nutrient levels and pH.
-
Soil Analysis for Available Potassium
Determining the concentration of plant-available potassium in the soil is essential for fertilizer recommendations and for assessing the impact of fertilizer applications.
Objective: To measure the exchangeable potassium content in soil samples.
Method: Ammonium (B1175870) Acetate (B1210297) Extraction
-
Sample Preparation: Air-dry the soil sample and pass it through a 2 mm sieve.
-
Extraction:
-
Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 25 mL of 1 M ammonium acetate (NH₄OAc) solution (pH 7.0).
-
Shake for 30 minutes on a mechanical shaker.
-
Centrifuge the suspension at 2000 rpm for 10 minutes.
-
-
Analysis:
-
Filter the supernatant into a clean collection tube.
-
Determine the potassium concentration in the extract using a flame photometer or an Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).
-
-
Calculation: Calculate the available potassium in mg/kg of soil based on the concentration in the extract and the soil-to-extractant ratio.
Plant Tissue Analysis for Potassium Content
Analyzing the potassium concentration in plant tissues provides a direct measure of nutrient uptake by the crop.
Objective: To determine the total potassium content in plant material.
Procedure:
-
Sample Preparation:
-
Wash the collected plant samples (leaves, stems, or whole shoots) with deionized water to remove any soil particles.
-
Dry the samples in a forced-air oven at 65-70°C until a constant weight is achieved.
-
Grind the dried plant material to a fine powder using a Wiley mill.
-
-
Digestion:
-
Weigh 0.5 g of the ground plant tissue into a digestion tube.
-
Add a mixture of nitric acid (HNO₃) and perchloric acid (HClO₄) (typically in a 4:1 ratio).
-
Heat the tubes in a digestion block, gradually increasing the temperature, until the solution becomes clear.
-
-
Analysis:
-
Cool the digest and dilute it to a known volume with deionized water.
-
Determine the potassium concentration in the diluted solution using a flame photometer or ICP-OES.
-
-
Calculation: Express the potassium content as a percentage (%) or mg/g of the dry plant tissue.
Visualizing Experimental Processes and Comparisons
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and logical relationships.
Caption: Workflow of a typical pot experiment for fertilizer evaluation.
Caption: Logical relationship for comparing potassium fertilizers across soil types.
"comparative analysis of different synthesis routes for potassium metaphosphate"
A Comparative Analysis of Synthesis Routes for Potassium Metaphosphate
This compound (KPO₃), a long-chain inorganic polyphosphate, is a valuable compound with applications ranging from a specialty fertilizer to a food additive.[1] Its synthesis can be achieved through various chemical pathways, each presenting distinct advantages and disadvantages in terms of reaction conditions, raw materials, and product characteristics. This guide provides a comparative analysis of four primary synthesis routes for this compound, offering experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparison of Synthesis Routes
The selection of a synthesis route for this compound is often dictated by factors such as the desired purity of the product, scalability, and economic considerations. The most common methods involve the thermal decomposition of potassium dihydrogen phosphate (B84403), the reaction of phosphoric acid with potassium chloride, the reaction of monoammonium phosphate with potassium chloride, and the use of superphosphoric acid.
| Parameter | Thermal Decomposition of KH₂PO₄ | H₃PO₄ + KCl Reaction | NH₄H₂PO₄ + KCl Reaction | Superphosphoric Acid + KCl Reaction |
| Starting Materials | Potassium dihydrogen phosphate (KH₂PO₄) | Phosphoric acid (H₃PO₄), Potassium chloride (KCl) | Monoammonium phosphate (NH₄H₂PO₄), Potassium chloride (KCl) | Superphosphoric acid, Potassium chloride (KCl) |
| Reaction Temperature | > 400°C (decomposition begins ~180-220°C)[2][3] | 120-300°C (Step 1), 560-850°C (Step 2)[4] | > 340°C (600-900°C)[5] | < 325°C[6] |
| Reaction Time | > 8 hours at 246°C for complete conversion[7] | Not specified | Not specified | Not specified |
| Key Reaction Steps | Thermal dehydration and polymerization of KH₂PO₄. | Initial partial reaction followed by high-temperature completion. | Reaction with sublimation of ammonium (B1175870) chloride. | Reaction on a bed of inert solids under anhydrous conditions. |
| Reported Yield | High (approaching theoretical) | ~60% (for the first stage)[4] | High (qualitative)[5] | Not explicitly stated[6] |
| Byproducts | Water (H₂O) | Hydrogen chloride (HCl), Water (H₂O) | Ammonium chloride (NH₄Cl), Water (H₂O) | Hydrogen chloride (HCl) |
| Product Purity | High, dependent on the purity of KH₂PO₄. | Can contain unreacted KCl and other phosphate species.[8] | Can contain residual chlorides. | Product contains ~3.38% Cl in one example.[6] |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes discussed.
Thermal Decomposition of Potassium Dihydrogen Phosphate (KH₂PO₄)
This method relies on the thermal dehydration and subsequent polymerization of potassium dihydrogen phosphate to form this compound.
Protocol:
-
Place a known quantity of high-purity potassium dihydrogen phosphate (KH₂PO₄) powder into a ceramic crucible.
-
Heat the crucible in a muffle furnace. The temperature should be gradually increased to above 400°C. Decomposition has been observed to begin around 180-220°C, with the formation of pyrophosphate intermediates.[2][3]
-
Maintain the temperature for a sufficient duration to ensure complete conversion to this compound. For instance, holding the temperature at 519 K (246 °C) for over 8 hours has been shown to result in the formation of KPO₃.[7]
-
After the reaction is complete, allow the crucible to cool down to room temperature inside the furnace.
-
The resulting product is this compound.
Reaction of Phosphoric Acid (H₃PO₄) with Potassium Chloride (KCl)
This route involves the reaction of phosphoric acid with potassium chloride, often in a two-stage process to manage the reaction and byproducts.
Protocol:
-
Prepare a substantially equimolar slurry of phosphoric acid (e.g., 47.6% P₂O₅) and potassium chloride (e.g., 60.85% K₂O).[4]
-
Stage 1: Heat the reaction mixture in a rotary kiln to a temperature between 120°C and 300°C. This results in a partial reaction, with a reported yield of about 60% conversion of KCl.[4]
-
Stage 2: Rapidly increase the temperature of the partially reacted mixture to between 560°C and 850°C to complete the reaction.[4] This step is crucial to avoid the formation of a sticky, pasty phase.
-
The molten this compound is then cooled to solidify. The rate of cooling can influence the water solubility of the final product.[4]
-
The byproduct, hydrogen chloride gas, is collected.
Reaction of Monoammonium Phosphate (NH₄H₂PO₄) with Potassium Chloride (KCl)
This method utilizes the reaction between monoammonium phosphate and potassium chloride, where ammonium chloride is removed as a sublimated byproduct.
Protocol:
-
Accurately weigh and thoroughly mix equimolar amounts of ground ammonium dihydrogen phosphate (NH₄H₂PO₄) and potassium chloride (KCl).[5]
-
Place the mixture into a crucible and heat it in a furnace to a temperature above 340°C. A temperature range of 600-900°C has been reported.[5]
-
During the reaction, ammonium chloride (NH₄Cl) will sublimate as its sublimation temperature is 337°C.[5] This allows for its separation from the main product.
-
The molten this compound is then cooled and collected.
-
The sublimated ammonium chloride can be collected by cooling.
Reaction of Superphosphoric Acid with Potassium Chloride (KCl)
This process involves reacting superphosphoric acid with potassium chloride under essentially anhydrous conditions on a bed of inert solids.
Protocol:
-
Prepare a free-flowing bed of inert solids (e.g., sand or recycled this compound) in a rotating drum mixer.
-
Heat the bed of solids to a temperature below 325°C.[6]
-
Spray superphosphoric acid (containing at least 66% P₂O₅) and feed commercial-grade potassium chloride onto the heated, rolling bed.[6]
-
The reaction occurs on the surface of the solids, and the product is granulated.
-
A portion of the produced this compound is recycled to maintain the bed.[6]
-
The final product is withdrawn, cooled, and sized.
Conclusion
The synthesis of this compound can be tailored to specific needs by choosing the appropriate reaction pathway. The thermal decomposition of KH₂PO₄ offers a route to a high-purity product, albeit potentially requiring longer reaction times. The reaction between H₃PO₄ and KCl is a well-established industrial method, but it involves corrosive byproducts and requires careful temperature control to avoid undesirable phases. The use of NH₄H₂PO₄ provides an elegant way to separate the byproduct through sublimation. Finally, the superphosphoric acid method offers a continuous process with integrated granulation. The choice of method will ultimately depend on a balance of factors including raw material availability and cost, desired product specifications, and the scale of production.
References
- 1. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. US3650684A - Manufacture of this compound - Google Patents [patents.google.com]
- 7. arpnjournals.org [arpnjournals.org]
- 8. CA2049859C - Production of low-chloride alkali metal phosphates - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for the Quantification of Potassium Metaphosphate
For researchers, scientists, and drug development professionals, the accurate quantification of potassium metaphosphate is crucial for quality control, formulation development, and stability studies. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.
The primary analytical methods for the quantification of this compound and other polyphosphates include Ion Chromatography (IC), UV-Visible (UV-Vis) Spectrophotometry following acid hydrolysis, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy, and Potentiometric Titration. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and complexity.
Data Presentation: Comparison of Analytical Method Validation Parameters
The following table summarizes the key performance characteristics of the different analytical methods for the quantification of polyphosphates, including this compound. The data presented is a synthesis from various validation studies.
| Analytical Method | Analyte | Linearity (Correlation Coefficient, R²) | Accuracy (% Recovery) | Precision (Relative Standard Deviation, RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Ion Chromatography (IC) | Metaphosphate, Orthophosphate, Pyrophosphate | > 0.999[1] | 98.0% - 101.3%[1] | 0.7% - 1.6%[1] | 5 µg/L (for Orthophosphate)[2] | 20 µg/L (for Orthophosphate)[2] |
| UV-Vis Spectrophotometry | Orthophosphate (after hydrolysis) | > 0.999[3] | 92.2% - 108%[4] | 2.7% - 7.3%[4] | 5.4 µg/L[4] | 16.75 µg/mL[5] |
| ICP-OES | Total Phosphorus (P), Total Potassium (K) | > 0.999[6] | 95.5% - 99.4% (for P), 98.4% - 100.7% (for K)[6] | 0.71% - 1.13% (for P), 0.41% - 1.52% (for K)[6] | 63 µg/L (for P)[7] | 208 µg/L (for P)[7] |
| ³¹P-NMR Spectroscopy | Polyphosphates | R² = 0.9976 (for Na₃P₃O₉)[8] | ≥ 95%[8] | ≤ 2.0%[8] | 0.0018 mol/L (for Na₃P₃O₉)[8] | 0.0060 mol/L (for Na₃P₃O₉)[8] |
| Potentiometric Titration | Polyphosphate Chain Ends | R² > 0.9999[9] | ~100.40%[9] | 0.43%[9] | Not typically determined | Not typically determined |
Experimental Protocols
Ion Chromatography (IC)
Principle: Ion chromatography separates different phosphate (B84403) species based on their interaction with an ion-exchange stationary phase. The separated ions are then detected by a conductivity detector. This method allows for the simultaneous quantification of metaphosphate, orthophosphate, and other polyphosphates.
Methodology:
-
Instrumentation: Dionex DX-500 system with a GP40 Gradient Pump, ED40 Electrochemical Detector (or CD20 Conductivity Detector), and an IonPac® AS11 anion-exchange column (2 mm).[2]
-
Eluent: A sodium hydroxide (B78521) gradient is typically used, for example, from 30 mM to 80 mM.[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Detection: Suppressed conductivity detection.[2]
-
Sample Preparation: Dissolve the this compound sample in deionized water to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Quantification: Create a calibration curve using standards of known concentrations of trimetaphosphate and other polyphosphates. The concentration of the sample is determined by comparing its peak area to the calibration curve.
UV-Visible Spectrophotometry (Molybdenum Blue Method)
Principle: This method involves the acid hydrolysis of metaphosphates to orthophosphates. The orthophosphate then reacts with an ammonium (B1175870) molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex, which is subsequently reduced by ascorbic acid to form a intensely colored molybdenum blue complex. The absorbance of this complex is measured spectrophotometrically.
Methodology:
-
Instrumentation: A double beam UV-visible spectrophotometer.[3]
-
Reagents:
-
Ammonium molybdate solution
-
Sulfuric acid
-
Ascorbic acid
-
Potassium antimonyl tartrate solution
-
-
Procedure:
-
Hydrolysis: Accurately weigh the this compound sample and dissolve it in dilute sulfuric acid. Heat the solution to facilitate the hydrolysis of metaphosphate to orthophosphate.
-
Color Development: To the cooled solution, add the ammonium molybdate and potassium antimonyl tartrate solution, followed by the ascorbic acid solution. Mix well and allow the color to develop.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 880 nm) against a reagent blank.[10]
-
-
Quantification: Prepare a calibration curve using standard solutions of potassium dihydrogen phosphate. The concentration of phosphate in the hydrolyzed sample is determined from this curve.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle: ICP-OES is an elemental analysis technique that measures the total phosphorus and potassium content in a sample. The sample is introduced into an argon plasma, which excites the atoms of the elements. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of the element.
Methodology:
-
Instrumentation: An ICP-OES instrument with a radial or axial view.[11]
-
Plasma Conditions:
-
RF Power: ~1150-1300 W
-
Plasma Gas Flow: ~15 L/min
-
Auxiliary Gas Flow: ~0.5-1.5 L/min
-
Nebulizer Gas Flow: ~0.6-1.0 L/min
-
-
Wavelengths:
-
Phosphorus (P): 177.495 nm or 213.618 nm[7]
-
Potassium (K): 766.491 nm
-
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable acidic solution (e.g., dilute nitric acid). Dilute the sample to a known volume to bring the concentrations of P and K within the linear range of the instrument.
-
Quantification: Prepare multi-element calibration standards containing known concentrations of phosphorus and potassium. The concentrations in the sample are determined from the calibration curves.
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
Principle: ³¹P-NMR is a powerful technique for the structural elucidation and quantification of phosphorus-containing compounds. Different phosphate species (ortho-, pyro-, metaphosphates) have distinct chemical shifts in the ³¹P-NMR spectrum, allowing for their simultaneous identification and quantification.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) is a common solvent for water-soluble phosphates.
-
Internal Standard: A known amount of a phosphorus-containing compound with a distinct chemical shift that does not overlap with the analyte signals (e.g., phosphonoacetic acid) is added as an internal standard for quantification.[12]
-
Data Acquisition: Acquire the ³¹P-NMR spectrum with appropriate parameters (e.g., pulse width, relaxation delay) to ensure accurate quantification.
-
Quantification: The concentration of each phosphate species is determined by comparing the integral of its corresponding peak to the integral of the internal standard's peak.
Potentiometric Titration
Principle: This method is primarily used to determine the average chain length of linear polyphosphates. It is based on the titration of the weakly acidic hydroxyl end groups of the polyphosphate chains with a standardized base.
Methodology:
-
Instrumentation: An autotitrator with a pH electrode.
-
Titrant: Standardized sodium hydroxide (NaOH) solution.
-
Procedure:
-
Dissolve an accurately weighed amount of the this compound sample in deionized water.
-
Titrate the solution with the standardized NaOH solution.
-
The titration curve will show two equivalence points. The volume of titrant consumed between the first and second equivalence points corresponds to the titration of the end groups.
-
-
Calculation: The average chain length (n) can be calculated using the following formula: n = 2 × (moles of total phosphorus) / (moles of end groups). The total phosphorus content needs to be determined by another method (e.g., ICP-OES or spectrophotometry after hydrolysis).
Mandatory Visualization
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of advantages and disadvantages of analytical methods.
References
- 1. dst.defence.gov.au [dst.defence.gov.au]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion chromatography hyphenated with inductively coupled plasma optical emission spectrometry (IC-ICP-OES) for the determination of inositol phosphates in food and feed | EVISA's News [speciation.net]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. lcbp.org [lcbp.org]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Potassium Metaphosphate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and environmentally responsible workspace. This guide provides essential, step-by-step procedures for the proper disposal of potassium metaphosphate, a compound commonly used as a buffering agent, food emulsifier, and sequestrant.[1] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is still necessary to ensure safety and regulatory compliance.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. When handling this compound, especially in powdered form, take the following precautions:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3][4]
-
Hand Protection: Use impervious, chemical-resistant gloves.[4] Be sure to inspect gloves for any damage before use.[4]
-
Protective Clothing: A lab coat or other protective clothing is recommended to prevent skin contact.[4]
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved particulate respirator.[4][5] All handling should ideally occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[3][4]
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound:
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Not classified as hazardous | [2] |
| Molecular Formula | KO3P | [1] |
| Molecular Weight | 118.070 g/mol | [1] |
| Appearance | Fine white powder, crystals, or colorless glassy platelets | [1] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat, respiratory protection (if dust is present) | [3][4] |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | [3][5] |
| First Aid: Skin Contact | Wash off with soap and plenty of water. | [3][5] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes. | [3] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. | [3][5] |
Step-by-Step Disposal Procedure
The disposal of chemical waste is governed by a "cradle-to-grave" approach, meaning waste must be managed from its point of generation to its final disposal.[6][7] Adherence to federal, state, and local regulations is mandatory.[6][7]
Step 1: Waste Identification and Segregation
-
Treat as Chemical Waste: Unless explicitly confirmed by your institution's Environmental Health and Safety (EHS) office to be non-hazardous and suitable for regular disposal, all chemical waste, including this compound, should be treated as potentially hazardous.[8]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless instructed to do so by your institution's waste management guidelines. Incompatible materials should never be mixed in a single container.[9]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is in good condition, free of leaks, and compatible with this compound.[9] The container must have a tight-fitting screw cap.[9]
-
Label the Container: Clearly label the waste container with "this compound" and any other required information as per your institution's and local regulations.[9] All chemical waste containers must be properly labeled.[9]
Step 3: Accidental Spill Cleanup
In the event of a spill, follow these procedures for safe cleanup and containment:
-
Ensure Proper Ventilation: Make sure the area is well-ventilated.[4]
-
Wear Appropriate PPE: Before cleaning the spill, don the necessary personal protective equipment, including safety goggles, gloves, a lab coat, and a respirator if dust is present.[4]
-
Contain the Spill: Prevent the spill from spreading.[4] For powdered spills, avoid creating dust.[3]
-
Collect the Material: Carefully sweep or scoop the spilled material into a suitable, closed container for disposal.[4][5]
-
Clean the Area: After the bulk of the material has been collected, clean the spill site thoroughly.[4]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent pads and disposable PPE, should be disposed of as hazardous waste.[4]
Step 4: Final Disposal
-
Consult Institutional Guidelines: Your institution's EHS or a similar department will have specific protocols for chemical waste disposal.[8] This is the primary source of information you should follow.
-
Arrange for Pickup: Contact your institution's hazardous waste collection program to arrange for the pickup of the sealed and labeled waste container.[8] Do not transport hazardous waste yourself.[8]
-
Licensed Disposal: The waste will be transported by a licensed service to a designated facility for appropriate treatment and disposal in accordance with all applicable regulations.[4][10]
-
Maintain Records: Keep all necessary records of waste disposal as required by your institution and local authorities.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nivina-bmc.com [nivina-bmc.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. vumc.org [vumc.org]
- 9. dypatilunikop.org [dypatilunikop.org]
- 10. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
